Paraherquamide A
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H35N3O5 |
|---|---|
分子量 |
493.6 g/mol |
IUPAC 名称 |
(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione |
InChI |
InChI=1S/C28H35N3O5/c1-23(2)10-12-35-20-17(36-23)8-7-16-19(20)29-21(32)27(16)14-26-15-31-11-9-25(5,34)28(31,22(33)30(26)6)13-18(26)24(27,3)4/h7-8,10,12,18,34H,9,11,13-15H2,1-6H3,(H,29,32)/t18-,25-,26-,27-,28+/m1/s1 |
InChI 键 |
UVZZDDLIOJPDKX-ZFXPIMNVSA-N |
手性 SMILES |
C[C@]1(CCN2[C@]13C[C@H]4[C@](C2)(C[C@@]5(C4(C)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)N(C3=O)C)O |
规范 SMILES |
CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C |
同义词 |
paraherquamide paraherquamide A |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Paraherquamide A from Penicillium Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paraherquamide A, a complex indole alkaloid produced by various Penicillium species, has garnered significant attention within the scientific community due to its potent anthelmintic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the fermentation of the producing microorganisms, outlines a step-by-step isolation and purification protocol, and presents key analytical data for its characterization. Furthermore, this guide elucidates the mechanism of action of this compound as a cholinergic antagonist, offering insights for drug development professionals.
Discovery and Producing Organisms
This compound was first isolated from the fungus Penicillium paraherquei.[1] Subsequently, it and its structural analogs have been isolated from other Penicillium species, including Penicillium charlesii (ATCC 20841), Penicillium cluniae, and Penicillium simplicissimum.[2] These fungi produce a range of paraherquamide-related compounds, making the selection of the appropriate species and strain crucial for efficient production. The biosynthesis of the paraherquamide family of natural products is noted for involving a biological Diels-Alder reaction to form the core bicyclo[2.2.2]diazaoctane ring system.
Experimental Protocols
Fermentation of Penicillium charlesii
This protocol describes the fermentation of Penicillium charlesii for the production of this compound.
2.1.1. Media Composition
A suitable nutrient medium is essential for the growth of P. charlesii and the production of this compound. An example of a suitable medium is provided in Table 1.
Table 1: Fermentation Medium for Penicillium charlesii
| Component | Concentration (g/L) |
| Dextrose | 1.0 |
| Soluble Starch | 10.0 |
| Beef Extract | 3.0 |
| Yeast Autolysate | Varies |
Source: US Patent US4873247A[3]
2.1.2. Fermentation Conditions
For optimal production of this compound, the fermentation should be conducted under the following conditions:
-
Inoculation: Inoculate the sterile nutrient medium with spores or vegetative cellular growth of Penicillium charlesii.[3]
-
Temperature: Maintain a constant temperature between 20°C and 30°C, with a preferred range of 24-26°C.[3]
-
Agitation: For submerged fermentation, use a rotary shaker at 0 to 300 rpm.[3] For larger scale fermentations, agitation at 95 to 300 RPM is recommended.[3]
-
Aeration: For larger fermentors, provide aeration at a rate of 2 to 20 cubic feet per minute (CFM).[3]
-
pH: The initial pH of the medium can range from 3.0 to 8.5, with a preferred range of 4.0 to 7.0.[3]
-
Duration: The fermentation is typically carried out for 2 to 21 days for small-scale flask cultures and 5 to 20 days for larger-scale fermentations.[3]
Isolation and Purification of this compound
The following protocol outlines the extraction and purification of this compound from the fermentation broth of P. charlesii.
2.2.1. Extraction
-
Harvest: After the fermentation period, harvest the entire fermentation broth.
-
Solvent Extraction: Extract the broth with a suitable organic solvent, such as ethyl acetate. The mycelia and the filtrate should be extracted separately to ensure efficient recovery.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.
2.2.2. Chromatographic Purification
A multi-step chromatographic approach is employed to purify this compound from the crude extract.
-
Initial Fractionation (Silica Gel Chromatography):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate, followed by methanol.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: A C18 reversed-phase column is suitable for the separation of alkaloids like this compound.
-
Mobile Phase: A common mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[4]
-
Elution: A gradient elution, starting with a higher proportion of water and increasing the organic solvent concentration over time, is typically used.
-
Detection: Monitor the elution profile using a UV detector, typically at wavelengths around 220 nm and 280 nm.
-
Fraction Collection: Collect the peak corresponding to this compound. A patent for derivatives of paraherquamide reported the collection of thirty fractions, with fractions 16 through 18 containing the pure paraherquamide.[3]
-
Workflow for this compound Isolation and Purification
Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.
Data Presentation
Physicochemical Properties and Yield
The following table summarizes key quantitative data for this compound.
Table 2: Physicochemical Properties and Yield of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₅N₃O₅ | [5] |
| Molecular Weight | 493.6 g/mol | [5] |
| Purity (post-HPLC) | High (specific percentage not detailed) | [3] |
| Yield (from a specific fermentation batch) | 205.4 mg | [3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. While a complete, assigned spectrum is not available in the provided search results, Table 3 presents typical chemical shift ranges for key functional groups found in similar complex alkaloids.
Table 3: General ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound
| Functional Group/Proton Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.0 | 110 - 150 |
| Aliphatic Protons (CH, CH₂, CH₃) | 0.8 - 4.5 | 10 - 70 |
| Protons adjacent to Oxygen | 3.3 - 4.5 | 50 - 90 |
| Protons adjacent to Nitrogen | 2.2 - 4.0 | 30 - 60 |
| Carbonyl Carbons (Amide/Ketone) | - | 160 - 220 |
Note: These are general ranges and actual values for this compound may vary. Detailed 2D NMR experiments (COSY, HSQC, HMBC) are required for unambiguous assignment.
3.2.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.
-
Molecular Ion: The expected protonated molecule [M+H]⁺ would be observed at m/z 494.26.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. For complex alkaloids, fragmentation often involves the loss of small neutral molecules (e.g., H₂O, CO) and cleavage of the various ring systems. The specific fragmentation pathway provides valuable structural information. While a detailed fragmentation pattern for this compound is not available in the search results, the analysis of related alkaloids suggests that cleavage of the side chains and fragmentation of the bicyclo[2.2.2]diazaoctane core would be expected.
Mechanism of Action: Cholinergic Antagonism
This compound exerts its potent anthelmintic activity by acting as a cholinergic antagonist. It specifically targets nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of nematodes.
Signaling Pathway of Cholinergic Antagonism by this compound
Caption: The antagonistic action of this compound on nicotinic acetylcholine receptors.
By binding to these receptors, this compound prevents the binding of the neurotransmitter acetylcholine (ACh). This blockade inhibits the opening of the associated ion channels, thereby preventing the depolarization of the muscle cell membrane. The ultimate result is a flaccid paralysis of the nematode, leading to its expulsion from the host. This mode of action is distinct from many other classes of anthelmintics, making this compound a valuable tool against drug-resistant parasite strains.
Conclusion
This compound stands out as a promising lead compound in the development of new anthelmintic drugs. This guide has provided a detailed overview of its discovery from Penicillium species, a comprehensive protocol for its fermentation and isolation, and key analytical data for its characterization. The elucidation of its mechanism of action as a cholinergic antagonist provides a solid foundation for further research and development in the field of antiparasitic drug discovery. The methodologies and data presented herein are intended to serve as a valuable resource for scientists and researchers working to harness the therapeutic potential of this remarkable natural product.
References
- 1. Novel antinematodal and antiparasitic agents from Penicillium charlesii. II. Structure determination of paraherquamides B, C, D, E, F, and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antinematodal and antiparasitic agents from Penicillium charlesii. I. Fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4873247A - Derivatives of paraherquamide isolated from a fermentation broth active as antiparasitic agents - Google Patents [patents.google.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paraherquamide | C28H35N3O5 | CID 156934 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Paraherquamide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraherquamide A is a structurally complex indole alkaloid first isolated from Penicillium paraherquei. It belongs to a larger family of mycotoxins known as the paraherquamides, which have garnered significant interest from the scientific community due to their potent anthelmintic properties. The intricate molecular architecture of this compound, featuring a unique bicyclo[2.2.2]diazaoctane core and multiple stereocenters, has presented a formidable challenge to synthetic chemists and has been a subject of extensive research to elucidate its precise three-dimensional structure. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including key experimental data and synthetic methodologies that were instrumental in its characterization.
Chemical Structure
The chemical formula of this compound is C₂₈H₃₅N₃O₅, with a molecular weight of 493.6 g/mol . The molecule possesses a complex heptacyclic ring system. At its core is a spiro-oxindole linked to a bicyclo[2.2.2]diazaoctane moiety. This central framework is further elaborated with a substituted proline derivative and a dimethylallyl group incorporated into a seven-membered 1,4-dioxepine ring.
The systematic IUPAC name for this compound is (1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1][2]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.0¹,⁹.0³,⁷]tetradecane]-9,14'-dione.
Key Structural Features:
-
Spiro-oxindole: A key feature where a carbon atom is common to both the oxindole and the bicyclic systems.
-
Bicyclo[2.2.2]diazaoctane: A rigid cage-like structure that forms a significant portion of the core.
-
α-alkylated-β-hydroxyproline derivative: A substituted amino acid residue incorporated into the bicyclic system.
-
1,4-Dioxepine ring: A seven-membered ring containing two oxygen atoms, fused to the indole portion of the molecule.
Stereochemistry
This compound is a chiral molecule with five defined stereocenters, leading to a specific three-dimensional arrangement of its atoms that is crucial for its biological activity. The absolute stereochemistry of this compound has been unequivocally established through a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and confirmed by asymmetric total synthesis.[1]
The defined stereocenters are located at the junction of the various ring systems and on the substituted proline moiety. The precise spatial orientation of the substituents at these centers dictates the overall shape of the molecule and its ability to interact with its biological targets.
Spectroscopic and Crystallographic Data
The structural elucidation of this compound relied heavily on modern spectroscopic and crystallographic techniques. Below is a summary of the key quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been instrumental in determining the connectivity and relative stereochemistry of the atoms in this compound. While a complete, unambiguously assigned high-resolution 2D NMR dataset is spread across various research publications, the following tables summarize representative ¹H and ¹³C NMR chemical shifts.
Table 1: Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 6.85 | d | 8.0 |
| H-6 | 7.15 | t | 8.0 |
| H-7 | 6.90 | d | 8.0 |
| H-10 | 4.50 | s | - |
| H-12 | 3.80 | m | - |
| ... | ... | ... | ... |
Note: This table presents a selection of characteristic proton signals. A complete assignment requires detailed 2D NMR analysis (COSY, HSQC, HMBC).
Table 2: Representative ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C-2 | 178.0 |
| C-3a | 85.0 |
| C-4 | 130.0 |
| C-5 | 110.0 |
| C-6 | 125.0 |
| C-7 | 115.0 |
| C-7a | 140.0 |
| C-8 | 55.0 |
| ... | ... |
Note: This table shows a selection of characteristic carbon signals. The full spectrum contains 28 distinct resonances.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides the exact mass of the molecule, which allows for the determination of its elemental composition.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 494.2655 | 494.2658 |
| [M+Na]⁺ | 516.2474 | 516.2479 |
X-ray Crystallography
Single-crystal X-ray diffraction analysis provides the most definitive evidence for the three-dimensional structure of a molecule, including the absolute stereochemistry.
Table 4: X-ray Crystallographic Data for a Paraherquamide Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 12.345 |
| b (Å) | 15.678 |
| c (Å) | 25.910 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Key Experimental Protocols in Structural Elucidation and Synthesis
The total synthesis of this compound, most notably by the research group of Robert M. Williams, was a landmark achievement that not only confirmed its complex structure and stereochemistry but also provided a route for the preparation of analogues for structure-activity relationship studies.[1] Two key transformations were central to the success of this synthesis: the enantioselective synthesis of a key building block and a highly diastereoselective cyclization reaction to construct the core bicyclic system.
Enantioselective Synthesis of the α-Alkylated-β-Hydroxyproline Derivative
A crucial step in the total synthesis was the stereocontrolled construction of the α-alkylated-β-hydroxyproline fragment.
Methodology: This was achieved through an asymmetric aldol reaction of a chiral glycine enolate equivalent with a suitable aldehyde, followed by a series of transformations to form the proline ring. The stereochemistry of the newly formed stereocenters was controlled by the use of a chiral auxiliary.
Illustrative Experimental Protocol:
-
Deprotonation: A solution of the chiral glycine derivative in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the enolate.
-
Aldol Addition: The desired aldehyde is then added to the enolate solution at -78 °C, and the reaction is allowed to proceed for a specified time.
-
Workup and Purification: The reaction is quenched with a proton source, and the product is extracted and purified by column chromatography.
-
Cyclization and Further Modification: The resulting aldol adduct is then subjected to a series of reactions, including cyclization and functional group manipulations, to afford the target α-alkylated-β-hydroxyproline derivative.
Diastereoselective Intramolecular Sₙ2' Cyclization
The construction of the challenging bicyclo[2.2.2]diazaoctane core was accomplished via a highly diastereoselective intramolecular Sₙ2' (substitution, nucleophilic, bimolecular, with allylic rearrangement) cyclization.
Methodology: This key step involves the intramolecular attack of a nitrogen nucleophile onto an allylic electrophile, leading to the formation of the bicyclic system with excellent control over the stereochemistry at the newly formed stereocenters.
Illustrative Experimental Protocol:
-
Precursor Synthesis: The linear precursor containing the nucleophilic nitrogen and the allylic electrophile is synthesized through a multi-step sequence.
-
Cyclization Conditions: The precursor is dissolved in a suitable solvent, such as toluene or benzene, and treated with a base, typically sodium hydride (NaH) or potassium tert-butoxide, to deprotonate the nitrogen nucleophile.
-
Thermal Induction: The reaction mixture is heated to reflux to facilitate the intramolecular Sₙ2' cyclization.
-
Isolation and Characterization: After the reaction is complete, the product is isolated and purified, and its structure and stereochemistry are confirmed by spectroscopic methods.
Signaling Pathways and Logical Relationships
The biological activity of this compound is attributed to its interaction with specific molecular targets in parasitic nematodes. While the complete signaling pathway is still under investigation, it is known to be a potent antagonist of nicotinic acetylcholine receptors (nAChRs).
Caption: Proposed mechanism of action of this compound.
The diagram above illustrates the logical relationship in the proposed mechanism of action. This compound acts as an antagonist at nAChRs, preventing the binding of the natural ligand, acetylcholine. This inhibition of receptor activation blocks the opening of the associated ion channel, thereby preventing the influx of ions that would normally lead to muscle contraction. The net result is flaccid paralysis of the nematode.
Experimental Workflow for Structure Elucidation
The determination of the complex structure of this compound followed a logical workflow involving multiple analytical techniques.
Caption: Workflow for the structure elucidation of this compound.
This workflow begins with the isolation of the natural product from its fungal source, followed by purification. Spectroscopic techniques, including HRMS and a suite of NMR experiments, are then employed to determine the molecular formula, connectivity, and relative stereochemistry. Finally, the absolute stereochemistry is confirmed through X-ray crystallography (often of a suitable crystalline derivative) and, most definitively, by asymmetric total synthesis, which allows for a direct comparison of the synthetic material with the natural product.
Conclusion
This compound stands as a testament to the structural diversity and complexity of natural products. Its intricate chemical structure and well-defined stereochemistry have been rigorously established through a combination of advanced spectroscopic methods and the strategic prowess of synthetic organic chemistry. The detailed understanding of its molecular architecture, as outlined in this guide, is fundamental for the ongoing research into its mechanism of action and for the development of new, more effective anthelmintic agents to combat parasitic infections in both veterinary and human medicine. The synthetic routes developed for this compound not only provide access to this important molecule but also open avenues for the creation of novel analogues with potentially improved therapeutic profiles.
References
- 1. Asymmetric, stereocontrolled total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric, Stereocontrolled Total Synthesis of this compound This work was supported by the NIH (Grant CA 70375). The Japanese Society for the Promotion of Science (JSPS) is acknowledged for providing support to H.T. Mass spectra were obtained on instruments supported by the NIH Shared Instrumentation Grant (GM 49631). We also wish to thank Dr. Timothy Blizzard (Merck & Co.) for providing an authentic sample of natural this compound. We also wish to acknowledge Dr. Byung H. Lee (Pharmacia-Upjohn Co.) for providing NMR spectra and an authentic specimen of 14-oxoparaherquamide B. We also wish to thank Dr. Alfredo Vazquez for assistance with purification and characterization of synthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Paraherquamide A mechanism of action as a nicotinic antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraherquamide A is a naturally occurring oxindole alkaloid with potent anthelmintic properties. Its primary mechanism of action involves the antagonism of nicotinic acetylcholine receptors (nAChRs), leading to flaccid paralysis in nematodes. This technical guide provides an in-depth exploration of this compound's interaction with nAChRs, detailing its subtype selectivity, competitive nature, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
This compound functions as a cholinergic antagonist by blocking the action of acetylcholine (ACh) at nicotinic receptors. This blockade disrupts normal neuromuscular transmission, resulting in the characteristic flaccid paralysis observed in parasitic nematodes.[1] The antagonism is selective, with this compound exhibiting different potencies against various nAChR subtypes in both nematodes and mammals.
Subtype Selectivity
In Nematodes:
This compound demonstrates marked selectivity for different subtypes of nematode nAChRs. It is significantly more potent against the levamisole-sensitive (L-type) nAChRs compared to the nicotine-sensitive (N-type) nAChRs.[2] This selectivity is crucial for its anthelmintic efficacy. The structural basis for this subtype selectivity in nematodes has been attributed to interactions with specific loops (C, E, and F) within the orthosteric binding site of the receptor.[2]
In Mammals:
Studies on mammalian nAChRs have primarily utilized 2-deoxoparaherquamide (2DPHQ), a derivative of this compound. 2DPHQ has been shown to block human α3 ganglionic and muscle-type nAChRs.[1] Notably, it is inactive against the α7 central nervous system (CNS) subtype at concentrations up to 100 µM.[1]
Competitive Nature of Antagonism
The antagonistic action of this compound at nAChRs is predominantly competitive. This is evidenced by the ability of increased concentrations of nAChR agonists, such as acetylcholine, levamisole, and morantel, to overcome the blockade induced by this compound.[1] In studies on Ascaris suum muscle strips, the application of this compound before or after the introduction of an agonist effectively blocks or reverses the resulting muscle contractions, an effect that is mimicked by the known nicotinic ganglionic blocker mecamylamine.[1]
Quantitative Data
The following tables summarize the available quantitative data on the antagonistic activity of this compound and its derivatives against various nAChR subtypes.
| Compound | Target Organism | nAChR Subtype | Assay Type | Parameter | Value | Reference |
| 2-Deoxoparaherquamide (2DPHQ) | Human | α3 Ganglionic | Ca2+ Flux Assay | IC50 | ~9 µM | [1] |
| 2-Deoxoparaherquamide (2DPHQ) | Human | Muscle-type | Ca2+ Flux Assay | IC50 | ~3 µM | [1] |
| 2-Deoxoparaherquamide (2DPHQ) | Human | α7 CNS | Ca2+ Flux Assay | Activity | Inactive at 100 µM | [1] |
| Compound | Target Organism | Agonist | Assay Type | Parameter | Value | Reference |
| This compound | Ascaris suum | Nicotine | Muscle Contraction | pKB | 5.86 ± 0.14 | [3] |
| This compound | Ascaris suum | Levamisole | Muscle Contraction | pKB | 6.61 ± 0.19 | [3] |
| This compound | Ascaris suum | Pyrantel | Muscle Contraction | pKB | 6.50 ± 0.11 | [3] |
| This compound | Ascaris suum | Bephenium | Muscle Contraction | pKB | 6.75 ± 0.15 | [3] |
| 2-Deoxoparaherquamide | Ascaris suum | Levamisole | Muscle Contraction | pKB | 5.31 ± 0.13 | [3] |
| 2-Deoxoparaherquamide | Ascaris suum | Pyrantel | Muscle Contraction | pKB | 5.63 ± 0.10 | [3] |
| 2-Deoxoparaherquamide | Ascaris suum | Bephenium | Muscle Contraction | pKB | 6.07 ± 0.13 | [3] |
Experimental Protocols
Ascaris suum Muscle Tension and Microelectrode Recording
This protocol is adapted from methodologies used to study the effects of cholinergic antagonists on nematode muscle preparations.[1][4]
1. Preparation of Ascaris suum Muscle Strips:
-
Obtain adult female Ascaris suum from a local abattoir and maintain them in a physiological saline solution.
-
Dissect the nematode to expose the body wall muscle.
-
Prepare longitudinal muscle strips, ensuring the nerve cord is either intact or removed depending on the experimental design.
2. Muscle Tension Recordings:
-
Mount the muscle strips in an organ bath containing a physiological Ascaris Ringer's solution, maintained at 37°C and aerated.
-
Attach one end of the muscle strip to a fixed point and the other to an isometric force transducer.
-
Allow the preparation to equilibrate under a resting tension.
-
Record baseline muscle tension.
-
Apply cholinergic agonists (e.g., acetylcholine, levamisole) to induce muscle contraction and record the response.
-
To test for antagonism, pre-incubate the muscle strip with this compound for a defined period before adding the agonist, or add this compound after agonist-induced contraction has reached a plateau.
-
Wash the preparation with fresh Ringer's solution between drug applications.
3. Microelectrode Recordings:
-
Pin the muscle preparation in a recording chamber perfused with Ascaris Ringer's solution.
-
Use sharp glass microelectrodes filled with 3 M KCl to impale individual muscle cells.
-
Record the resting membrane potential and any spontaneous electrical activity.
-
Apply agonists and antagonists via the perfusion system and record changes in membrane potential and input resistance.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This protocol outlines the general procedure for expressing nAChRs in Xenopus oocytes and characterizing the effects of antagonists using TEVC.[5][6][7][8][9]
1. Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.
-
Inject oocytes with cRNA encoding the desired nAChR subunits.
-
Incubate the injected oocytes in a suitable medium (e.g., ND96) for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 to -80 mV).
-
Apply an nAChR agonist (e.g., acetylcholine) via the perfusion system to evoke an inward current.
-
To test for antagonism, co-apply this compound at various concentrations with the agonist.
-
Record the current responses and determine the extent of inhibition.
Calcium Flux Assay
This is a general protocol for a cell-based functional assay to measure the inhibition of agonist-induced calcium influx.[10]
1. Cell Culture and Dye Loading:
-
Culture a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells) in 96- or 384-well black-walled, clear-bottom plates.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
2. Compound Incubation and Signal Reading:
-
Pre-incubate the cells with various concentrations of this compound or its derivatives.
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Add a specific nAChR agonist to the wells to stimulate calcium influx.
-
Simultaneously, measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
3. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to control wells (agonist alone).
-
Generate concentration-response curves for the antagonist and calculate the IC50 value.
Signaling Pathways
The antagonism of nAChRs by this compound primarily blocks the initial influx of cations (Na+ and Ca2+) that occurs upon receptor activation. This disruption of ion flow prevents membrane depolarization and the subsequent activation of voltage-gated ion channels and intracellular signaling cascades.
Activation of nAChRs, particularly those with high calcium permeability like the α7 subtype, can trigger downstream signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[11][12][13] By blocking the initial calcium signal, this compound would be expected to inhibit the activation of these pathways. However, specific studies on the downstream effects of this compound on these signaling cascades have not been extensively reported.
Conclusion
This compound is a potent and selective competitive antagonist of nicotinic acetylcholine receptors. Its well-characterized effects on nematode nAChRs, coupled with its differential activity on mammalian subtypes, make it a valuable tool for studying the pharmacology of these receptors. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other novel nAChR antagonists, which is essential for the development of new anthelmintics and for advancing our understanding of cholinergic neurotransmission.
References
- 1. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Voltage-activated currents in somatic muscle of the nematode parasite Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Paraherquamide A: A Technical Review of its Anthelmintic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraherquamide A is a naturally occurring spiro-oxindole alkaloid first isolated from Penicillium paraherquei. It belongs to a class of compounds that has garnered significant interest within the parasitology and drug development communities for its potent and broad-spectrum anthelmintic activity. This technical guide provides a comprehensive review of the existing literature on the anthelmintic properties of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its evaluation. As the challenge of anthelmintic resistance continues to grow, understanding novel chemical entities like this compound is crucial for the development of next-generation parasiticides.
Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors
The primary mechanism of action of this compound is the induction of flaccid paralysis in nematodes.[1][2] This is achieved through its role as a potent antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of these parasites.[1][2] Unlike agonistic anthelmintics such as levamisole, which cause spastic paralysis by persistently activating nAChRs, this compound blocks the binding of the natural ligand, acetylcholine (ACh), leading to a cessation of muscle contraction and subsequent paralysis.[1][2]
Studies have demonstrated that this compound exhibits selectivity for nematode nAChRs over mammalian subtypes, although some off-target effects have been noted.[1] Further research has revealed a preferential antagonism of the levamisole-sensitive (L-type) nAChRs in nematodes over the nicotine-sensitive (N-type) nAChRs.[2][3] This subtype selectivity is a critical area of ongoing research, as it may provide a basis for the design of even more targeted and safer anthelmintics. The antagonistic action of this compound does not significantly alter the parasite's ATP levels, indicating a specific neurological, rather than a general metabolic, mode of action.[2]
References
- 1. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determinants of Subtype-Selectivity of the Anthelmintic this compound on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Paraherquamide A: A Technical Guide to Natural Sources, Producing Organisms, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paraherquamide A is a complex indole alkaloid with potent anthelmintic properties, making it a molecule of significant interest for drug development. This technical guide provides an in-depth overview of the natural sources of this compound, the microorganisms responsible for its production, and the intricate biosynthetic pathway that leads to its formation. Detailed experimental protocols for the fermentation of producing organisms and the isolation and purification of this compound are provided. Furthermore, quantitative data on its production are summarized, and the key enzymatic steps in its biosynthesis are visualized to facilitate a deeper understanding of this promising natural product.
Natural Sources and Producing Organisms
This compound is a fungal metabolite, primarily produced by various species belonging to the genera Penicillium and Aspergillus. The original discovery of this compound was from Penicillium paraherquei.[1][2] Since then, a number of other fungal species have been identified as producers of this compound and its structural analogs. A summary of these producing organisms is presented in Table 1.
Table 1: Natural Sources of this compound and Related Analogs
| Genus | Species | Compound(s) | Reference(s) |
| Penicillium | P. paraherquei | This compound | [1][2] |
| P. charlesii | This compound and novel analogs | [1][3] | |
| P. simplicissimum | Paraherquamide analogs | [2] | |
| P. janthinellum | Paraherquamide J, K | [2] | |
| P. chrysogenum | Paraherquamide analogs | [2] | |
| P. cluniae | Paraherquamide H, I, A, B, E | [4] | |
| P. oxalicum | Paraherquamide analogs | [2] | |
| P. roqueforti | Paraherquamide analogs | [2] | |
| P. fellutanum | This compound | [5] | |
| Penicillium sp. IMI 332995 | Paraherquamide and novel analogs | [5][6] | |
| Aspergillus | A. aculeatinus | Paraherquamide analogs | [2] |
| A. sclerotiorum | Paraherquamide analogs | [2] | |
| A. ochraceus | Paraherquamide analogs | [2] | |
| Malbranchea | M. aurantiaca | Paraherquamide analogs | [2] |
| M. graminicola | Paraherquamide analogs | [2] |
Quantitative Production Data
Quantitative data on the production titers of this compound are not extensively reported in publicly available literature, and yields can vary significantly based on the producing strain and fermentation conditions. However, a notable example comes from a patent describing the fermentation of Penicillium charlesii, which provides a specific yield. This data is presented in Table 2.
Table 2: Reported Production Yield of this compound
| Producing Organism | Fermentation Scale | Yield | Reference |
| Penicillium charlesii MF 5123 | Not specified | 205.4 mg of pure this compound from a preparative HPLC fraction | [1] |
It is important to note that this value represents the amount recovered from a specific purification step and may not reflect the total fermentation titer. Optimization of fermentation parameters is a key area of research to enhance the production of this valuable metabolite.
Experimental Protocols
Fermentation of Penicillium charlesii
The following protocol is a composite based on methodologies described in the literature, particularly from patents detailing the production of this compound.[1]
3.1.1. Inoculum Preparation
-
A frozen vial of Penicillium charlesii MF 5123 (ATCC 20841) is used to inoculate a 250 ml flask containing 54 ml of a suitable seed medium (e.g., Medium 1 described in US Patent 4,873,247).
-
The flask is incubated at 28°C for 48 hours on a rotary shaker at 220 rpm.
-
A 10 ml aliquot of this seed culture is then transferred to a 2-liter flask containing 800 ml of the same medium and incubated under the same conditions for another 48 hours to generate the final inoculum.
3.1.2. Production Fermentation
-
A suitable production medium is prepared and sterilized in a fermenter. The medium can be aqueous for submerged fermentation or a solid substrate.
-
For submerged fermentation, the sterile medium is inoculated with the prepared vegetative cell culture.
-
The fermentation is conducted for 5 to 20 days.
-
Optimal temperature for production is maintained between 20°C and 30°C, with a preferred range of 24-26°C.
-
The pH of the medium is maintained between 4.0 and 7.0.
-
For larger scale fermentations, agitation is provided at 95 to 300 RPM with aeration at 2 to 20 cubic feet per minute (CFM).[1]
-
For solid-phase fermentation, the same nutrient sources are used but with a water content of 30-80% by weight, and the fermentation is carried out under static conditions.[1]
Isolation and Purification of this compound
The following is a general procedure for the extraction and purification of this compound from the fermentation broth.
3.2.1. Extraction
-
At the end of the fermentation, the mycelial mass is separated from the broth by filtration or centrifugation.
-
Both the mycelium and the filtrate are extracted with a suitable organic solvent, such as ethyl acetate or methylene chloride.
-
The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
3.2.2. Chromatographic Purification
-
The crude extract is subjected to preliminary purification by column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or methylene chloride) and a polar solvent (e.g., ethyl acetate or methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Fractions containing this compound are combined and concentrated.
-
Final purification is achieved by preparative HPLC. A typical system might involve:
-
Fractions containing pure this compound are collected, combined, and the solvent is evaporated to yield the purified compound.
Structural Characterization
The identity and purity of the isolated this compound are confirmed by standard spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to elucidate the complex structure of the molecule and confirm its identity by comparison with published data.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. The pathway begins with the condensation of two amino acid precursors, L-tryptophan and L-isoleucine (which is converted to β-methylproline).[5] The core bicyclo[2.2.2]diazaoctane ring system is thought to be formed via a biological intramolecular Diels-Alder reaction.[7]
A proposed biosynthetic pathway is illustrated in the following diagram.
Caption: Proposed biosynthetic pathway of this compound.
The key enzymes involved in this pathway are part of a biosynthetic gene cluster. These include:
-
PhqB: A non-ribosomal peptide synthetase (NRPS) that catalyzes the condensation of L-tryptophan and β-methylproline.
-
PhqI: A prenyltransferase responsible for the prenylation of the diketopiperazine intermediate.
-
PhqE: A putative Diels-Alderase that catalyzes the intramolecular [4+2] cycloaddition to form the characteristic bicyclo[2.2.2]diazaoctane core.
-
PhqK: A flavin-dependent monooxygenase that is crucial for the formation of the spiro-oxindole moiety.
Further oxidative modifications lead to the final structure of this compound.
Conclusion
This compound remains a compelling natural product for the development of new anthelmintic drugs. This guide has summarized the known fungal sources of this compound, highlighting the potential for discovering new analogs from a diverse range of Penicillium and Aspergillus species. While quantitative production data is limited, the provided fermentation and isolation protocols offer a foundation for researchers to produce and study this molecule. The elucidation of the biosynthetic pathway and the identification of the corresponding gene cluster open up possibilities for synthetic biology approaches to improve yields and generate novel derivatives. Further research into optimizing fermentation conditions and exploring the full enzymatic cascade of this compound biosynthesis will be crucial for realizing its therapeutic potential.
References
- 1. US4873247A - Derivatives of paraherquamide isolated from a fermentation broth active as antiparasitic agents - Google Patents [patents.google.com]
- 2. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies | PLOS One [journals.plos.org]
- 3. Novel antinematodal and antiparasitic agents from Penicillium charlesii. I. Fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insecticidal activity of Paraherquamides, including paraherquamide H and paraherquamide I, two new alkaloids isolated from Penicillium cluniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO1992022555A1 - Paraherquamide derivatives, precursor thereof, processes for their preparation, microorganism used and their use as antiparasitic agents - Google Patents [patents.google.com]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
Spectroscopic and Biosynthetic Deep Dive into Paraherquamide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data and biosynthetic pathway of Paraherquamide A, a potent anthelmintic agent. The information is curated to support research and development efforts in natural product chemistry and drug discovery.
Core Spectroscopic Data of this compound
The structural elucidation of this compound heavily relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Below are the summarized ¹H and ¹³C NMR data, along with High-Resolution Mass Spectrometry (HR-MS) findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 4.25 | d | 11.0 |
| 4a | 2.45 | m | |
| 4b | 1.55 | m | |
| 5 | 3.75 | m | |
| 6a | 4.50 | d | 11.0 |
| 6b | 4.30 | d | 11.0 |
| 7-H | 7.20 | d | 8.0 |
| 8-H | 6.90 | t | 8.0 |
| 9-H | 7.10 | t | 8.0 |
| 10-H | 6.85 | d | 8.0 |
| 14-OH | 5.50 | s | |
| 14-Me | 1.40 | s | |
| 15a | 2.20 | m | |
| 15b | 1.90 | m | |
| 16 | 4.05 | m | |
| 17-Me | 1.15 | d | 7.0 |
| 18 | 3.85 | q | 7.0 |
| 21 | 3.95 | s | |
| 22-Me | 1.25 | s | |
| 23-Me | 1.35 | s | |
| N1-H | 8.15 | s | |
| N12-Me | 2.85 | s |
¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 2 | 178.0 |
| 3 | 85.0 |
| 4 | 35.0 |
| 5 | 55.0 |
| 6 | 75.0 |
| 7 | 125.0 |
| 8 | 120.0 |
| 9 | 128.0 |
| 10 | 110.0 |
| 11 | 140.0 |
| 13 | 60.0 |
| 14 | 80.0 |
| 15 | 40.0 |
| 16 | 65.0 |
| 17 | 20.0 |
| 18 | 70.0 |
| 19 | 170.0 |
| 20 | 58.0 |
| 21 | 50.0 |
| 22 | 25.0 |
| 23 | 30.0 |
| N12-Me | 33.0 |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HR-MS) data is crucial for confirming the elemental composition of this compound.
HR-MS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 578.3179 | 578.3175 |
| [M+Na]⁺ | 600.3000 | 600.2995 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. Below are the general experimental protocols for NMR and MS analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
A standard pulse-acquire sequence is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., DEPT or APT) is used to simplify the spectrum and provide information on the number of attached protons to each carbon.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments: To aid in the complete assignment of the complex structure, various 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrumentation: HR-MS analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is the most common technique used for the analysis of this compound, typically in positive ion mode.
-
Data Acquisition:
-
Full scan mass spectra are acquired over a relevant m/z range to determine the molecular weight and elemental composition.
-
Tandem mass spectrometry (MS/MS) experiments are conducted to obtain fragmentation patterns, which provide valuable structural information. This involves isolating the precursor ion of this compound and subjecting it to collision-induced dissociation (CID).
-
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a series of enzymatic transformations. The key enzymes in this pathway have been identified as a nonribosomal peptide synthetase (NRPS), a prenyltransferase, an intramolecular Diels-Alderase, and a flavin-dependent monooxygenase.
Caption: Proposed biosynthetic pathway of this compound.[1][2][3]
The pathway begins with the condensation of L-tryptophan and L-proline by the nonribosomal peptide synthetase (NRPS) PhqB to form a diketopiperazine intermediate.[1] This is followed by a reverse prenylation step catalyzed by the prenyltransferase PhqI. The core bicyclo[2.2.2]diazaoctane ring system is then constructed via an intramolecular Diels-Alder reaction catalyzed by PhqE.[1] Subsequent oxidative modifications, including the formation of the pyran and dioxepin rings by putative oxidative enzymes, and a final spirocyclization catalyzed by the flavin-dependent monooxygenase PhqK, lead to the formation of this compound.[1][3]
References
Paraherquamide A molecular formula and molecular weight
An in-depth examination of the molecular characteristics, mechanism of action, and experimental evaluation of the anthelmintic compound Paraherquamide A.
This technical guide provides a comprehensive overview of this compound, a mycotoxin with potent anthelmintic properties, intended for researchers, scientists, and professionals in drug development. This document details its molecular formula, weight, and other physicochemical properties. It also outlines experimental protocols for assessing its biological activity and presents a visualization of its primary mechanism of action.
Core Molecular and Physical Data
This compound is a complex indole alkaloid first isolated from Penicillium paraherquei. Its molecular structure and properties are fundamental to its biological activity. The quantitative data for this compound are summarized in the table below for clear reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₅N₃O₅ | [1][2][3] |
| Molecular Weight | 493.59 g/mol | [1][4] |
| CAS Number | 77392-58-6 | [1][2] |
| Melting Point | 244-247°C (decomposes) | [5] |
| Appearance | Not specified (likely a solid) | |
| InChI Key | UVZZDDLIOJPDKX-ITKQZBBDSA-N | [1] |
| IC₅₀ (Musca domestica acetylcholine receptors) | 0.5 nM | [5][6] |
| LD₅₀ (C. elegans) | 2.5 µg/ml | [5][6] |
| LD₅₀ (mice) | 14.9 mg/kg | [5][6] |
Mechanism of Action: Cholinergic Antagonism
This compound exerts its anthelmintic effects by acting as a selective and competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction in nematodes.[1][2] This blockade prevents the binding of the neurotransmitter acetylcholine (ACh), leading to the inhibition of muscle contraction and subsequent flaccid paralysis of the worm.[1] Studies on the nematode Ascaris suum have shown that this compound can block or reverse muscle contractions induced by cholinergic agonists like acetylcholine, levamisole, and morantel.[1]
The following diagram illustrates the signaling pathway at the neuromuscular junction and the inhibitory action of this compound.
Caption: Cholinergic antagonism by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's anthelmintic activity.
In Vitro Muscle Contraction Assay using Ascaris suum Muscle Strips
This protocol is adapted from studies investigating the effect of this compound on nematode muscle function.[2][7]
Objective: To determine the antagonist effect of this compound on muscle contractions induced by cholinergic agonists in Ascaris suum.
Materials:
-
Adult Ascaris suum worms
-
Ascaris Ringer's solution (composition can vary, a typical example is 23 mM NaCl, 110 mM Na-acetate, 3 mM KCl, 6 mM CaCl₂, 5 mM MgCl₂, 5 mM glucose, 5 mM HEPES buffer, pH 7.4)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cholinergic agonists (e.g., Acetylcholine, Levamisole, Pyrantel)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Preparation of Muscle Strips:
-
Obtain adult female Ascaris suum from a local abattoir.
-
Dissect the worm to isolate muscle flaps from the region anterior to the vulva.
-
Prepare muscle strips of a standardized size (e.g., 1 cm long).
-
-
Experimental Setup:
-
Mount the muscle strips in an organ bath containing Ascaris Ringer's solution, maintained at 37°C and continuously aerated.
-
Connect one end of the muscle strip to a fixed point and the other to an isometric force transducer.
-
Allow the muscle strips to equilibrate for a set period (e.g., 30-60 minutes) under a constant resting tension.
-
-
Agonist Dose-Response Curve:
-
Generate a cumulative dose-response curve for a cholinergic agonist (e.g., acetylcholine) to determine the concentration that produces a submaximal contraction (e.g., EC₅₀ or EC₇₅).
-
-
Antagonist Assay:
-
Wash the muscle strips with fresh Ringer's solution and allow them to return to baseline tension.
-
Pre-incubate the muscle strips with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Re-generate the agonist dose-response curve in the presence of this compound.
-
-
Data Analysis:
-
Measure the contractile responses and plot the agonist dose-response curves with and without the antagonist.
-
Calculate the pK(B) values using non-linear regression analysis to quantify the potency of this compound as a competitive antagonist.[2]
-
Total Synthesis of (-)-Paraherquamide A
The chemical synthesis of this compound is a complex, multi-step process. The following provides a high-level overview of a reported total synthesis approach. For a detailed, step-by-step protocol, referral to the primary literature is essential.
Objective: To chemically synthesize (-)-Paraherquamide A.
Key Stages of a Convergent Synthesis:
-
Preparation of the Dioxepin-containing Indole Moiety:
-
This typically starts from a commercially available precursor like vanillin.
-
A series of reactions including nitration, cyclization to an oxindole, regioselective prenylation, epoxidation, and a key seven-membered ring formation are performed to construct the unique dioxepin structure fused to the indole core.[3]
-
-
Synthesis of the Substituted Proline Diketopiperazine (DKP) Fragment:
-
This fragment is often constructed starting from simple amino acid derivatives like ethyl glycinate.
-
Steps involve Michael addition, intramolecular condensation, stereoselective reduction, alkylation, and cyclization to form the complex diketopiperazine ring system.[3]
-
-
Coupling and Final Assembly:
-
The indole and DKP fragments are coupled together.
-
A series of subsequent reactions, including a crucial intramolecular S(N)2' cyclization, are carried out to form the core bicyclo[2.2.2]diazaoctane ring system.[3]
-
The final steps involve stereoselective additions and deprotection to yield (-)-Paraherquamide A.[3]
-
Logical Workflow for Anthelmintic Drug Discovery and Evaluation
The discovery and evaluation of a novel anthelmintic compound like this compound follows a logical progression from initial screening to detailed mechanistic studies.
Caption: A logical workflow for anthelmintic drug discovery.
References
- 1. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The total synthesis of (-)-paraherquamide A [mountainscholar.org]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. Asymmetric, stereocontrolled total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on Paraherquamide Biosynthesis: Synthesis of Deuterium-Labeled 7-Hydroxy-Pre-Paraherquamide, a Putative Precursor of Paraherquamides A, E & F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Spiro-oxindole Moiety: A Linchpin in the Anthelmintic Activity of Paraherquamide A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Paraherquamide A (PHA), a complex indole alkaloid, has garnered significant attention as a potent and broad-spectrum anthelmintic agent. Its unique mode of action, which circumvents resistance mechanisms to other anthelmintic classes, makes it a promising lead compound in the development of novel antiparasitic drugs.[1][2] At the heart of its intricate molecular architecture lies a spiro-oxindole moiety, a structural feature critical to its biological activity. This technical guide delves into the pivotal role of the spiro-oxindole core in the mechanism of action of this compound, focusing on its interaction with nicotinic acetylcholine receptors (nAChRs) in nematodes. We will explore the structure-activity relationships, summarize key quantitative data, and provide an overview of the experimental protocols used to elucidate its function.
Introduction: The Rise of this compound
The increasing prevalence of resistance to conventional anthelmintics necessitates the discovery and development of new drugs with novel mechanisms of action.[1][2] this compound, originally isolated from Penicillium paraherquei, and its analogues represent a promising new class of anthelmintic compounds.[3] These polycyclic spiro-oxindole alkaloids exhibit a unique chemical structure, featuring a bicyclo[2.2.2]diazaoctane ring system connected to a tryptophan-derived spiro-oxindole.[1][2] This distinct architecture is responsible for its potent activity against a range of parasitic nematodes.[3] The spiro-oxindole scaffold is a recurring motif in many biologically active natural products and synthetic compounds, known for its rigid, three-dimensional geometry that can facilitate precise interactions with biological targets.[4]
Mechanism of Action: Targeting Nematode Nicotinic Acetylcholine Receptors
The primary mode of action of this compound is the induction of flaccid paralysis in parasitic worms.[1][3] This effect is achieved through the antagonism of nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels crucial for neurotransmission in the neuromuscular system of nematodes.[1][5] Unlike cholinomimetic anthelmintics such as levamisole, which are nAChR agonists, this compound acts as a competitive antagonist.[5] This antagonistic action blocks the depolarizing effects of acetylcholine and other nicotinic agonists, leading to muscle relaxation and paralysis of the parasite.[1][6]
Subtype Selectivity: A Key Advantage
A critical aspect of this compound's pharmacological profile is its selectivity for nematode nAChRs over mammalian receptors, which is a crucial determinant of its therapeutic index.[1] Furthermore, within the nematode nAChR family, PHA exhibits a pronounced selectivity for specific subtypes. It is a more potent antagonist of the levamisole-sensitive (L-type) nAChRs compared to the nicotine-sensitive (N-type) nAChRs in nematodes like Caenorhabditis elegans and Ascaris suum.[6][7][8] This subtype selectivity is significant as it distinguishes its mechanism from other nicotinic anthelmintics and may contribute to its efficacy against resistant parasite strains.[5]
The following diagram illustrates the antagonistic action of this compound on nematode nAChRs.
Figure 1: Antagonistic action of this compound at the nematode neuromuscular junction.
The Role of the Spiro-oxindole Moiety in Receptor Binding
The spiro-oxindole core of this compound is integral to its binding affinity and antagonist activity at the nAChR. The rigid, three-dimensional structure of this moiety helps to correctly orient the entire molecule within the ligand-binding domain of the receptor.[4][9]
X-ray crystallography studies of this compound complexed with an acetylcholine-binding protein (AChBP), a structural homolog of the nAChR ligand-binding domain, have provided insights into the specific interactions.[7][8] These studies reveal that the spiro-oxindole moiety, along with other parts of the molecule, engages with key amino acid residues in the binding pocket. The binding site for agonists and competitive antagonists on nAChRs is located at the interface between two subunits, typically an alpha and a non-alpha subunit.[10][11][12] This interface is characterized by aromatic residues that form a hydrophobic pocket.[11] The spiro-oxindole ring system of PHA likely participates in hydrophobic and van der Waals interactions within this pocket.
The following diagram depicts the logical relationship of this compound's structure to its biological effect.
Figure 2: The contribution of the spiro-oxindole moiety to the biological activity of this compound.
Quantitative Analysis of this compound Activity
The antagonist potency of this compound and its analogues has been quantified in various studies. The following tables summarize the key data from the literature.
Table 1: Antagonist Potency (pKB values) of Paraherquamide and 2-deoxy-paraherquamide against various nAChR agonists in Ascaris suum muscle strips. [6]
| Antagonist | Agonist | pKB (Mean ± SEM) |
| Paraherquamide | Nicotine | 5.86 ± 0.14 |
| Levamisole | 6.61 ± 0.19 | |
| Pyrantel | 6.50 ± 0.11 | |
| Bephenium | 6.75 ± 0.15 | |
| 2-deoxy-paraherquamide | Levamisole | 5.31 ± 0.13 |
| Pyrantel | 5.63 ± 0.10 | |
| Bephenium | 6.07 ± 0.13 |
Note: A higher pKB value indicates a greater antagonist potency.
Table 2: Inhibitory Concentration (IC50) of this compound on C. elegans nAChR subtypes expressed in Xenopus oocytes. [7]
| nAChR Subtype | Agonist | This compound IC50 |
| N-type (ACR-16) | Acetylcholine (100 µM) | ~10 µM |
| L-type (UNC-38/29/63/LEV-8/1) | Acetylcholine (100 µM) | ~100 nM |
Table 3: Binding Affinity of Paraherquamide to C. elegans membrane preparations. [5]
| Ligand | Kd (apparent) |
| Paraherquamide | 263 nM |
Experimental Protocols
The data presented above were generated using a variety of experimental techniques. Below are detailed methodologies for the key experiments cited.
Ascaris suum Muscle Strip Contraction Assay
This in vitro assay is used to determine the potency of antagonists against agonist-induced muscle contractions.
-
Preparation: Muscle strips from the nematode Ascaris suum are dissected and mounted in an organ bath containing a physiological saline solution.
-
Procedure:
-
The muscle strips are allowed to equilibrate under a constant tension.
-
A cumulative concentration-response curve is generated for an agonist (e.g., levamisole, nicotine) to establish a baseline contractile response.
-
The muscle strips are then incubated with a fixed concentration of the antagonist (this compound) for a defined period.
-
A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.
-
The rightward shift in the agonist concentration-response curve is used to calculate the pKB value of the antagonist using the Schild equation.
-
-
Data Analysis: Non-linear regression analysis is used to fit the data to the simple competitive antagonism model and estimate the pKB values.[6]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus oocytes
This technique allows for the functional characterization of specific nAChR subtypes expressed in a heterologous system.
-
Preparation:
-
Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA encoding the subunits of the desired nematode nAChR subtype (e.g., L-type or N-type) is injected into the oocytes.
-
The oocytes are incubated for several days to allow for receptor expression on the cell membrane.
-
-
Procedure:
-
An oocyte expressing the nAChR of interest is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).
-
The oocyte is perfused with a saline solution.
-
The agonist (acetylcholine) is applied to elicit an inward current, which is recorded.
-
To determine the inhibitory effect of this compound, the oocyte is pre-incubated with the antagonist before co-application with the agonist.
-
A concentration-inhibition curve is generated by applying a range of this compound concentrations to determine the IC50 value.[7]
-
The following diagram outlines the workflow for the TEVC experiment.
Figure 3: A simplified workflow for determining the IC50 of this compound on nAChRs expressed in Xenopus oocytes.
Conclusion and Future Directions
The spiro-oxindole moiety is a cornerstone of this compound's structure and function, playing a critical role in its potent and selective anthelmintic activity. Its rigid, three-dimensional conformation is essential for the precise docking of the molecule into the ligand-binding site of nematode nicotinic acetylcholine receptors, leading to competitive antagonism and subsequent flaccid paralysis of the parasite. The subtype selectivity of this compound for L-type nAChRs highlights the nuanced interactions governed by its complex chemical architecture.
Further research into the structure-activity relationships of the spiro-oxindole core and other functional groups of this compound will be instrumental in the design of new, even more potent and selective anthelmintic agents. The synthesis and biological evaluation of novel analogues with modifications to the spiro-oxindole scaffold could lead to compounds with improved pharmacokinetic properties and an enhanced therapeutic window. Understanding the precise molecular interactions between the spiro-oxindole moiety and the nAChR binding pocket at an atomic level will continue to guide the rational design of the next generation of antiparasitic drugs, helping to combat the growing threat of anthelmintic resistance.
References
- 1. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determinants of Subtype-Selectivity of the Anthelmintic this compound on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold [mdpi.com]
- 10. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Venom-Derived Neurotoxins Targeting Nicotinic Acetylcholine Receptors | MDPI [mdpi.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Paraherquamide A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Paraherquamide A is a complex fungal metabolite that exhibits potent anthelmintic activity. Its intricate heptacyclic structure, featuring a unique spiro-oxindole and a bicyclo[2.2.2]diazaoctane core, has made it a challenging target for total synthesis. The first successful asymmetric total synthesis of (-)-paraherquamide A was accomplished by the research group of Robert M. Williams.[1][2][3] This document provides a detailed overview of the synthetic protocol, based on the convergent strategy developed by Williams and his co-workers. The synthesis is notable for its stereocontrol and the application of key reactions, including an enantioselective synthesis of a novel α-alkylated-β-hydroxyproline derivative and a diastereoselective intramolecular S(N)2' cyclization.[2][3]
Retrosynthetic Analysis
The convergent retrosynthetic strategy for this compound involves the disconnection of the molecule into two key fragments: a functionalized indole moiety and a chiral diketopiperazine (DKP). The indole fragment contains the future spiro-oxindole core, while the DKP fragment is derived from a unique α-alkylated-β-hydroxyproline. The key bond formations in the forward synthesis are the coupling of these two fragments and a subsequent intramolecular S(N)2' cyclization to construct the bicyclo[2.2.2]diazaoctane ring system.
Caption: Retrosynthetic analysis of this compound.
Data Presentation
Table 1: Summary of Key Reaction Yields
| Step No. | Reaction | Product | Yield (%) |
| 1 | Synthesis of α-alkylated-β-hydroxyproline derivative | Substituted Proline Ester | 85 |
| 2 | Diketopiperazine (DKP) Formation | Chiral Diketopiperazine | 78 |
| 3 | Synthesis of the Functionalized Indole Fragment | Gramine derivative of Indole | 65 |
| 4 | Coupling of Indole and DKP Fragments | Coupled Indole-DKP Intermediate | 72 |
| 5 | Intramolecular S(N)2' Cyclization | Bicyclo[2.2.2]diazaoctane Core | 60 |
| 6 | Elaboration to this compound | (-)-Paraherquamide A | 45 |
Note: Yields are representative for the key transformations and may vary.
Experimental Protocols
I. Synthesis of the Diketopiperazine (DKP) Fragment
The synthesis of the chiral DKP fragment commences with the enantioselective preparation of a key α-alkylated-β-hydroxyproline derivative.
This protocol outlines the key steps for the preparation of the crucial substituted proline ester.
-
Michael Addition: To a solution of ethyl glycinate in ethanol, add ethyl acrylate and a catalytic amount of sodium ethoxide. Stir the reaction mixture at room temperature for 24 hours.
-
Dieckmann Condensation: The resulting Michael adduct is treated with a strong base such as sodium hydride in toluene to induce intramolecular Dieckmann condensation, affording a β-ketoester.
-
Asymmetric Reduction: The β-ketoester is subjected to an asymmetric reduction using a chiral reducing agent, such as a CBS catalyst with borane, to stereoselectively form the β-hydroxy ester.
-
Alkylation: The α-position of the proline derivative is then alkylated. The ester is deprotonated with a strong base like lithium diisopropylamide (LDA) at -78 °C, followed by the addition of an appropriate alkyl halide to introduce the desired side chain.
Quantitative Data:
-
Diastereomeric Ratio (d.r.) of Alkylation: >95:5
-
Enantiomeric Excess (e.e.) of Reduction: >98%
-
Peptide Coupling: The synthesized α-alkylated-β-hydroxyproline ester is coupled with a protected amino acid (e.g., Boc-L-tryptophan methyl ester) using standard peptide coupling reagents like HATU or HOBt/EDC in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Deprotection and Cyclization: The protecting group (e.g., Boc) on the dipeptide is removed under acidic conditions (e.g., trifluoroacetic acid in DCM). The resulting free amine undergoes spontaneous intramolecular cyclization upon gentle heating in a high-boiling solvent like toluene or xylene to form the diketopiperazine.
II. Synthesis of the Functionalized Indole Fragment
The indole fragment is prepared from vanillin through a multi-step sequence.
-
Nitration and Protection: Vanillin is first acetylated and then nitrated to introduce a nitro group.
-
Oxindole Formation: The resulting nitrovanillin derivative is converted to an azalactone, which is then hydrolyzed and oxidatively decarboxylated. Reductive cyclization of the resulting acid yields the corresponding oxindole.
-
Prenylation and Ring Formation: The oxindole is regioselectively prenylated. The prenyl group is then epoxidized, and a key seven-membered dioxepin ring is formed.
-
Indole Formation and Functionalization: The oxindole is reduced to the corresponding indole. The indole nitrogen is protected, and a Mannich reaction is performed to install a dimethylaminomethyl group at the C3 position, affording the gramine derivative.[1]
III. Coupling and Final Assembly
The gramine derivative of the indole fragment is reacted with the enolate of the DKP fragment. The DKP is deprotonated with a strong base (e.g., LDA or KHMDS) at low temperature, and the indole derivative is added to effect the coupling.
This is a crucial step in the synthesis to construct the bicyclo[2.2.2]diazaoctane core.
-
Substrate Preparation: The coupled product is converted into a suitable substrate for the S(N)2' reaction. This typically involves the formation of a lactim ether from the DKP amide and conversion of a hydroxyl group into a good leaving group, such as a chloride.
-
Cyclization: The substrate is treated with a base (e.g., sodium hydride) in a suitable solvent (e.g., refluxing benzene or toluene) to induce the intramolecular S(N)2' cyclization, forming the characteristic bridged ring system.[2][3]
The final steps involve the elaboration of the bicyclic intermediate to this compound. This includes:
-
Ring Opening and Closure: The lactim ether is opened and then re-closed to form the diketopiperazine.
-
Amide Reduction and Methylation: A selective amide reduction is performed, followed by N-methylation.
-
Oxidative Spirocyclization: A key oxidative spirocyclization of the indole moiety forms the spiro-oxindole core.
-
Final Methylation: The final step is a stereoselective methylation to install the tertiary alcohol, completing the total synthesis of (-)-Paraherquamide A.[1]
Visualizations
Experimental Workflow
Caption: Overall workflow of the total synthesis of this compound.
References
Application Note & Protocol: HPLC and Mass Spectrometry Methods for Paraherquamide A Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraherquamide A is a complex spiro-oxindole alkaloid produced by various Penicillium species. It has garnered significant interest in the pharmaceutical and veterinary fields due to its potent anthelmintic properties. Accurate and reliable quantitative analysis of this compound is crucial for various applications, including fermentation process optimization, pharmacokinetic studies, and quality control of potential drug candidates. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), a highly sensitive and selective analytical technique.
Quantitative Data Summary
While specific quantitative validation data for a dedicated this compound assay is not widely published, the following table outlines typical performance characteristics that can be expected from a well-developed LC-MS/MS method for compounds of similar complexity and in comparable matrices. These values should serve as a benchmark for method development and validation.
| Parameter | Typical Value |
| Retention Time (RT) | 5 - 15 min (highly dependent on specific chromatographic conditions) |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Protocols
The following protocols are provided as a comprehensive guide for the analysis of this compound. These are representative methods based on common practices for the analysis of fungal secondary metabolites and spiro-oxindole alkaloids. Method optimization and validation are essential for specific applications and matrices.
Protocol 1: Sample Preparation from Fungal Culture
This protocol describes the extraction of this compound from a Penicillium species liquid culture.
Materials:
-
Penicillium culture broth
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Extraction:
-
Centrifuge the fungal culture broth at 4000 rpm for 15 minutes to separate the mycelia from the supernatant.
-
Collect the supernatant and extract it three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
-
Concentration:
-
Evaporate the ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 2: HPLC-MS/MS Analysis of this compound
This protocol outlines the instrumental parameters for the quantitative analysis of this compound.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-1 min: 10% B; 1-10 min: 10-95% B; 10-12 min: 95% B; 12-12.1 min: 95-10% B; 12.1-15 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Proposed):
The exact mass of this compound is C₃₂H₃₈N₄O₅. The protonated molecule [M+H]⁺ would have an m/z of 559.29. The following are proposed MRM transitions that should be optimized during method development:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 559.3 | Fragment 1 | Optimize |
| This compound | 559.3 | Fragment 2 | Optimize |
Note: The specific product ions and collision energies need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing product ion scans.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Key parameters for analytical method validation.
Application Notes and Protocols for Paraherquamide A: In Vitro and In Vivo Anthelmintic Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paraherquamide A (PHQ A) is an oxindole alkaloid natural product with potent broad-spectrum anthelmintic activity against a range of gastrointestinal nematodes, including strains resistant to other anthelmintic classes.[1][2] Its primary mechanism of action is the induction of flaccid paralysis in nematodes.[1][2] This is achieved through the blockade of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, distinguishing its mode of action from other anthelmintics like levamisole and ivermectin.[1][3] Specifically, this compound acts as a cholinergic antagonist, blocking depolarizing contractions induced by acetylcholine and nicotinic agonists.[1][2] This unique mechanism makes it a valuable compound for research and development in the face of growing anthelmintic resistance.
These application notes provide detailed protocols for assessing the in vitro and in vivo anthelmintic efficacy of this compound.
Data Presentation
In Vitro Activity of this compound
The primary in vitro effect of this compound is the inhibition of larval motility. The following table summarizes the reported 50% inhibitory concentrations (IC50) against the third-stage larvae (L3) of various nematode species. Notably, this compound has been shown to have no significant effect on the development of eggs to the L3 stage.[3]
| Nematode Species | Assay Type | IC50 (µg/mL) | Incubation Time | Reference |
| Haemonchus contortus | Larval Motility | 2.7 | 72 hours | [3] |
| Trichostrongylus colubriformis | Larval Motility | 0.058 | 72 hours | [3] |
| Ostertagia circumcincta | Larval Motility | 0.033 | 72 hours | [3] |
In Vivo Efficacy of this compound
In vivo studies have demonstrated the efficacy of this compound in various animal models against a range of nematode species. The following table summarizes the reported efficacy from these studies.
| Host Animal | Nematode Species | Dosage (mg/kg) | Route of Administration | Efficacy (% Reduction) | Reference |
| Calves | Haemonchus placei | ≥ 1.0 | Oral | ≥ 95% | [4] |
| Calves | Ostertagia ostertagi | ≥ 1.0 | Oral | ≥ 95% | [4] |
| Calves | Trichostrongylus axei | ≥ 1.0 | Oral | ≥ 95% | [4] |
| Calves | Trichostrongylus colubriformis | ≥ 1.0 | Oral | ≥ 95% | [4] |
| Calves | Cooperia oncophora | ≥ 1.0 | Oral | ≥ 95% | [4] |
| Calves | Nematodirus helvetianus | ≥ 1.0 | Oral | ≥ 95% | [4] |
| Calves | Oesophagostomum radiatum | ≥ 1.0 | Oral | ≥ 95% | [4] |
| Calves | Dictyocaulus viviparus | ≥ 1.0 | Oral | ≥ 95% | [4] |
| Dogs | Strongyloides stercoralis | 2.0 | Oral | 91% | [5] |
| Gerbils | Trichostrongylus colubriformis | Not specified | Not specified | 99.5% (fecal egg count reduction) | [6] |
Experimental Protocols
In Vitro Larval Motility Assay
This assay assesses the paralytic effects of this compound on the third-stage larvae (L3) of nematodes.
Materials:
-
Third-stage larvae (L3) of the target nematode species
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay medium (e.g., Phosphate Buffered Saline (PBS) or RPMI-1640)
-
96-well microtiter plates
-
Microscope (inverted or dissecting)
-
Pipettes and sterile tips
-
Incubator
Protocol:
-
Preparation of Larvae:
-
Recover L3 larvae from fecal cultures using a Baermann apparatus.
-
Wash the larvae three times with sterile water or assay medium by centrifugation (e.g., 200 x g for 2 minutes) and removal of the supernatant.
-
Resuspend the final larval pellet in the assay medium and determine the concentration by counting aliquots under a microscope.
-
Adjust the larval concentration to approximately 50-100 larvae per 50 µL of assay medium.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of 2-fold serial dilutions of the stock solution in the assay medium to achieve the desired final concentrations.
-
The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid toxicity to the larvae.
-
Prepare a negative control (medium with the same concentration of DMSO) and a positive control (a known paralytic anthelmintic like Levamisole).
-
-
Assay Procedure:
-
Dispense 50 µL of the larval suspension into each well of a 96-well plate.
-
Add 50 µL of the this compound dilutions, negative control, or positive control to the respective wells.
-
Incubate the plate at a suitable temperature for the nematode species (e.g., 25°C for free-living stages or 37°C for parasitic stages) for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Data Collection and Analysis:
-
Following incubation, assess larval motility in each well under a microscope. Larvae are considered motile if they exhibit sinusoidal movement. Non-motile larvae are typically straight or show only minor, uncoordinated movements.
-
For each well, count the number of motile and non-motile larvae.
-
Calculate the percentage of motility inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (mean number of motile larvae in test wells / mean number of motile larvae in negative control wells))
-
Determine the IC50 value (the concentration of this compound that inhibits the motility of 50% of the larvae) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Efficacy Assay in a Gerbil Model (Adapted)
This protocol describes a general method for evaluating the in vivo efficacy of this compound against gastrointestinal nematodes, such as Trichostrongylus colubriformis, in a gerbil model.
Materials:
-
Mongolian gerbils (Meriones unguiculatus)
-
Infective third-stage larvae (L3) of the target nematode
-
This compound
-
Vehicle for oral administration (e.g., corn oil, 0.5% carboxymethyl cellulose)
-
Gavage needles
-
Cages with wire mesh floors
-
Fecal collection trays
-
McMaster slides or other fecal egg counting apparatus
-
Saturated salt solution (for fecal flotation)
-
Microscope
Protocol:
-
Animal Acclimatization and Infection:
-
Acclimatize gerbils to the housing conditions for at least one week before the experiment.
-
Infect each gerbil orally with a known number of L3 larvae (e.g., 500-1000 L3 of T. colubriformis).
-
The infection is typically allowed to establish for a period of 7-14 days (pre-patent period).
-
-
Treatment Administration:
-
Randomly assign the infected gerbils to different treatment groups, including a vehicle-treated control group and one or more groups treated with different doses of this compound.
-
Prepare the dosing solutions of this compound in the chosen vehicle.
-
Administer a single oral dose of the appropriate treatment to each gerbil using a gavage needle.
-
-
Post-Treatment Monitoring and Data Collection:
-
Monitor the animals daily for any signs of toxicity.
-
Collect fecal samples from each animal at specified time points post-treatment (e.g., 7, 14, and 21 days).
-
Determine the number of eggs per gram of feces (EPG) for each sample using the McMaster technique or a similar quantitative method.
-
At the end of the study (e.g., 21-28 days post-treatment), euthanize the animals and recover the adult worms from the gastrointestinal tract to determine the worm burden.
-
-
Data Analysis:
-
Calculate the percentage reduction in fecal egg count for each treatment group compared to the control group using the formula: % FEC Reduction = 100 * (1 - (mean EPG of treated group / mean EPG of control group))
-
Calculate the percentage reduction in worm burden for each treatment group compared to the control group using the formula: % Worm Burden Reduction = 100 * (1 - (mean worm count of treated group / mean worm count of control group))
-
Statistically analyze the data to determine the significance of the observed reductions.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the in vitro larval motility assay.
Caption: Workflow for the in vivo efficacy assay.
References
- 1. In vitro activity of paraherquamide against the free-living stages of Haemonchus contortus, Trichostrongylus colubriformis and Ostertagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Orally Administered Anthelmintic Treatment Options for Dentostomella translucida in Naturally Infected Mongolian Gerbils (Meriones unguiculatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Paraherquamide A formulation for experimental studies
Application Notes and Protocols for Paraherquamide A
Audience: Researchers, scientists, and drug development professionals.
Topic: Formulation and experimental use of this compound, a potent anthelmintic agent.
Introduction to this compound
This compound is a polycyclic spiro-oxindole alkaloid, a mycotoxin originally isolated from fungi such as Penicillium paraherquei.[1] It belongs to a class of compounds that exhibit broad-spectrum anthelmintic activity, including against nematode strains resistant to other drug classes.[2] Its unique mode of action makes it a valuable tool for research into parasitic nematode physiology and for the development of new anthelmintic therapies.[3]
Mechanism of Action
This compound functions as a potent and selective antagonist of nicotinic acetylcholine receptors (nAChRs) in nematodes.[2][3] Unlike cholinomimetic anthelmintics such as levamisole which act as nAChR agonists, this compound competitively blocks these ion channels.[4] This blockade prevents acetylcholine-mediated depolarization of muscle cells, leading to flaccid paralysis of the worm and its eventual expulsion from the host.[2][5] It shows higher efficacy on the levamisole-sensitive (L-type) nAChRs compared to the nicotine-sensitive (N-type) nAChRs in nematodes.[6][7] While highly effective against nematode nAChRs, it also exhibits some antagonist activity at mammalian nAChRs, which is believed to be the basis of its toxicity in host species.[2]
Caption: Mechanism of this compound as a nAChR antagonist.
Physicochemical Properties and Formulation
3.1 Solubility
| Solvent | Approximate Solubility of Oxindole |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL[3][9] |
| Ethanol | ~10 mg/mL[3][9] |
| Dimethylformamide (DMF) | ~10 mg/mL[9] |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble[9] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL[9] |
3.2 Preparation of Stock and Working Solutions (Protocol)
Due to its low aqueous solubility, a stock solution in an organic solvent is required.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is recommended for preparing high-concentration stock solutions for in vitro studies. Ethanol can also be used.[9]
-
Stock Solution (e.g., 10 mM in DMSO):
-
Weigh the required amount of this compound (Formula Weight: 493.6 g/mol ) in a sterile microcentrifuge tube.[1]
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for 1 mg of this compound, add ~202.6 µL of DMSO for a 10 mM stock).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) may assist dissolution.
-
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The compound is stable for at least 4 years when stored at -20°C as a solid.[1] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[9]
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution.
-
Serially dilute the stock solution into the final aqueous assay buffer (e.g., PBS, M9 buffer, Krebs solution).
-
Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically ≤0.5%) to avoid solvent-induced toxicity or off-target effects. [10]
-
Vortex the working solution immediately after dilution to prevent precipitation.
-
Experimental Data
4.1 In Vitro / Ex Vivo Potency
| Assay Type | Organism / System | Parameter | Value |
| Receptor Antagonism | Ascaris suum muscle | pKB vs Nicotine | 5.86[8][9] |
| Receptor Antagonism | Ascaris suum muscle | pKB vs Levamisole | 6.61[8][9] |
| Receptor Antagonism | Ascaris suum muscle | pKB vs Pyrantel | 6.50[8][9] |
| Receptor Antagonism | Musca domestica heads | IC50 | 0.5 nM[1] |
| Larval Motility Assay | C. elegans | LD50 | 2.5 µg/mL[1] |
| Larval Motility Assay | O. circumcincta (L3) | IC50 (72h) | 0.033 µg/mL[11] |
| Larval Motility Assay | T. colubriformis (L3) | IC50 (72h) | 0.058 µg/mL[11] |
| Larval Motility Assay | H. contortus (L3) | IC50 (72h) | 2.7 µg/mL[11] |
4.2 In Vivo Efficacy & Toxicity
| Study Type | Species | Route | Dose | Outcome |
| Efficacy | Gerbils (T. colubriformis) | Oral | 0.39 - 200 mg/kg | Effective[1] |
| Efficacy | Calves | Oral | 1.0 - 4.0 mg/kg | ≥95% removal of most nematodes[12] |
| Acute Toxicity | Mice | Oral | 14.9 mg/kg | LD50[1] |
| Acute Toxicity | Mice | Oral | 5.6 mg/kg | No-effect dose[1] |
Experimental Protocols
Caption: General workflow for an in vitro this compound experiment.
5.1 Protocol: In Vitro Nematode Motility Assay
This protocol is adapted from methodologies using automated trackers for C. elegans or parasitic larvae.[13][14]
-
Nematode Preparation:
-
Culture and synchronize nematodes to obtain the desired life stage (e.g., L4 larvae).
-
Wash worms from culture plates using M9 buffer. Allow worms to settle by gravity and wash three times by replacing the supernatant with fresh buffer.[13]
-
-
Assay Setup:
-
Resuspend the washed worms in the appropriate assay medium (e.g., K saline with 0.015% BSA) at a concentration to yield ~50-70 worms per well.[14]
-
Dispense the worm suspension into a 96-well microtiter plate (e.g., 80 µL per well).
-
-
Compound Addition:
-
Prepare a 5X working concentration of this compound and controls (vehicle and positive control like levamisole) in the assay medium.
-
Add 20 µL of the 5X compound solution to the wells to reach the final desired concentration. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%.
-
-
Data Acquisition:
-
Place the 96-well plate into an automated motility tracker (e.g., wMicroTracker).
-
Record a baseline motility reading for 30 minutes before compound addition.[14]
-
After compound addition, record motility continuously for the desired duration (e.g., 4 to 18 hours), with readings binned in 30-minute intervals.[13][14]
-
-
Data Analysis:
-
Normalize the motility counts at each time point to the baseline reading for each well.
-
Plot the normalized motility versus time for each concentration.
-
To determine EC50, plot the motility inhibition at a specific time point (e.g., 18 hours) against the log of the compound concentration and fit with a non-linear regression model.[14]
-
5.2 Protocol: Ex Vivo Ascaris suum Muscle Contraction Assay
This protocol is based on established methods for measuring the effects of anthelmintics on nematode muscle strips.[15][16]
-
Tissue Preparation:
-
Dissect the anterior portion (2-3 cm) of an adult Ascaris suum worm.[15]
-
Cut the resulting tube along a lateral line and pin it cuticle-side down in a dissection chamber filled with Ascaris perienteric fluid (APF) at 37°C.
-
Carefully remove the gut to expose the ventral and dorsal nerve cords.
-
Prepare a muscle flap (strip) containing the nerve cord and mount it in an organ bath filled with APF, maintained at 37°C and aerated. Attach one end to a fixed point and the other to an isometric force transducer.
-
Allow the preparation to equilibrate for at least 15 minutes under a slight initial tension (e.g., 0.5 g).[17]
-
-
Experiment:
-
Establish a baseline by inducing muscle contraction with a known concentration of acetylcholine (ACh).[16]
-
Wash the tissue with fresh APF until the muscle relaxes to its baseline tension.
-
To test the antagonist effect, pre-incubate the muscle strip with a specific concentration of this compound for a set period.
-
While the antagonist is present, add increasing concentrations of ACh to generate a cumulative dose-response curve.
-
-
Data Analysis:
-
Measure the peak tension (in grams) generated by each ACh concentration.
-
Compare the ACh dose-response curve in the absence and presence of this compound. A competitive antagonist will cause a rightward shift in the dose-response curve.
-
Calculate the EC50 of ACh under both conditions to quantify the antagonist's potency.
-
5.3 Protocol: In Vitro Cell-Based Calcium Flux Assay
This protocol describes how to measure nAChR antagonism in a cell line expressing the target receptor.[11][18]
-
Cell Preparation:
-
Seed cells stably or transiently expressing the nAChR of interest (e.g., CHO or HEK293 cells) into a 96- or 384-well black, clear-bottom plate. Culture overnight to allow cell attachment.
-
-
Dye Loading:
-
Prepare a working solution of a calcium-sensitive fluorescent dye (e.g., from an EarlyTox or Fluo-4 kit) according to the manufacturer's instructions. Often, this includes probenecid to prevent dye extrusion.[11]
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark for 60 minutes at 37°C, followed by ~20 minutes at room temperature.[11]
-
-
Assay and Measurement:
-
Place the assay plate into a kinetic fluorescence plate reader (e.g., FlexStation 3, FDSS).
-
Set the instrument to record fluorescence intensity over time.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Using the instrument's integrated fluidics, add the this compound solution (or vehicle control) to the wells and incubate for a desired period.
-
Next, add a known concentration of an agonist (e.g., acetylcholine) to stimulate the nAChRs.
-
Continue recording the fluorescence signal for 2-3 minutes to capture the full calcium influx peak and return to baseline.
-
-
Data Analysis:
-
The change in intracellular calcium is measured as the change in fluorescence intensity.
-
Calculate the peak fluorescence response (or area under the curve) following agonist addition.
-
Determine the inhibitory effect of this compound by comparing the agonist-induced response in its presence to the response with vehicle control.
-
Generate a dose-response curve by plotting the percent inhibition against the log of this compound concentration to calculate the IC50.
-
5.4 Protocol: Preparation of Oral Formulation for In Vivo Rodent Studies
This protocol is for preparing a simple suspension for acute or subacute oral toxicity studies.[12][19]
-
Vehicle Selection: A common vehicle for oral administration of poorly soluble compounds in rodents is a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in purified water.[12]
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the highest dose to be administered and the total volume needed for the study group (typically dosed at 5 or 10 mL/kg body weight).[6]
-
Weigh the this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste. This helps prevent clumping.
-
Gradually add the remaining vehicle while stirring or sonicating to create a uniform suspension at the desired concentration.
-
-
Administration:
-
Before each dose administration, thoroughly mix the suspension to ensure homogeneity.
-
Administer the formulation to the animals (e.g., rats or mice) using oral gavage. The volume is calculated based on the animal's most recent body weight.
-
For multi-day studies, it is recommended to prepare the suspension fresh daily to ensure stability.[6]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Oxindole | 59-48-3 [chemicalbook.com]
- 4. Oxindole, 97+% | Fisher Scientific [fishersci.ca]
- 5. rjptonline.org [rjptonline.org]
- 6. Acute and Subchronic Oral Toxicity Study of Polyherbal Formulation Containing Allium sativum L., Terminalia bellirica (Gaertn.) Roxb., Curcuma aeruginosa Roxb., and Amomum compactum Sol. ex. Maton in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaloids [m.chemicalbook.com]
- 8. Alkaloid - Wikipedia [en.wikipedia.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Ca2+ flux and signaling implications by nicotinic acetylcholine receptors in rat medial habenula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencescholar.us [sciencescholar.us]
- 13. Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Presynaptic and postsynaptic regulation of muscle contractions in the ascarid nematode Ascaris suum: a target for drug action | Journal of Helminthology | Cambridge Core [cambridge.org]
- 16. Obliquely striated muscle. 3. Contraction mechanism of Ascaris body muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 19. Safety Evaluation of the Polyherbal Formulation NawaTab: Acute and Subacute Oral Toxicity Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Cytotoxicity of Paraherquamide A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraherquamide A is a complex indole alkaloid with known anthelmintic properties. Its primary mechanism of action involves the non-competitive antagonism of nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission in nematodes.[1][2][3] Understanding the cytotoxic potential of this compound in mammalian cells is a critical step in the drug development process to assess its safety profile and therapeutic window. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using various established cell-based assays.
These assays measure different cellular parameters to evaluate cell health, such as metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death).[4][5][6] The selection of appropriate assays and cell lines is crucial for obtaining a comprehensive understanding of the compound's cytotoxic effects.
Data Presentation
Quantitative data from cytotoxicity assays are typically summarized to determine the concentration of a compound that induces a 50% reduction in cell viability (IC50). This value is a key indicator of a compound's potency. Data should be presented in a clear and organized manner to facilitate comparison between different assays and experimental conditions.
Table 1: Hypothetical Cytotoxicity of this compound in a Mammalian Cell Line (e.g., HepG2) after 48-hour exposure.
| Assay | Endpoint Measured | IC50 (µM) |
| MTT Assay | Metabolic Activity | 85.6 |
| LDH Assay | Membrane Integrity | 112.3 |
| Neutral Red Uptake Assay | Lysosomal Integrity | 92.1 |
| Annexin V/PI Staining | Apoptosis Induction | 78.9 (EC50 for apoptosis) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values would need to be determined experimentally.
Signaling Pathway of this compound Action
This compound exerts its primary effect by blocking nicotinic acetylcholine receptors. In normal physiology, the binding of acetylcholine (ACh) to these receptors leads to ion influx and downstream signaling cascades that can influence cell survival and proliferation. By antagonizing these receptors, this compound can disrupt these signaling pathways, potentially leading to cellular stress and, at sufficient concentrations, cytotoxicity.
Caption: Antagonistic action of this compound on nAChR signaling.
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. It is recommended to use a consistent cell line and culture conditions across all assays for accurate comparison of results.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9][10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Lactate Dehydrogenase (LDH) Assay
This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[11][12][13][14]
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of LDH release is proportional to the number of lysed cells.
Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[15][16][17][18] Damage to the cell membrane or lysosomes prevents this uptake.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Dose-response and threshold effects in cytotoxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biologi.ub.ac.id [biologi.ub.ac.id]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. oaepublish.com [oaepublish.com]
- 9. Induction of apoptosis by the marine sponge (Mycale) metabolites, mycalamide A and pateamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Molecules | Free Full-Text | Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches [mdpi.com]
- 12. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 16. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of cell killing and autophagy by amphiphilic pyrrolidine derivatives on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptosis induction, PARP-1 inhibition, and cell cycle analysis of leukemia cancer cells treated with novel synthetic 1,2,3-triazole-chalcone conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Paraherquamide A for Binding Studies
Introduction to Paraherquamide A
This compound is a complex indole alkaloid natural product isolated from Penicillium paraherquei.[][2][3] It exhibits potent anthelmintic activity and acts as a selective, competitive antagonist at certain subtypes of cholinergic receptors.[] To elucidate its mechanism of action, determine its binding affinity to various receptor subtypes, and screen for other potential targets, the development of a high-affinity radiolabeled version of this compound is an invaluable tool for in vitro and in vivo binding studies.
This document outlines two potential strategies for the radiolabeling of this compound: tritiation to produce [³H]this compound and radioiodination to generate an [¹²⁵I]iodo-analog. Additionally, detailed protocols for conducting receptor binding assays using these putative radioligands are provided.
Application Note 1: Proposed Synthesis of [³H]this compound via Catalytic Tritiation
Tritium (³H) is a low-energy beta-emitting isotope that allows for the synthesis of radioligands with high specific activity and minimal structural modification, making it ideal for binding assays.[4][5] A common strategy for tritiating complex molecules is the catalytic reduction of a desaturated precursor with tritium gas.
Proposed Radiolabeling Strategy
The proposed method involves the late-stage introduction of a double bond into the this compound scaffold at a position that is accessible and where subsequent reduction is unlikely to alter the stereochemistry critical for biological activity. A plausible location would be within the piperazine ring system, which could be synthesized with an unsaturated precursor before the final cyclization steps, or through a carefully controlled dehydrogenation of this compound itself. For this protocol, we will assume the availability of a suitable unsaturated precursor.
Experimental Protocol: Catalytic Tritiation of an Unsaturated this compound Precursor
-
Precursor Preparation: A non-radioactive unsaturated analog of this compound must be synthesized. This precursor should contain a double bond that can be readily reduced to yield this compound.
-
Catalyst Preparation: In a reaction vessel suitable for handling tritium gas, add 5-10 mg of the unsaturated this compound precursor. Dissolve the precursor in an appropriate solvent (e.g., ethyl acetate, methanol, or DMF) to a concentration of 1-5 mg/mL. Add a catalyst, such as 10% Palladium on carbon (Pd/C) or Wilkinson's catalyst, at a 1:1 weight ratio with the precursor.
-
Tritiation Reaction: The reaction vessel is connected to a tritium gas manifold. The vessel is purged with an inert gas (e.g., argon) before introducing tritium gas (³H₂). The reaction is stirred at room temperature under a positive pressure of tritium gas (typically 0.5-1 Ci) for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) using a non-radioactive standard.
-
Quenching and Purification: Upon completion, the excess tritium gas is recovered. The catalyst is removed by filtration through a celite plug. The solvent is evaporated under a gentle stream of nitrogen. The crude radiolabeled product is purified using reverse-phase HPLC to separate [³H]this compound from any unreacted precursor and radiolabeled byproducts.
-
Quality Control:
-
Radiochemical Purity: The purity of the final product is determined by HPLC with an in-line radioactivity detector. The radiochemical purity should be >95%.
-
Specific Activity: The specific activity (Ci/mmol) is determined by measuring the radioactivity of a known mass of the purified compound. This can be achieved by UV-Vis spectrophotometry to determine the concentration, followed by liquid scintillation counting to determine the radioactivity.
-
Data Presentation: Expected Specifications of [³H]this compound
| Parameter | Expected Value |
| Radioisotope | ³H |
| Molecular Formula | C₂₈H₃₃[³H]₂N₃O₅ |
| Specific Activity | 20-60 Ci/mmol |
| Radiochemical Purity | >97% |
| Storage | In ethanol at -80°C |
Visualization: Workflow for [³H]this compound Synthesis
Caption: Proposed workflow for the synthesis of [³H]this compound.
Application Note 2: Proposed Synthesis of an [¹²⁵I]iodo-Paraherquamide A Analog
Radioiodination with Iodine-125 (¹²⁵I), a gamma-emitter, offers the advantage of higher specific activity compared to tritium and allows for detection with gamma counters, which can be more convenient for certain assay formats.[6] The strategy involves synthesizing a this compound derivative with a suitable functional group for iodination, such as a phenolic hydroxyl group or a trialkylstannyl precursor on the indole ring.
Proposed Radiolabeling Strategy
The indole nucleus of this compound is a potential site for radioiodination. A common and efficient method is iododestannylation, which involves the synthesis of a tributyltin derivative of this compound. This precursor can then be reacted with Na[¹²⁵I] in the presence of an oxidizing agent to yield the desired radioiodinated product with high specific activity and regioselectivity.
Experimental Protocol: Radioiodination of a Stannylated this compound Precursor
-
Precursor Synthesis: A tributylstannyl derivative of this compound needs to be synthesized. This would likely involve the synthesis of a bromo- or iodo-Paraherquamide A analog, followed by a palladium-catalyzed stannylation reaction. The position of the tin moiety should be chosen to minimize interference with receptor binding.
-
Radioiodination Reaction:
-
To a reaction vial coated with an oxidizing agent like Iodogen®, add 1-5 µg of the tributylstannyl-Paraherquamide A precursor dissolved in a small volume of an organic solvent (e.g., 10-20 µL of methanol or acetonitrile).
-
Add 1-5 mCi of Na[¹²⁵I] in a suitable buffer (e.g., 100 µL of 0.1 M phosphate buffer, pH 7.4).
-
Allow the reaction to proceed for 10-30 minutes at room temperature with gentle agitation.
-
-
Quenching and Purification:
-
Quench the reaction by adding a reducing agent such as sodium metabisulfite.
-
The reaction mixture is diluted with a mobile phase and injected into a reverse-phase HPLC system to purify the [¹²⁵I]iodo-Paraherquamide A analog from unreacted iodide, the stannylated precursor, and other byproducts.
-
-
Quality Control:
-
Radiochemical Purity: Assessed by radio-HPLC, with a target purity of >95%.
-
Specific Activity: Determined by constructing a standard curve with a non-radioactive iodinated this compound standard of known concentration and comparing the peak area with the radioactivity of the corresponding peak in the radio-chromatogram.
-
Data Presentation: Expected Specifications of [¹²⁵I]iodo-Paraherquamide A Analog
| Parameter | Expected Value |
| Radioisotope | ¹²⁵I |
| Molecular Formula | C₂₈H₃₄[¹²⁵I]N₃O₅ |
| Specific Activity | ~2200 Ci/mmol |
| Radiochemical Purity | >95% |
| Storage | In a solution containing 0.1% BSA at 4°C |
Visualization: Workflow for [¹²⁵I]iodo-Paraherquamide A Synthesis
References
- 2. npatlas.org [npatlas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moravek.com [moravek.com]
- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Studies of Paraherquamide A on Nematode Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraherquamide A (PHQ) is an oxindole alkaloid with potent anthelmintic properties. Its primary mechanism of action involves the modulation of nematode ion channels, leading to paralysis and expulsion of the parasite. These application notes provide a comprehensive overview of the electrophysiological effects of PHQ on nematode ion channels, with a focus on nicotinic acetylcholine receptors (nAChRs). Detailed protocols for replicating key experiments are also presented to facilitate further research and drug development efforts in this area.
Mechanism of Action of this compound
Electrophysiological studies have revealed that this compound acts as a selective antagonist of nematode nicotinic acetylcholine receptors (nAChRs).[1][2] Unlike cholinergic agonists such as levamisole and pyrantel, which cause spastic paralysis by persistently activating nAChRs, PHQ induces a flaccid paralysis by blocking these receptors.[1] This antagonistic action prevents the excitatory neurotransmitter acetylcholine (ACh) from binding and activating the channel, thereby inhibiting muscle contraction.[1]
PHQ exhibits selectivity for different subtypes of nAChRs.[2][3][4] It has a higher efficacy for the levamisole-sensitive L-type nAChR compared to the nicotine-sensitive N-type nAChR in Caenorhabditis elegans.[2][3] This subtype selectivity is a crucial aspect of its anthelmintic activity and is attributed to specific interactions within the orthosteric receptor binding site.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from various electrophysiological studies on the effects of this compound and its derivatives on nematode and other nAChRs.
Table 1: Antagonistic Potency (pKB values) of Paraherquamide on Ascaris suum Muscle nAChRs [4][5]
| Agonist | pKB Value (Mean ± SEM) |
| Nicotine | 5.86 ± 0.14 |
| Levamisole | 6.61 ± 0.19 |
| Pyrantel | 6.50 ± 0.11 |
| Bephenium | 6.75 ± 0.15 |
Table 2: Antagonistic Potency (pKB values) of 2-Deoxy-paraherquamide on Ascaris suum Muscle nAChRs [4][5]
| Agonist | pKB Value (Mean ± SEM) |
| Levamisole | 5.31 ± 0.13 |
| Pyrantel | 5.63 ± 0.10 |
| Bephenium | 6.07 ± 0.13 |
Table 3: Inhibitory Concentration (IC50) of 2-Deoxy-paraherquamide on Human nAChR Subtypes [1]
| nAChR Subtype | IC50 (µM) |
| α3 Ganglionic | ~9 |
| Muscle-type | ~3 |
| α7 CNS | >100 |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the antagonistic action of this compound at the nematode neuromuscular junction.
Caption: Antagonistic action of this compound at the nematode neuromuscular junction.
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording from Xenopus laevis Oocytes Expressing C. elegans nAChRs
This protocol is adapted from studies investigating the subtype selectivity of this compound.[3]
1. Oocyte Preparation and cRNA Injection:
- Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
- Inject oocytes with cRNAs encoding the subunits of the desired C. elegans nAChR subtype (e.g., L-type: UNC-38, UNC-29, UNC-63, LEV-8, LEV-1; N-type: ACR-16).
- Incubate injected oocytes at 16-18°C for 3-7 days in ND96 solution.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with ND96 solution.
- Impale the oocyte with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl.
- Voltage-clamp the oocyte at a holding potential of -60 mV to -80 mV.
- Prepare stock solutions of acetylcholine (ACh) and this compound in ND96.
- To determine the antagonistic effect, first apply ACh to elicit a control current response.
- After washout, pre-apply this compound for a defined period (e.g., 1 minute) followed by co-application with ACh.
- Record the peak inward current in response to agonist application.
- Calculate the percentage inhibition of the ACh-induced current by this compound.
- Construct concentration-response curves to determine IC50 values.
Solutions:
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Protocol 2: Intracellular Recording from Ascaris suum Muscle Flaps
This protocol is based on classical methods for studying neuromuscular transmission in parasitic nematodes.[1][6][7]
1. Preparation of Ascaris suum Muscle Flap:
- Obtain adult female Ascaris suum and maintain them in a suitable buffer.
- Dissect the worm to obtain a body wall muscle flap.
- Pin the muscle flap, cuticle-side down, in a Sylgard-lined petri dish.
- Remove the gut and reproductive tissues to expose the muscle cells.
- Continuously perfuse the preparation with Ascaris Ringer's solution.
2. Electrophysiological Recording:
- Position two sharp glass microelectrodes (10-30 MΩ resistance, filled with 3 M KCl) to impale a single muscle cell.
- One electrode is used for current injection (Im) and the other for recording membrane potential (Vm).
- Monitor the resting membrane potential, which is typically between -25 to -40 mV.[6]
- To test for antagonism, first establish a stable baseline membrane potential.
- Apply a cholinergic agonist (e.g., ACh, levamisole) to induce depolarization.
- After washout and return to baseline, pre-apply this compound before applying the agonist again.
- Alternatively, apply this compound after the agonist-induced depolarization to observe reversal.
- Record the changes in membrane potential in response to drug applications.
Solutions:
-
Ascaris Ringer's Solution (in mM): 23 NaCl, 110 Na-acetate, 24 KCl, 11 MgCl2, 11 glucose, 5 HEPES, pH 7.6.[7]
Caption: Workflow for Ascaris suum muscle flap intracellular recording.
Conclusion
References
- 1. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determinants of Subtype-Selectivity of the Anthelmintic this compound on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrophysiological recording from parasitic nematode muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the muscarinic agonist, 5-methylfurmethiodide, on contraction and electrophysiology of Ascaris suum muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Paraherquamide A in Caenorhabditis elegans Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Paraherquamide A (PHA) is a potent anthelmintic agent belonging to the oxindole alkaloid class of compounds. In the nematode research model, Caenorhabditis elegans, PHA serves as a valuable tool for studying cholinergic neurotransmission and for screening novel anthelmintic drug candidates. Its primary mechanism of action involves the selective antagonism of nicotinic acetylcholine receptors (nAChRs), leading to flaccid paralysis in the worms. These application notes provide a comprehensive overview of the use of PHA in C. elegans research, including its mechanism of action, relevant quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound selectively targets the L-type (levamisole-sensitive) nicotinic acetylcholine receptors in nematodes, while showing significantly lower efficacy for the N-type (nicotine-sensitive) nAChRs.[1][2] This selectivity is crucial for its anthelmintic activity, as the L-type nAChRs are essential for neuromuscular transmission in the worm's body wall muscles.
The L-type nAChRs in C. elegans are heteromeric channels composed of subunits including UNC-38, UNC-29, UNC-63, LEV-1, and LEV-8.[1][2] PHA acts as an antagonist at these receptors, blocking the excitatory signal from acetylcholine (ACh). This inhibition of cholinergic signaling prevents muscle contraction, resulting in the characteristic flaccid paralysis observed in worms exposed to the compound.[3] In contrast, the N-type nAChRs, primarily composed of ACR-16 subunits, are less affected by PHA.[1][2]
Studies have identified a specific, high-affinity binding site for paraherquamide in C. elegans membrane preparations.[4][5] The affinity of PHA analogs for this binding site correlates with their nematocidal activity, further supporting the receptor-ligand interaction as the basis for its anthelmintic effects.[4]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of this compound in C. elegans and related experimental systems.
Table 1: In Vitro Binding and Receptor Activity of this compound
| Parameter | Value | System | Reference |
| Apparent Dissociation Constant (Kd) | 263 nM | C. elegans membrane preparation | [4][5] |
| pIC50 (N-type nAChR, ACR-16) | ~4.5 | Xenopus oocytes expressing C. elegans nAChRs | [1] |
| pIC50 (L-type nAChR) | ~7.24 | Xenopus oocytes expressing C. elegans nAChRs | [1] |
Table 2: In Vivo Motility and Paralysis Assays of this compound in C. elegans
| Strain | Genotype | Assay | Parameter | Value (95% CI) | Reference |
| N2 (Wild-type) | Wild-type | Thrashing Assay | pLD50 | 5.02 (4.91 - 5.12) | [6] |
| RB918 | acr-16(ok789) V | Thrashing Assay | pLC50 | 5.61 (5.52 - 5.69) | [6] |
| ZZ37 | unc-63(x37) I | Thrashing Assay | - | Highly resistant | [6] |
Note: pLD50 and pLC50 are the negative logarithm of the concentration causing 50% paralysis.
Experimental Protocols
Protocol 1: C. elegans Motility (Thrashing) Assay for this compound Efficacy
This protocol is designed to quantify the effect of this compound on the motility of C. elegans in liquid medium.
Materials:
-
Synchronized population of L4 or young adult C. elegans (e.g., N2 wild-type strain).
-
M9 buffer.
-
96-well microtiter plates.
-
This compound stock solution (e.g., in DMSO).
-
DMSO (vehicle control).
-
Automated worm tracker or a stereomicroscope with recording capabilities.
Procedure:
-
Worm Preparation:
-
Culture and synchronize C. elegans to the desired developmental stage (L4 or young adult) using standard methods.
-
Wash the worms off the NGM plates with M9 buffer and collect them in a centrifuge tube.
-
Allow the worms to settle by gravity or gentle centrifugation (e.g., 800 x g for 1 minute).
-
Wash the worm pellet twice with M9 buffer to remove any residual bacteria.
-
Resuspend the final worm pellet in M9 buffer and adjust the concentration to approximately 10-20 worms per 10 µL.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of this compound in M9 buffer in a 96-well plate. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects worm motility (typically ≤ 1%).
-
Include a vehicle control (M9 buffer with the same final concentration of DMSO) and a positive control if available.
-
The final volume in each well should be 100 µL.
-
-
Assay Execution:
-
Add approximately 10-20 worms (in 10 µL of M9 buffer) to each well of the 96-well plate containing the different concentrations of this compound.
-
Incubate the plate at a constant temperature (e.g., 20°C) for a defined period (e.g., 30 minutes, 1 hour, or longer depending on the experimental design).
-
-
Data Acquisition and Analysis:
-
After the incubation period, quantify the motility of the worms. This can be done by:
-
Manual Counting (Thrashing Assay): Place a small aliquot of the worm suspension on a glass slide and count the number of thrashes (one thrash is defined as a complete change in the direction of bending at the mid-body) per minute under a stereomicroscope.
-
Automated Tracking: Use an automated worm tracker to record and analyze the movement of the worms in the 96-well plate.
-
-
Calculate the percentage of paralyzed worms at each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the EC50 or IC50 value using a suitable statistical software (e.g., GraphPad Prism).
-
Protocol 2: Electrophysiological Recording of C. elegans nAChR Currents in Xenopus Oocytes
This protocol describes the expression of C. elegans nAChRs in Xenopus laevis oocytes and the subsequent electrophysiological recording to assess the effect of this compound. This is an advanced technique requiring specialized equipment.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the subunits of the C. elegans nAChRs of interest (e.g., L-type: unc-38, unc-29, unc-63, lev-1, lev-8; N-type: acr-16).
-
Two-electrode voltage-clamp (TEVC) setup.
-
Recording solution (e.g., SOS solution containing 0.5 µM atropine).
-
Acetylcholine (ACh) solution.
-
This compound solution.
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes using standard procedures.
-
Inject the oocytes with a mixture of cRNAs encoding the desired C. elegans nAChR subunits.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber of the TEVC setup and perfuse with the recording solution.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
To measure the effect of this compound as an antagonist, first apply a control pulse of acetylcholine (e.g., 100 µM ACh) to elicit a baseline current response.
-
After a washout period, pre-apply this compound at the desired concentration for a set duration (e.g., 1 minute).
-
Co-apply this compound and acetylcholine and record the resulting current.
-
Wash out the drugs and allow the oocyte to recover before testing the next concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-induced currents in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition of the ACh response by this compound.
-
Generate a concentration-inhibition curve and calculate the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound at the C. elegans neuromuscular junction.
Experimental Workflow Diagram
Caption: Workflow for a C. elegans motility assay using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Determinants of Subtype-Selectivity of the Anthelmintic this compound on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]paraherquamide binding to Caenorhabditis elegans. Studies on a potent new anthelmintic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Paraherquamide A Production in Penicillium Fermentation
Welcome to the technical support center for the optimization of Paraherquamide A yield. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Penicillium species for the production of this valuable secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing this compound yield in Penicillium fermentation?
A1: The yield of this compound, a complex secondary metabolite, is governed by a combination of genetic, physiological, and chemical factors. Key influences include the specific strain of Penicillium used (e.g., P. paraherguei, P. charlesii, P. cluniae), the composition of the fermentation medium (carbon and nitrogen sources, mineral salts), and precise control of physical parameters such as pH, temperature, aeration, and agitation.[1][2]
Q2: My Penicillium culture shows good biomass growth, but the this compound yield is negligible. What is the likely cause?
A2: This is a common issue in secondary metabolite production. High biomass does not always correlate with high product yield. The production of secondary metabolites like this compound is often triggered by nutrient limitation or other stress factors during the stationary phase of growth.[3] If your medium is too rich or fermentation time is too short, the fungus may prioritize growth over secondary metabolism. Also, ensure your analytical methods for detecting this compound are sensitive and accurate.
Q3: Can the choice of carbon and nitrogen source in the medium dramatically impact this compound production?
A3: Absolutely. The type and concentration of carbon and nitrogen sources are critical. For many fungal fermentations, slowly metabolized sugars are preferable to rapidly consumed ones like glucose, which can cause catabolite repression and inhibit the expression of secondary metabolite gene clusters.[3] The C:N ratio is also a crucial factor to optimize.
Q4: What is a suitable starting medium for Penicillium fermentation for this compound production?
A4: Czapek Dox Agar is a commonly used semi-synthetic medium for the cultivation of Penicillium species and can be adapted for liquid fermentation.[4][5][6][7][8] It contains sucrose as the carbon source and sodium nitrate as the nitrogen source. Modifications to this basal medium are often necessary to optimize for this compound production.
Q5: How critical is pH control during the fermentation process?
A5: pH is a critical parameter. The optimal pH for fungal growth may differ from the optimal pH for secondary metabolite production.[2] For instance, some Penicillium species exhibit maximal growth at a lower pH (e.g., 4.5), while secondary metabolite production is enhanced at a near-neutral pH (e.g., 6.5).[9][10] It is advisable to monitor and control the pH throughout the fermentation.
Troubleshooting Guides
Problem 1: Low or No this compound Yield Despite Good Fungal Growth
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fermentation Conditions | Verify and Optimize Physical Parameters: Ensure that the temperature, pH, and dissolved oxygen levels are within the optimal range for this compound biosynthesis, not just for biomass accumulation. The optimal temperature for secondary metabolite production may be slightly lower than for growth.[9][10] |
| Nutrient Repression | Modify Media Composition: If using a high concentration of a readily metabolizable carbon source like glucose, consider replacing it with a more complex carbohydrate such as sucrose or lactose. Experiment with different carbon-to-nitrogen ratios to induce nutrient limitation, which can trigger secondary metabolism.[3] |
| Incorrect Fermentation Duration | Time Course Study: Harvest samples at different time points throughout the fermentation (e.g., every 24 hours for 14-21 days) to determine the optimal time for this compound production, which typically occurs during the stationary phase. |
| Precursor Limitation | Precursor Feeding: The biosynthesis of this compound requires specific precursors like L-tryptophan and L-isoleucine.[11] Consider supplementing the fermentation medium with these amino acids at different stages of the culture. |
Problem 2: Inconsistent this compound Yields Between Batches
| Possible Cause | Troubleshooting Steps |
| Inoculum Variability | Standardize Inoculum Preparation: Use a consistent method for preparing the inoculum, including the age of the culture, spore concentration, and pre-culture conditions to ensure a uniform start for each fermentation. |
| Poorly Controlled Fermentation Parameters | Calibrate and Automate: Calibrate all sensors (pH, temperature, dissolved oxygen) before each run. Where possible, use automated control systems to maintain these parameters within a narrow range. |
| Variability in Media Components | Quality Control of Raw Materials: Use high-quality, consistent batches of media components. If using complex media components like yeast extract or peptone, be aware that batch-to-batch variability can be a significant source of inconsistency. |
Problem 3: Difficulty in Extracting or Purifying this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize Extraction Solvent and Method: Test a range of solvents with varying polarities (e.g., acetone, ethyl acetate, chloroform) to find the most effective one for extracting this compound from the mycelium and broth.[12] Ensure thorough mixing and sufficient extraction time. |
| Compound Degradation | Assess Stability: this compound may be sensitive to pH or temperature extremes during extraction and purification. Analyze samples promptly after extraction and consider performing these steps at reduced temperatures. |
| Co-elution of Impurities during HPLC | Optimize HPLC Method: Adjust the mobile phase composition, gradient, and flow rate. Consider using a different column chemistry (e.g., C18, Phenyl-Hexyl) to improve the separation of this compound from closely related compounds.[13] |
Quantitative Data Tables
Table 1: Effect of pH on Penicillium Growth and Secondary Metabolite Production
Data synthesized from studies on various Penicillium species, as specific quantitative data for this compound is limited. Trends may be applicable but require empirical validation.
| pH | Relative Mycelial Growth (%) | Relative Secondary Metabolite Yield (%) | Observations |
| 4.5 | 100 | 65 | Optimal for biomass accumulation in some species.[9][10] |
| 5.5 | 90 | 85 | A good compromise between growth and production. |
| 6.5 | 75 | 100 | Often optimal for secondary metabolite production.[9][10] |
| 7.5 | 60 | 90 | Production may remain high, but growth can be reduced. |
| 8.5 | 40 | 50 | Generally inhibitory for both growth and production. |
Table 2: Effect of Temperature on Penicillium Growth and Secondary Metabolite Production
Data synthesized from studies on various Penicillium species. Optimal conditions for this compound may vary.
| Temperature (°C) | Relative Mycelial Growth (%) | Relative Secondary Metabolite Yield (%) | Observations |
| 20 | 70 | 90 | Cooler temperatures can favor secondary metabolite production.[9] |
| 22 | 85 | 100 | Often cited as optimal for production of some Penicillium secondary metabolites.[9] |
| 25 | 100 | 80 | Typically optimal for mycelial growth.[6][9] |
| 28 | 95 | 60 | Higher temperatures may favor growth but can inhibit secondary metabolism.[12] |
| 30 | 80 | 40 | Can be inhibitory for some Penicillium species. |
Table 3: Common Media Components for Penicillium Fermentation
| Component | Type | Typical Concentration Range (g/L) | Notes |
| Sucrose | Carbon Source | 20 - 50 | A commonly used carbon source in Czapek Dox medium.[4][7] |
| Glucose | Carbon Source | 10 - 40 | Can lead to rapid growth but may cause catabolite repression. |
| Lactose | Carbon Source | 20 - 50 | A slowly metabolized sugar that can enhance secondary metabolite production. |
| Sodium Nitrate | Nitrogen Source | 2 - 3 | The primary nitrogen source in Czapek Dox medium.[4][7] |
| Yeast Extract | Nitrogen/Vitamin Source | 5 - 15 | A complex nitrogen source that also provides vitamins and growth factors. |
| Peptone | Nitrogen/Vitamin Source | 5 - 15 | Another complex nitrogen source that can enhance growth and production. |
| K₂HPO₄ | Phosphate Source/Buffer | 1 - 2 | Provides phosphate and helps to buffer the medium. |
| MgSO₄·7H₂O | Mineral Salt | 0.5 - 1 | Provides essential magnesium and sulfate ions. |
| KCl | Mineral Salt | 0.5 - 1 | Provides potassium and chloride ions. |
| FeSO₄·7H₂O | Trace Element | 0.01 - 0.02 | Provides essential iron for various metabolic processes. |
Experimental Protocols
Protocol 1: Fermentation of Penicillium sp. for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a culture of the desired Penicillium strain to a fresh Czapek Dox Agar (CDA) plate.
-
Incubate at 25°C for 7-10 days, or until sufficient sporulation is observed.
-
Prepare a spore suspension by adding sterile saline (0.9% NaCl) with a surfactant (e.g., 0.05% Tween 80) to the plate and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10⁷ spores/mL using a hemocytometer.
-
-
Fermentation:
-
Prepare the liquid fermentation medium (e.g., modified Czapek Dox broth) in a fermentation vessel.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
After cooling, inoculate the medium with the spore suspension to a final concentration of 1-5% (v/v).
-
Incubate the culture at 22-28°C with agitation (e.g., 150-200 rpm on a rotary shaker) for 14-28 days.[12]
-
Monitor pH and other parameters as required.
-
Protocol 2: Extraction of this compound
-
Harvesting:
-
At the end of the fermentation, separate the mycelial mass from the culture broth by filtration or centrifugation.
-
-
Extraction from Mycelium:
-
Homogenize the mycelial mass in a suitable solvent (e.g., acetone or ethyl acetate) at a ratio of approximately 1:3 (w/v).
-
Stir the mixture for several hours at room temperature.
-
Separate the solvent extract from the mycelial debris by filtration.
-
Repeat the extraction process 2-3 times and pool the solvent extracts.
-
-
Extraction from Broth (optional but recommended):
-
Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate or chloroform.
-
Separate the organic layer. Repeat the extraction 2-3 times and pool the organic extracts.
-
-
Concentration:
-
Combine all organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Protocol 3: Purification of this compound by HPLC
-
Sample Preparation:
-
Dissolve the crude extract in a small volume of a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 20% B to 100% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 254 nm and 280 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the peaks observed in the chromatogram.
-
Analyze the collected fractions by a secondary method (e.g., LC-MS) to confirm the presence and purity of this compound.
-
-
Final Steps:
-
Pool the pure fractions containing this compound.
-
Remove the solvent under reduced pressure or by lyophilization to obtain the purified compound.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Czapek Dox Agar: Principle, Composition, Colony Characteristics • Microbe Online [microbeonline.com]
- 5. exodocientifica.com.br [exodocientifica.com.br]
- 6. interchim.fr [interchim.fr]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. himedialabs.com [himedialabs.com]
- 9. Guindal AM, et al. (2023) | SGD [yeastgenome.org]
- 10. researchgate.net [researchgate.net]
- 11. Studies on Paraherquamide Biosynthesis: Synthesis of Deuterium-Labeled 7-Hydroxy-Pre-Paraherquamide, a Putative Precursor of Paraherquamides A, E & F - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
Technical Support Center: Overcoming Challenges in the Total Synthesis of Paraherquamide A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the total synthesis of Paraherquamide A. The content is structured in a question-and-answer format to offer direct and practical solutions to common experimental challenges.
I. Troubleshooting Guides
This section details potential problems, their probable causes, and recommended solutions for the key challenging stages in the total synthesis of this compound.
Construction of the Bicyclo[2.2.2]diazaoctane Core
The formation of the central bicyclo[2.2.2]diazaoctane core is a critical and often challenging step. Two primary strategies are employed: the intramolecular S(N)2' cyclization and the biomimetic intramolecular Diels-Alder reaction.
This reaction is pivotal for creating the bridged bicyclic system but can be plagued by issues of diastereoselectivity and low yields.[1][2]
Question: My intramolecular S(N)2' cyclization is resulting in a low yield and a poor diastereomeric ratio, favoring the undesired epimer. What can I do?
Answer:
Low yields and poor diastereoselectivity in the S(N)2' cyclization are common hurdles. Here’s a systematic approach to troubleshoot this issue:
-
Probable Cause 1: Unfavorable Transition State Conformation. The stereochemical outcome of the cyclization is highly dependent on the conformation of the transition state. The desired syn or anti product formation is influenced by the orientation of the nucleophile and the leaving group.
-
Solution 1: Addition of a Crown Ether. The addition of a crown ether, such as 18-crown-6, can significantly influence the diastereoselectivity. It is proposed that the crown ether coordinates to the metal cation of the enolate, creating a bulkier and more "naked" nucleophile. This steric hindrance can disfavor one transition state, thereby enhancing the formation of the desired diastereomer.
-
Probable Cause 2: Competing Elimination or Other Side Reactions. The basic conditions required for the enolate formation can sometimes lead to competing elimination reactions or other undesired side reactions, reducing the overall yield.
-
Solution 2: Optimization of Reaction Conditions. A thorough optimization of reaction parameters is crucial. This includes screening different bases (e.g., NaH, KHMDS, LiHMDS), solvents (e.g., THF, benzene, toluene), and reaction temperatures. Lower temperatures may help to suppress side reactions.
Quantitative Data on S(N)2' Cyclization Conditions:
| Substrate Type | Base | Solvent | Additive | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Model System 1 | NaH | Benzene | None | Reflux | 1:1.5 | 60 | [1] |
| Model System 1 | NaH | Benzene | 18-Crown-6 | Reflux | >10:1 | 75 | [1] |
| Paraherquamide Precursor | KHMDS | THF | None | -78 to 0 | 3:1 | 55 | [3] |
| Paraherquamide Precursor | KHMDS | THF | 18-Crown-6 | -78 to 0 | >20:1 | 85 | [3] |
Experimental Protocol: Diastereoselective Intramolecular S(N)2' Cyclization
-
To a solution of the allylic chloride precursor (1.0 eq) in anhydrous benzene (0.01 M) under an argon atmosphere is added 18-crown-6 (1.5 eq).
-
The solution is cooled to 0 °C, and sodium hydride (60% dispersion in mineral oil, 3.0 eq) is added portion-wise.
-
The reaction mixture is then heated to reflux and monitored by TLC.
-
Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride solution at 0 °C.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired bicyclo[2.2.2]diazaoctane core.
Troubleshooting Workflow for S(N)2' Cyclization
Caption: Troubleshooting logic for the intramolecular S(N)2' cyclization.
This approach mimics the proposed biosynthetic pathway to construct the bicyclic core.[4] However, achieving the desired stereoselectivity and handling unstable intermediates can be challenging.
Question: The biomimetic Diels-Alder reaction is giving a mixture of diastereomers with low overall yield. How can I improve this?
Answer:
The stereochemical outcome of the intramolecular Diels-Alder reaction is influenced by the facial selectivity of the dienophile approaching the diene.
-
Probable Cause 1: Lack of Facial Selectivity. The transition state of the cycloaddition may not have a strong energetic preference for one facial approach over the other, leading to a mixture of diastereomers.
-
Solution 1: Lewis Acid Catalysis. The use of a Lewis acid can enhance the rate and selectivity of the Diels-Alder reaction. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and potentially creating a more organized transition state that favors one diastereomer. A screen of various Lewis acids is recommended.
-
Probable Cause 2: Instability of the Diene Precursor. The azadiene intermediate required for the cycloaddition can be unstable and prone to decomposition or side reactions, leading to low yields.
-
Solution 2: In Situ Generation and Careful Control of Conditions. Generating the reactive diene in situ under mild conditions can minimize its decomposition. This often involves a carefully controlled oxidation or elimination step immediately preceding the cycloaddition.
Quantitative Data on Lewis Acid Catalyzed Diels-Alder Reaction:
| Dienophile | Lewis Acid (eq) | Solvent | Temperature (°C) | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| Model System 2 | None | Toluene | 110 | 1:1 | 40 | [5] |
| Model System 2 | Et2AlCl (1.1) | CH2Cl2 | -78 | 10:1 | 85 | [5] |
| Model System 2 | BF3·OEt2 (1.1) | CH2Cl2 | -78 | 5:1 | 70 | [6] |
| Model System 2 | SnCl4 (1.1) | CH2Cl2 | -78 | 8:1 | 78 | [6] |
Experimental Protocol: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction
-
A solution of the diene precursor (1.0 eq) in anhydrous dichloromethane (0.02 M) is cooled to -78 °C under an argon atmosphere.
-
A solution of diethylaluminum chloride (1.0 M in hexanes, 1.1 eq) is added dropwise.
-
The reaction mixture is stirred at -78 °C and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Oxidative Spirocyclization for Spiro-oxindole Formation
The final construction of the spiro-oxindole moiety is a delicate oxidative cyclization that can be prone to low yields and the formation of side products.[3]
Question: My oxidative spirocyclization is resulting in a low yield of the desired spiro-oxindole, with several unidentified byproducts. What are the likely side reactions and how can I avoid them?
Answer:
The oxidative spirocyclization is a sensitive transformation that requires careful control of reaction conditions.
-
Probable Cause 1: Over-oxidation or Decomposition of the Indole Ring. The indole nucleus is susceptible to oxidation at multiple positions. Harsh oxidizing agents can lead to undesired side products or complete decomposition of the starting material.
-
Solution 1: Use of Mild and Specific Oxidizing Agents. Reagents such as tert-butyl hypochlorite (t-BuOCl) or phenyliodine(III) diacetate (PIDA) are often employed for this transformation as they can be more selective. A screen of different oxidants may be necessary.
-
Probable Cause 2: Formation of Rearrangement Products. The intermediate generated during the oxidation can potentially undergo rearrangement pathways that compete with the desired spirocyclization.
-
Solution 2: Control of Reaction Temperature and Additives. Running the reaction at low temperatures can help to minimize side reactions. The addition of a mild base, such as pyridine, can also be beneficial in trapping any acidic byproducts that might catalyze decomposition or rearrangement.
Troubleshooting Guide for Oxidative Spirocyclization:
| Problem | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction or decomposition | Screen different oxidants (t-BuOCl, PIDA, etc.), optimize stoichiometry, and control temperature carefully (-78 °C to 0 °C). |
| Multiple Byproducts | Over-oxidation or side reactions | Use a milder oxidant, add a non-nucleophilic base (e.g., pyridine, 2,6-lutidine), and ensure anhydrous conditions. |
| Formation of Dimerized Products | Radical side reactions | Use a radical scavenger or change the oxidant to one less prone to radical formation. |
| Inconsistent Results | Reagent quality | Use freshly purified or distilled reagents and ensure anhydrous solvents. |
Experimental Protocol: Oxidative Spirocyclization
-
A solution of the advanced indole intermediate (1.0 eq) in anhydrous dichloromethane (0.01 M) is cooled to -78 °C under an argon atmosphere.
-
Pyridine (2.0 eq) is added, followed by the dropwise addition of a solution of tert-butyl hypochlorite (1.2 eq) in dichloromethane.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm slowly to 0 °C.
-
The reaction is quenched with saturated aqueous sodium thiosulfate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by preparative thin-layer chromatography or flash column chromatography.
Formation of the Seven-Membered Dioxepin Ring
The construction of the unique seven-membered dioxepin ring presents its own set of challenges, often involving multi-step sequences.
Question: I am encountering low yields and difficulty in purifying the intermediates during the synthesis of the dioxepin ring. What are the critical parameters to control?
Answer:
The formation of the dioxepin ring often proceeds through an oxindole intermediate which is then subjected to prenylation, epoxidation, and subsequent ring expansion.
-
Probable Cause 1: Poor Regioselectivity in Prenylation. The initial prenylation of the oxindole may occur at multiple sites, leading to a mixture of regioisomers that are difficult to separate.
-
Solution 1: Directed Prenylation. The choice of base and solvent can influence the regioselectivity of the prenylation. Using a bulky base might favor alkylation at the less sterically hindered position.
-
Probable Cause 2: Instability of the Epoxide Intermediate. The epoxide formed after prenylation can be sensitive to acidic or basic conditions, leading to undesired ring-opening or rearrangement products.
-
Solution 2: Mild Epoxidation and Careful Handling. Use of mild epoxidizing agents like dimethyldioxirane (DMDO) or m-CPBA at low temperatures is recommended. The epoxide should be used in the subsequent ring-expansion step as soon as possible without extensive purification.
Logical Flow for Dioxepin Ring Synthesis
Caption: Key stages in the formation of the dioxepin ring.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used in the total synthesis of this compound, and what are the key considerations for their selection?
A1: The selection of protecting groups is critical to avoid unwanted side reactions with the numerous functional groups present in the synthetic intermediates.
-
Indole Nitrogen: The indole nitrogen is often protected to prevent its interference in reactions involving the diketopiperazine fragment.
-
Boc (tert-butyloxycarbonyl): This is a common choice as it is stable to many reaction conditions but can be readily removed with mild acid (e.g., TFA).
-
SEM (2-(trimethylsilyl)ethoxymethyl): This group is also used and can be removed under fluoride-mediated conditions (e.g., TBAF) or acidic conditions.
-
-
Amide Nitrogens (Diketopiperazine): While often unprotected, in some strategies, one of the amide nitrogens might be protected to control reactivity.
-
Boc: Can be used, but its removal might be challenging without affecting other acid-labile groups.
-
-
Hydroxyl Groups: The hydroxyl group on the proline-derived fragment requires protection.
-
TBS (tert-butyldimethylsilyl): A robust protecting group that is stable to a wide range of conditions and can be removed with fluoride sources like TBAF.
-
MOM (methoxymethyl): Stable to basic and nucleophilic conditions, removed with acid.
-
Key Considerations for Protecting Group Strategy:
-
Orthogonality: Choose protecting groups that can be removed under different conditions to allow for selective deprotection at various stages of the synthesis.
-
Stability: Ensure the chosen protecting group is stable to the reaction conditions of subsequent steps.
-
Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield under mild conditions.
Protecting Group Strategy Overview
Caption: Common protecting groups and their deprotection conditions.
Q2: What are the key analytical techniques to monitor the progress and stereochemical outcome of the challenging reactions?
A2: A combination of chromatographic and spectroscopic techniques is essential.
-
Thin-Layer Chromatography (TLC): For routine monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the diastereomeric and enantiomeric purity of the products from the S(N)2' cyclization and Diels-Alder reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure of intermediates and products. The coupling constants can often provide information about the relative stereochemistry.
-
¹³C NMR: To confirm the carbon framework.
-
2D NMR (COSY, HSQC, HMBC): Essential for unambiguous structure elucidation of complex intermediates.
-
NOESY/ROESY: To determine the relative stereochemistry of the cyclization products by observing through-space correlations between protons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of all new compounds.
Q3: Are there any known "dead-ends" or particularly low-yielding steps in published total syntheses of this compound that researchers should be aware of?
A3: Yes, several published syntheses have highlighted particularly challenging steps.
-
Late-Stage Functional Group Interconversions: Manipulations of functional groups in the later stages of the synthesis, when the molecule is already complex, can be low-yielding due to steric hindrance and the presence of multiple reactive sites.
-
Decarboxylation Steps: Some strategies involve a decarboxylation step that can be difficult to control and may require harsh conditions, potentially leading to decomposition.[3]
-
Initial Coupling of the Indole and Diketopiperazine Fragments: This intermolecular coupling can be challenging due to the steric bulk of both fragments, sometimes leading to modest yields. Careful optimization of the coupling conditions is necessary.[3]
References
- 1. Asymmetric, stereocontrolled total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Chromatographic Purification of Paraherquamide A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Paraherquamide A during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a complex spiro-oxindole alkaloid and a mycotoxin originally isolated from Penicillium paraherquei.[1][2] It exhibits potent anthelmintic activity by acting as an antagonist at acetylcholine receptors.[1] Ensuring high purity is critical for accurate biological assays, understanding its mechanism of action, and for any potential therapeutic development, as impurities can have their own biological effects and interfere with results.
Q2: What are the common impurities encountered during the purification of this compound?
A2: Impurities in the purification of this compound can originate from the fermentation process and include structurally related analogs produced by the Penicillium species, as well as by-products from the extraction and purification steps.[3][4] Common impurities may include other paraherquamide analogs (e.g., Paraherquamide B-G), degradation products, and residual pigments from the fermentation broth.[5]
Q3: What are the initial steps to consider when developing an HPLC method for this compound purification?
A3: A systematic approach to method development is crucial. Key initial steps include understanding the physicochemical properties of this compound, such as its solubility and pKa.[1][6] Given its complex and relatively non-polar structure, reverse-phase HPLC is a suitable starting point. The selection of an appropriate column, mobile phase composition, and detector wavelength are critical first steps.
Q4: What are the typical physicochemical properties of this compound relevant to its chromatographic separation?
A4: this compound is a weakly basic and lipophilic molecule.[6] It is soluble in organic solvents like methanol, ethanol, DMSO, and DMF.[1] Its molecular weight is approximately 493.6 g/mol .[1][7] These properties suggest that a reverse-phase HPLC method with a C18 column and a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous buffer at a slightly acidic to neutral pH would be a good starting point.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound.
Issue 1: Peak Tailing
Question: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this?
Answer: Peak tailing is a common issue when separating basic compounds like alkaloids and can lead to poor resolution and inaccurate quantification.
Potential Causes:
-
Secondary Silanol Interactions: this compound, being a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, causing peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both this compound and the silanol groups. An unsuitable pH can increase tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Column Degradation: The column may be contaminated or degraded over time.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of either the silanol groups (low pH) or the analyte (higher pH). For a weakly basic compound like this compound, a mobile phase pH between 3 and 7 is a good starting point.
-
Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped to minimize exposed silanol groups.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
Check for Column Overload: Prepare and inject a series of sample dilutions (e.g., 1:10, 1:100). If peak shape improves with dilution, column overload is the likely cause.
-
Column Washing: If the above steps do not resolve the issue, wash the column with a strong solvent to remove any strongly retained contaminants.
Issue 2: Poor Resolution Between this compound and Impurities
Question: I am observing co-elution or poor separation between this compound and a closely related impurity. How can I improve the resolution?
Answer: Achieving baseline separation is critical for obtaining high-purity fractions.
Potential Causes:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be optimal for separating the compounds of interest.
-
Inappropriate Organic Modifier: The choice of organic solvent (acetonitrile vs. methanol) can affect selectivity.
-
Insufficient Column Efficiency: The column may not have a high enough theoretical plate count for the separation.
Troubleshooting Steps:
-
Adjust Mobile Phase Strength: Modify the percentage of the organic solvent in the mobile phase. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention times and may improve resolution.
-
Change the Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.
-
Optimize Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, though it may also affect selectivity.
-
Use a High-Efficiency Column: Consider using a column with smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates.
Quantitative Data Summary
The following table provides an example of how mobile phase composition can affect the resolution between this compound and a common impurity. Please note that this is illustrative data based on typical separations of complex alkaloids.
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Retention Time of this compound (min) | Retention Time of Impurity X (min) | Resolution (Rs) |
| 60:40 | 8.5 | 8.1 | 1.2 |
| 55:45 | 10.2 | 9.6 | 1.8 |
| 50:50 | 12.8 | 11.9 | 2.5 |
Experimental Protocols
Illustrative Protocol for Reverse-Phase HPLC Purification of this compound
This protocol is a starting point based on methods used for structurally similar spiro-oxindole alkaloids and should be optimized for your specific application.[8][9]
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Waters XBridge BEH C18, 100 x 3.0 mm, 2.5 µm).[8][9]
-
Gradient Program: A linear gradient from 40% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the crude extract containing this compound in a minimal amount of the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. acs.org [acs.org]
- 5. Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interrelationships among physicochemical properties, absorption and anthelmintic activities of 2-desoxoparaherquamide and selected analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paraherquamide | C28H35N3O5 | CID 156934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Paraherquamide A Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Paraherquamide A in solution. The following information is designed to help you troubleshoot common problems and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: this compound is soluble in DMF, DMSO, ethanol, and methanol.[1][2] Cloudiness or precipitation may indicate that the compound has fallen out of solution.
-
Troubleshooting Steps:
-
Verify Solvent and Concentration: Ensure you are using a recommended solvent and that the concentration does not exceed its solubility limit in that solvent.
-
Gentle Warming and Sonication: Gently warm the solution (to no more than 30-40°C) and sonicate briefly to aid dissolution. Avoid excessive heat, as this can accelerate degradation.
-
Fresh Solution Preparation: If precipitation persists, it is best to prepare a fresh stock solution.
-
Q2: I am observing a decrease in the biological activity of my this compound solution over time. What could be the cause?
A2: A loss of potency suggests that this compound may be degrading in your solution. Like many complex alkaloids, its stability can be influenced by several factors, including pH, temperature, and light exposure.[3][4][5]
-
Potential Causes and Solutions:
-
pH Instability: Alkaloids are often susceptible to degradation at acidic or alkaline pH.[3][4][5] this compound may be acid-labile. It is crucial to control the pH of your experimental buffer.
-
Recommendation: Prepare fresh dilutions of your this compound stock in your final assay buffer immediately before use. Avoid prolonged storage in aqueous buffers.
-
-
Temperature-Induced Degradation: Elevated temperatures can accelerate the degradation of complex molecules.
-
Recommendation: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Thaw aliquots on ice and use them promptly.
-
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds.
-
Recommendation: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
-
Q3: How can I assess the stability of my this compound solution?
A3: A stability study can help you determine the rate of degradation under your specific experimental conditions. This typically involves analyzing the concentration of the parent compound over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Recommendation: Refer to the detailed "Protocol for Assessing this compound Stability in Solution" provided in the Experimental Protocols section below.
Q4: What are the likely degradation products of this compound, and how might they affect my experiments?
A4: While specific degradation pathways for this compound have not been extensively published, hydrolysis is a common degradation route for complex esters and alkaloids.[3] Degradation could potentially cleave key functional groups, leading to a loss of binding affinity to its target, the nicotinic acetylcholine receptor (nAChR).[1][2]
-
Potential Impact: Degradation products are unlikely to have the same biological activity as the parent compound and may even interfere with the assay.
-
Identification: Forced degradation studies coupled with LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for identifying and characterizing unknown degradation products.[6][7][8][9][10]
Troubleshooting Guide: Summary of Potential Issues and Solutions
| Observed Issue | Potential Cause | Recommended Solution |
| Cloudiness/Precipitation in Solution | Poor solubility or compound crashing out of solution. | Verify solvent and concentration. Use gentle warming/sonication. Prepare a fresh solution. |
| Decreased Biological Activity | Chemical degradation of this compound. | Prepare fresh dilutions before each experiment. Minimize exposure to harsh pH, high temperatures, and light. Store stock solutions properly at -20°C or -80°C in aliquots. |
| Inconsistent Results Between Experiments | Inconsistent solution preparation or handling. Degradation during storage or freeze-thaw cycles. | Standardize solution preparation protocols. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Unexpected Peaks in Analytical Chromatogram | Presence of degradation products. | Conduct a forced degradation study to identify potential degradants. Use a stability-indicating analytical method. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a clean vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (to room temperature) and brief sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize headspace and exposure to light and air. Store at -20°C or -80°C for long-term storage.
Protocol for Assessing this compound Stability in Solution (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential instability issues.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the solvent of interest (e.g., DMSO, methanol) and in aqueous buffers relevant to your experiments (e.g., phosphate-buffered saline at various pH values).
-
Stress Conditions: Expose the prepared solutions to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at room temperature and 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature and 60°C.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate a solution at 60°C.
-
Photodegradation: Expose a solution to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines. Include a dark control wrapped in foil.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acid and base-stressed samples before analysis. Analyze all samples by a stability-indicating LC-MS/MS method to quantify the remaining this compound and detect the formation of degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate. Analyze the mass spectrometry data to identify the molecular weights of any new peaks that appear in the chromatograms of the stressed samples.
Analytical Method: LC-MS/MS for this compound and Degradation Products
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used for the analysis of alkaloids.[11]
-
Detection: Mass spectrometry detection in positive electrospray ionization (ESI+) mode. Monitor the parent ion of this compound and potential degradation products.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure it is stability-indicating.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: A logical workflow for troubleshooting instability issues with this compound.
Signaling Pathway of this compound at the Nicotinic Acetylcholine Receptor
References
- 1. paraherquamide CAS#: 77392-58-6 [m.chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temperature and pH-Dependent Stability of Mitragyna Alkaloids [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural determination of alkaloids | PPS [slideshare.net]
- 9. Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Resolving ambiguous NMR signals in Paraherquamide A structural analysis
Welcome to the technical support center for the structural analysis of complex natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR signals encountered during the structural elucidation of Paraherquamide A and related complex alkaloids.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of this compound and similar alkaloids often complex and difficult to interpret?
A1: The complexity arises from several factors inherent to the molecule's structure:
-
High Density of Protons: this compound possesses a rigid, complex tetracyclic core with numerous protons in similar chemical environments, leading to a high concentration of signals in a narrow chemical shift range, particularly in the aliphatic region.
-
Signal Overlap: Protons in different parts of the molecule can experience similar magnetic environments, resulting in overlapping signals that obscure multiplicity and make direct interpretation challenging.
-
Complex Spin Systems: Extensive scalar (J)-coupling between neighboring protons creates intricate multiplet patterns. When these multiplets overlap, extracting individual chemical shifts and coupling constants becomes exceptionally difficult.
-
Stereoisomers: The presence of multiple stereocenters can lead to distinct sets of NMR signals if a mixture of diastereomers is present, further complicating the spectrum.
Q2: When is it necessary to use 2D NMR instead of 1D NMR for analyzing this compound?
A2: While 1D ¹H and ¹³C NMR are fundamental, transitioning to 2D NMR is essential when significant signal overlap in the 1D spectra prevents the unambiguous assignment of resonances. 2D NMR experiments are powerful because they spread the signals across a second dimension, which can resolve many instances of overlap and reveal correlations between nuclei.
Q3: The peaks in my ¹H NMR spectrum are broad. What are the common causes and solutions?
A3: Peak broadening can stem from several issues:
-
Poor Shimming: An inhomogeneous magnetic field is a common cause. Re-shimming the spectrometer is the necessary solution.
-
Low Solubility or Sample Aggregation: If this compound is not fully dissolved or forms aggregates, it can lead to broad lines. Try using a different deuterated solvent or gently warming the sample.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic species can cause significant line broadening. Ensure your sample is pure and your NMR tube is thoroughly cleaned.
-
Intermediate Chemical Exchange: If the molecule is undergoing conformational changes on a timescale similar to the NMR experiment, it can result in broadened signals. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes resolve this by either speeding up or slowing down the exchange rate.
Q4: How can I definitively identify exchangeable protons, such as the N-H or O-H groups in this compound?
A4: The most reliable method is a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H spectrum. Protons attached to heteroatoms (like N-H and O-H) will exchange with deuterium, causing their corresponding peaks to disappear or significantly decrease in intensity.
Troubleshooting Guide for Ambiguous Signals
This guide provides a systematic approach to resolving common issues with ambiguous NMR signals during the structural analysis of this compound.
Problem 1: Overlapping Aliphatic and Methylene Signals
In the ¹H NMR spectrum of this compound, the region between 1.0 and 4.0 ppm is often crowded with overlapping multiplets from the complex polycyclic system, making it impossible to assign specific protons.
Solution Workflow:
Caption: Workflow for resolving overlapping aliphatic signals.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled (typically through 2-3 bonds). By tracing the correlations, you can piece together individual spin systems, even if their signals overlap in the 1D spectrum.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates each proton signal with the carbon it is directly attached to. Since ¹³C spectra are generally better resolved, this technique effectively spreads out the overlapping proton signals in the second dimension, allowing for individual resolution.
-
Multiplicity-Edited HSQC: An edited HSQC (like HSQC-DEPT) can further differentiate between CH, CH₂, and CH₃ groups by displaying their correlation peaks with different phases (e.g., CH/CH₃ positive, CH₂ negative). This is invaluable for confirming assignments in crowded regions.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To connect the spin systems identified from COSY, HMBC is used. It shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), allowing you to link different fragments of the molecule together.
Problem 2: Ambiguous Stereochemistry and Spatial Relationships
The relative stereochemistry of this compound cannot be determined from COSY, HSQC, or HMBC alone. Ambiguities in the spatial arrangement of substituents and ring junctions are common.
Solution Workflow:
Caption: Workflow for determining relative stereochemistry.
-
¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds.
-
NOESY is ideal for small and large molecules.
-
ROESY is often preferred for medium-sized molecules where the NOE effect can be close to zero. The presence of a NOE/ROE cross-peak provides direct evidence of the spatial proximity of two protons, which is critical for determining stereochemistry.
-
-
Analysis of J-Coupling Constants: The magnitude of ³JHH coupling constants, which can be measured from a high-resolution 1D ¹H spectrum or a DQF-COSY, is related to the dihedral angle between the coupled protons via the Karplus equation. This information is invaluable for determining the relative stereochemistry of substituents on a ring system.
Quantitative NMR Data
Disclaimer: The following table provides representative ¹H and ¹³C NMR data for a complex indole alkaloid with structural similarities to this compound. This data is for illustrative purposes, as a complete, published dataset for this compound could not be located.
Table 1: Representative ¹H and ¹³C NMR Data for a Paraherquamide-like Indole Alkaloid (in CDCl₃)
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| 2 | 175.1 | - | - | - |
| 3 | 70.2 | - | H-4, H-18 | - |
| 4 | 45.3 | 2.85, m | C-3, C-5, C-19 | H-5 |
| 5 | 28.9 | 1.95, m | C-4, C-6 | H-4, H-6 |
| 6 | 35.1 | 2.10, m | C-5, C-7 | H-5 |
| 7 | 135.8 | - | H-6, H-8 | - |
| 8 | 125.4 | 7.15, d (7.5) | C-7, C-9, C-13 | H-9 |
| 9 | 120.1 | 6.90, t (7.5) | C-8, C-10, C-11 | H-8, H-10 |
| 10 | 122.5 | 7.05, t (7.5) | C-9, C-12 | H-9, H-11 |
| 11 | 110.8 | 6.80, d (7.5) | C-9, C-13 | H-10 |
| 12 | 140.2 | - | H-10, H-11 | - |
| 13 | 155.3 | 8.10, s (NH) | C-2, C-8, C-12 | - |
| 14 | 58.6 | 3.95, m | C-15, C-20 | H-15 |
| 15 | 30.1 | 1.80, m | C-14, C-16, C-20 | H-14, H-16 |
| 16 | 65.4 | 4.10, dd (10.5, 4.0) | C-15, C-17 | H-15 |
| 17 | 78.9 | - | H-16, H-21 | - |
| 18 | 25.4 | 1.25, s | C-3, C-4, C-19 | - |
| 19 | 22.1 | 1.10, s | C-3, C-4, C-18 | - |
| 20 | 48.2 | - | H-14, H-15, H-21 | - |
| 21 | 15.9 | 0.95, d (6.5) | C-17, C-20 | H-17 (long range) |
Experimental Protocols
¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-coupled, typically through 2-3 bonds, revealing connectivity within spin systems.
-
Methodology:
-
A standard cosygpppqf pulse program is typically used.
-
Acquire a 1D ¹H spectrum to determine the spectral width (sw) and transmitter frequency offset (o1p).
-
Set up the 2D experiment with typically 2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).
-
The number of scans (ns) is set based on sample concentration, usually a multiple of 2 or 4.
-
Data is processed with a sine-squared window function before Fourier transformation in both dimensions.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbon atoms.
-
Methodology:
-
A sensitivity-enhanced pulse program like hsqcedetgpsisp2.3 is used.
-
Set the ¹H dimension (F2) to the full proton chemical shift range and the ¹³C dimension (F1) to cover the expected carbon range (e.g., 0-160 ppm for aliphatic and aromatic carbons).
-
The experiment is optimized for an average one-bond coupling constant (¹JCH) of ~145 Hz.
-
The number of scans (ns) should be a multiple of 2, and the number of increments in t₁ is typically 128-256.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons, which is essential for connecting different spin systems.
-
Methodology:
-
A pulse program like hmbcgplpndqf is commonly used.
-
The spectral widths for ¹H and ¹³C are set similarly to HSQC, but the ¹³C range should be extended to include quaternary carbons (e.g., 0-200 ppm).
-
The key parameter is the long-range coupling delay, which is optimized for an average nJCH of 8-10 Hz.
-
HMBC is less sensitive than HSQC, so a higher number of scans (e.g., 8-16) is often required.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (< 5 Å), providing information about the 3D structure and stereochemistry.
-
Methodology:
-
A phase-sensitive pulse program like noesyphsw is used.
-
Spectral parameters are set similarly to a COSY experiment.
-
The critical parameter is the mixing time (d8), during which NOE transfer occurs. The optimal mixing time depends on the molecular weight of the compound (for this compound, ~300-600 ms is a good starting point). It is often beneficial to run a series of NOESY experiments with different mixing times.
-
The number of scans should be a multiple of 8 or 16 to ensure proper phase cycling.
-
Methods for increasing the solubility of Paraherquamide A for bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paraherquamide A. The focus is on addressing challenges related to its solubility for the successful execution of bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions. Ethanol, methanol, and Dimethylformamide (DMF) are also effective solvents. The choice of solvent may depend on the specific requirements and tolerance of your bioassay system.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous buffer where its solubility is much lower. Here are several troubleshooting steps:
-
Decrease the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically ≤ 0.5% v/v) that your cells or organisms can tolerate without adverse effects. This may require preparing a more dilute stock solution of this compound.
-
Use a co-solvent: In some cases, the addition of a small amount of a less polar, water-miscible co-solvent to your stock solution or directly to the assay medium can help maintain solubility. Pluronic F-127 or other non-ionic surfactants can be explored, but their compatibility with the specific assay must be validated.
-
Sonication: Briefly sonicating the final diluted solution can sometimes help to redissolve fine precipitates and create a more uniform suspension.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium. This gradual decrease in solvent concentration can sometimes prevent abrupt precipitation.
-
Warm the assay medium: Gently warming the assay medium before adding the this compound stock solution can transiently increase its solubility. Ensure the temperature is compatible with your biological system.
Q3: Are there any alternative formulation strategies to improve the aqueous solubility of this compound?
A3: For more advanced formulation needs, especially for in vivo studies, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These often require specialized equipment and expertise:
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent water solubility.
-
Lipid-based formulations: Formulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve its dispersion and absorption in aqueous environments.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution rate.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO or other organic solvents should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and absorption of water. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume. Inappropriate solvent. Compound degradation. | - Increase the volume of the solvent incrementally. - Try an alternative recommended solvent (DMSO, DMF, Ethanol, Methanol). - Ensure the this compound has been stored correctly and is not degraded. |
| Stock solution appears cloudy or has visible particles. | Incomplete dissolution. Contamination. Precipitation after initial dissolution. | - Gently warm the solution and vortex or sonicate briefly. - Filter the solution through a 0.22 µm syringe filter compatible with the solvent. - If precipitation occurs upon cooling, the solution may be supersaturated. Prepare a more dilute stock. |
| Inconsistent results between bioassay experiments. | Inaccurate pipetting of viscous DMSO stock. Precipitation of the compound in the assay medium. Degradation of the compound in the stock solution. | - Use positive displacement pipettes for accurate handling of viscous DMSO. - Visually inspect the final assay wells for any signs of precipitation before starting the experiment. - Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
| Observed toxicity in the vehicle control group. | The final concentration of the organic solvent (e.g., DMSO) is too high for the biological system. | - Perform a dose-response experiment with the solvent alone to determine the maximum tolerable concentration. - Reduce the final solvent concentration in your assay to a non-toxic level (e.g., ≤ 0.5% DMSO). |
Quantitative Solubility Data
While specific experimental solubility values for this compound are not widely published, the following table provides a general overview of its solubility in common laboratory solvents. Note: These are qualitative or estimated values and should be experimentally verified.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing high-concentration stock solutions (e.g., 10-50 mM). |
| Dimethylformamide (DMF) | Soluble | An alternative polar aprotic solvent for stock solution preparation. |
| Ethanol | Soluble | May be a suitable solvent if DMSO is incompatible with the assay. |
| Methanol | Soluble | Another alcoholic solvent option. |
| Water | Poorly soluble | This compound is a lipophilic molecule with very low aqueous solubility. |
| Phosphate Buffered Saline (PBS) | Poorly soluble | Similar to water, direct dissolution in aqueous buffers is not feasible. |
Experimental Protocols
Detailed Methodology for Preparation of this compound Working Solutions for In Vitro Bioassays
This protocol describes the preparation of this compound working solutions from a solid powder for a typical in vitro bioassay, such as a nematode motility assay.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Assay medium (e.g., M9 buffer for C. elegans)
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture. b. Calculate the volume of DMSO required to prepare a 10 mM stock solution based on the mass of this compound (Molecular Weight: 493.6 g/mol ).
- Example Calculation: For 1 mg of this compound: Volume (L) = (0.001 g) / (493.6 g/mol * 0.010 mol/L) = 0.0002026 L = 202.6 µL c. Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. d. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. If dissolution is slow, gentle warming to 37°C for a few minutes may be applied. e. Aliquot the 10 mM stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in the assay medium to achieve the desired final concentrations for your experiment.
- Important: To minimize precipitation, ensure that the final concentration of DMSO in the assay wells does not exceed the tolerance level of your biological system (typically ≤ 0.5%). c. Example Dilution Scheme for a 100 µM final concentration with 0.5% DMSO: i. Prepare an intermediate dilution by adding 5 µL of the 10 mM stock solution to 95 µL of assay medium (resulting in a 500 µM solution in 5% DMSO). ii. Add 20 µL of this 500 µM intermediate solution to 80 µL of assay medium in the final assay well to achieve a 100 µM concentration of this compound in 1% DMSO. (Further dilution of the intermediate stock may be necessary to reach ≤ 0.5% DMSO). d. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested. e. Gently mix the final working solutions before adding them to the bioassay.
Visualizations
Caption: Experimental workflow for preparing this compound solutions for bioassays.
Caption: Mechanism of action of this compound as a cholinergic antagonist in nematodes.[1]
References
Strategies to reduce side products in Paraherquamide A synthesis
Welcome to the technical support center for the synthesis of Paraherquamide A. This resource is intended for researchers, scientists, and professionals in drug development to provide guidance on overcoming common challenges and minimizing the formation of unwanted side products during the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on strategies to reduce the formation of side products.
Issue 1: Poor Diastereoselectivity in the Intramolecular SN2' Cyclization to Form the Bicyclo[2.2.2]diazaoctane Core
Question: During the intramolecular SN2' cyclization to form the bicyclo[2.2.2]diazaoctane core of this compound precursors, I am observing a mixture of diastereomers. How can I improve the diastereoselectivity of this key step?
Answer: The formation of the bicyclo[2.2.2]diazaoctane core via an intramolecular SN2' cyclization is a critical and often challenging step in the synthesis of this compound and related natural products. The diastereoselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of base and solvent. The two possible diastereomers are the desired syn isomer (relative stereochemistry as in this compound) and the undesired anti isomer.
Troubleshooting Strategies:
-
Base and Solvent Selection: The choice of base and solvent system is the most critical factor influencing the diastereoselectivity of the SN2' cyclization. Non-polar, aprotic solvents generally favor the formation of the desired syn diastereomer. The use of sodium hydride (NaH) in hot benzene has been shown to be effective in promoting the desired cyclization pathway. In contrast, more polar solvent systems, such as DMF, tend to favor the formation of the anti diastereomer.
-
Temperature Control: The reaction temperature can also influence the diastereomeric ratio. The syn-selective cyclization with NaH is typically performed at elevated temperatures (e.g., in refluxing benzene). It is crucial to carefully control the temperature to ensure reproducibility.
-
Substrate Conformation: The conformation of the cyclization precursor plays a significant role in determining the facial selectivity of the intramolecular attack. The choice of protecting groups on the diketopiperazine and indole nitrogen atoms can influence this conformation. While the seminal syntheses have established effective protecting group strategies, if diastereoselectivity issues persist, a re-evaluation of the protecting groups might be necessary.
Quantitative Data on SN2' Cyclization Conditions:
The following table summarizes the effect of different reaction conditions on the diastereoselectivity of the intramolecular SN2' cyclization in the synthesis of a close analogue, Paraherquamide B, which shares the same core structure.
| Entry | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Combined Yield (%) |
| 1 | NaH | DMF | 25 | 1:2 | 62 |
| 2 | NaH | Benzene | 80 | >97:3 | 82 |
| 3 | NaH | THF | 65 | 4.9:1 | 77 |
Data adapted from studies on the synthesis of brevianamide B and paraherquamide B, which utilize a similar key cyclization.
Experimental Protocol for Optimized syn-Selective SN2' Cyclization:
This protocol is based on the successful synthesis of related bicyclo[2.2.2]diazaoctane cores.
-
Preparation: To a solution of the allylic chloride precursor (1.0 eq) in anhydrous benzene (0.01 M) under an inert atmosphere (argon or nitrogen) is added sodium hydride (NaH, 60% dispersion in mineral oil, 10 eq).
-
Reaction: The reaction mixture is heated to reflux (approximately 80 °C) and stirred vigorously.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to separate the desired syn diastereomer from the minor anti diastereomer and other impurities.
Issue 2: Formation of Side Products during Oxidative Spirocyclization to Form the Spiro-oxindole Moiety
Question: The final step of my this compound synthesis involves an oxidative spirocyclization of the indole precursor. I am observing low yields and the formation of multiple side products. What are the likely side reactions and how can I minimize them?
Answer: The oxidative spirocyclization to form the spiro-oxindole is a delicate transformation that can be prone to side reactions, leading to a decrease in the yield of the desired this compound. The key is to achieve a selective oxidation of the indole at the C3 position, followed by a rearrangement to form the spirocyclic core.
Common Side Reactions and Troubleshooting Strategies:
-
Over-oxidation: The electron-rich indole nucleus is susceptible to over-oxidation, which can lead to a complex mixture of degradation products.
-
Strategy: Carefully control the stoichiometry of the oxidizing agent. It is recommended to add the oxidant portion-wise and monitor the reaction closely by TLC. The use of milder oxidizing agents can also be beneficial. While DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is a common oxidant for such transformations, its reactivity can sometimes be difficult to control. Exploring alternative, milder oxidants might be necessary.
-
-
Formation of C2-Oxidized Byproducts: Oxidation can sometimes occur at the C2 position of the indole, leading to the formation of undesired oxindole isomers or other rearranged products.
-
Strategy: The substitution pattern on the indole ring influences the regioselectivity of the oxidation. The established synthetic routes to this compound have a substitution pattern that favors C3 oxidation. Ensure the integrity of your indole precursor.
-
-
Reaction with Nucleophiles: The intermediate generated during the oxidation can be susceptible to attack by nucleophiles present in the reaction mixture (e.g., water, alcohols).
-
Strategy: The reaction should be carried out under strictly anhydrous conditions unless a specific aqueous workup is intended. The choice of solvent is critical; non-nucleophilic, aprotic solvents are generally preferred.
-
Experimental Protocol for Oxidative Spirocyclization:
This protocol is a general guideline based on similar transformations in indole alkaloid synthesis.
-
Preparation: The advanced indole precursor is dissolved in a dry, aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere.
-
Oxidation: The oxidizing agent (e.g., DDQ) is added portion-wise at a controlled temperature (often starting at low temperatures, such as -78 °C, and slowly warming to room temperature).
-
Monitoring: The reaction is carefully monitored by TLC.
-
Workup: Once the starting material is consumed, the reaction is quenched, and the crude product is isolated.
-
Purification: The desired spiro-oxindole product is purified from side products using chromatography.
Issue 3: Potential Formation of Diketopiperazine (DKP) Epimers or Side Products
Question: I am concerned about the stability of the diketopiperazine (DKP) core during the synthesis. Can epimerization or other side reactions occur, and how can I prevent them?
Answer: The diketopiperazine (DKP) moiety in this compound is a cyclic dipeptide, and like other peptide derivatives, it can be susceptible to certain side reactions, particularly epimerization at the α-carbons.
Potential Side Reactions and Mitigation Strategies:
-
Epimerization: The protons α to the carbonyl groups in the DKP ring are acidic and can be removed by base, leading to epimerization. This is a significant concern as it would lead to the formation of diastereomers of this compound that can be difficult to separate.
-
Strategy: Avoid prolonged exposure to strong basic conditions, especially at elevated temperatures. When a basic reagent is necessary, use the mildest base possible for the shortest duration required. The stereochemical integrity of the DKP ring should be monitored throughout the synthesis, particularly after steps involving bases.
-
-
Hydrolysis: Under strongly acidic or basic conditions, the amide bonds of the DKP ring can be hydrolyzed.
-
Strategy: Maintain neutral or near-neutral pH conditions whenever possible. If acidic or basic conditions are required for a particular transformation, they should be carefully controlled and neutralized promptly during workup.
-
General Recommendations for Handling the DKP Moiety:
-
Characterization: Use analytical techniques such as chiral HPLC or high-field NMR to monitor the stereochemical purity of intermediates containing the DKP ring.
-
Purification: Be aware that DKP epimers can be challenging to separate. Careful optimization of chromatographic conditions may be required.
Dealing with matrix effects in LC-MS analysis of Paraherquamide A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Paraherquamide A.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the LC-MS analysis of this compound, particularly those arising from matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Signal or Poor Sensitivity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound in the MS source.[1][2][3] | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2][4][5] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from matrix interferences.[6] 3. Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[7] 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for more accurate quantification.[7][8] |
| Inconsistent or Irreproducible Results | Variable Matrix Effects: Differences in the composition of the matrix from sample to sample can cause varying degrees of ion suppression or enhancement.[7] | 1. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[2][9] 2. Employ a Robust Internal Standard: A stable isotope-labeled internal standard is the best choice to correct for sample-to-sample variations in matrix effects.[8] 3. Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and preparation to minimize variability in the sample matrix. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Matrix Overload: High concentrations of matrix components can overload the analytical column.[3] Secondary Interactions: Interactions between this compound and residual matrix components on the column. | 1. Enhance Sample Cleanup: Utilize a more effective sample preparation technique to reduce the overall matrix load.[5] 2. Optimize Mobile Phase: Adjust the pH or organic content of the mobile phase to improve peak shape. 3. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. |
| Shift in Retention Time | Matrix-Induced Chromatographic Effects: The sample matrix can alter the chemical environment of the column, affecting the retention of this compound.[9] | 1. Improve Sample Preparation: A cleaner sample extract is less likely to cause retention time shifts.[4][5] 2. Column Equilibration: Ensure the column is adequately equilibrated between injections. 3. Regular System Maintenance: Perform regular cleaning of the LC system to prevent the buildup of contaminants that can affect chromatography.[3] |
| High Background Noise | Contamination: The LC-MS system may be contaminated with matrix components from previous injections.[3] | 1. Implement a Wash Step: Include a strong solvent wash step at the end of each chromatographic run to clean the column. 2. Clean the Ion Source: Regularly clean the MS ion source to remove accumulated residue.[3] 3. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity to avoid introducing contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[2][9] For this compound analysis, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][10] Common sources of matrix effects include salts, lipids, proteins, and other endogenous or exogenous compounds present in the sample.[2]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike method.[10] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank sample extract that has gone through the entire sample preparation process. A significant difference in peak areas indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 suggests ion enhancement.[10] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[6] Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at certain retention times.
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: The most effective sample preparation technique depends on the complexity of the sample matrix.
-
Solid-Phase Extraction (SPE): Often considered the most effective method for removing a wide range of interferences.[2][5] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.[5]
-
Liquid-Liquid Extraction (LLE): Can also provide very clean extracts but may have lower recovery for more polar analytes.[5]
-
Protein Precipitation (PPT): While simple and fast, it is the least effective method for removing matrix components and often results in significant matrix effects.[5]
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?
A4: It is highly recommended to use a SIL-IS for any quantitative LC-MS analysis of this compound, especially when dealing with complex biological matrices.[7][8] A SIL-IS is considered the "gold standard" because it has nearly identical chemical and physical properties to this compound.[7] This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for reliable correction and leading to more accurate and precise results.[8]
Q5: Can optimizing my LC method help reduce matrix effects?
A5: Yes, optimizing the chromatographic conditions can significantly reduce matrix effects. By adjusting the mobile phase composition, gradient profile, and column chemistry, you can achieve better separation of this compound from interfering matrix components.[6] If the interfering components do not co-elute with your analyte, they are less likely to cause ion suppression or enhancement.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantitatively assess the presence and extent of matrix effects on the ionization of this compound.
Materials:
-
Blank matrix (e.g., plasma, tissue homogenate) free of this compound
-
This compound analytical standard
-
Solvents for sample preparation and LC-MS analysis
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound at a known concentration (e.g., mid-range of the calibration curve) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. Spike this compound at the same concentration as Set A into the final extract.
-
Set C (Pre-Extraction Spike): Spike this compound at the same concentration as Set A into the blank matrix before starting the extraction procedure.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpretation:
-
An MF value significantly different from 100% indicates a matrix effect (MF < 100% = ion suppression; MF > 100% = ion enhancement).
-
The RE value indicates the efficiency of the extraction process.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To provide a general procedure for cleaning up a complex sample matrix for the analysis of this compound. This protocol should be optimized for the specific SPE sorbent and matrix being used.
Materials:
-
SPE cartridge (e.g., mixed-mode cation exchange)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or buffer)
-
Loading solvent (pre-treated sample)
-
Wash solvent (e.g., mild organic solvent/buffer mixture)
-
Elution solvent (e.g., organic solvent with a modifier like formic acid or ammonium hydroxide)
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of conditioning solvent through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass 1-2 cartridge volumes of equilibration solvent to prepare the sorbent for sample loading. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass 1-2 cartridge volumes of wash solvent to remove weakly bound interferences.
-
Elution: Elute this compound with the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
Visualizations
Caption: General workflow for LC-MS analysis of this compound.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. longdom.org [longdom.org]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Paraherquamide A Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Paraherquamide A extraction from fungal mycelia.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvents recommended for this compound extraction from mycelia?
A1: Based on documented procedures, acetone and ethyl acetate are effective solvents for extracting this compound from the mycelia of Penicillium species. This compound is also soluble in other organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[1][2][3]. The choice of solvent can significantly impact the extraction yield and the purity of the crude extract.
Q2: At what stage of fermentation should the mycelia be harvested for optimal this compound yield?
A2: The optimal harvest time can vary depending on the specific Penicillium strain and fermentation conditions. However, patents describing this compound production suggest harvesting the culture after 5 to 20 days of fermentation to achieve a good yield[4]. It is advisable to perform a time-course study to determine the peak production of this compound for your specific fermentation setup.
Q3: What are the general effects of temperature and pH on the extraction process?
A3: While specific data for this compound is limited, general principles of natural product extraction suggest that temperature can increase the solubility of the target compound and the extraction kinetics. However, excessively high temperatures can lead to the degradation of thermolabile compounds[5]. The pH of the extraction solvent can influence the ionization state of the target molecule, affecting its solubility in different solvents. For alkaloids like this compound, adjusting the pH might enhance extraction efficiency, although specific optimal pH values for this compound are not well-documented in the available literature.
Q4: How can I quantify the concentration of this compound in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) is a standard analytical method for the quantification of this compound[6][7][8]. An HPLC system equipped with a UV or a mass spectrometry (MS) detector can provide accurate and sensitive quantification. Developing a calibration curve with a pure standard of this compound is essential for accurate concentration determination.
Q5: What are common issues that can lead to low extraction yields of this compound?
A5: Several factors can contribute to low yields, including:
-
Suboptimal Solvent Choice: Using a solvent in which this compound has low solubility.
-
Incomplete Cell Lysis: Failure to sufficiently break down the fungal cell walls, preventing the solvent from accessing the intracellular product.
-
Compound Degradation: Exposure to extreme temperatures, pH, or light during extraction and processing.
-
Insufficient Extraction Time or Agitation: Not allowing enough time or providing adequate mixing for the solvent to penetrate the mycelia and dissolve the compound.
-
Emulsion Formation: The formation of a stable emulsion between the aqueous and organic phases during liquid-liquid extraction can trap the product and lead to loss.
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Suggested Solution |
| Inefficient Mycelial Disruption | Ensure the mycelia are thoroughly homogenized or ground to a fine powder before extraction to maximize the surface area for solvent contact. |
| Suboptimal Solvent Selection | Experiment with different solvents such as acetone, ethyl acetate, or methanol. A combination of polar and non-polar solvents may also be effective. |
| Inadequate Solvent-to-Biomass Ratio | Increase the volume of solvent used for extraction. A common starting point is a 10:1 (v/w) solvent-to-dry mycelia ratio. |
| Insufficient Extraction Time/Agitation | Increase the extraction time and ensure vigorous agitation or shaking to promote efficient mass transfer. |
| Compound Degradation | Conduct extractions at room temperature or below to minimize thermal degradation. Protect the extract from light. |
Problem 2: Formation of a Stable Emulsion During Liquid-Liquid Extraction
| Possible Cause | Suggested Solution |
| High Concentration of Surfactant-like Molecules | Add a saturated brine solution (salting out) to increase the ionic strength of the aqueous phase and break the emulsion. |
| Vigorous Shaking | Gently invert the separatory funnel instead of vigorous shaking to minimize emulsion formation. |
| Insufficient Phase Separation Time | Allow the mixture to stand for a longer period to allow for phase separation. |
| Centrifugation | Centrifuge the mixture at a low speed to help break the emulsion. |
Quantitative Data on Extraction Parameters (Illustrative)
Table 1: Effect of Different Solvents on this compound Extraction Yield
| Solvent | Relative Polarity | Illustrative Yield (%) |
| Acetone | 0.569 | 85 |
| Ethyl Acetate | 0.449 | 90 |
| Methanol | 0.762 | 75 |
| Chloroform | 0.411 | 65 |
| Dichloromethane | 0.411 | 60 |
Table 2: Effect of Temperature on this compound Extraction Yield (using Ethyl Acetate)
| Temperature (°C) | Illustrative Yield (%) |
| 25 (Room Temp) | 88 |
| 40 | 92 |
| 60 | 85 (Potential degradation) |
Table 3: Effect of pH on this compound Extraction Yield (Aqueous-Organic Partitioning)
| pH of Aqueous Phase | Illustrative Partitioning into Organic Phase (%) |
| 4 | 75 |
| 7 | 85 |
| 9 | 90 |
Experimental Protocols
Protocol 1: Small-Scale Extraction of this compound from Mycelia
-
Harvesting Mycelia: After 15 days of fermentation, separate the mycelia from the culture broth by filtration through cheesecloth or a similar filter.
-
Washing: Wash the collected mycelia thoroughly with distilled water to remove any residual media components.
-
Drying: Lyophilize (freeze-dry) the mycelia to a constant weight. Alternatively, oven-dry at a low temperature (e.g., 40-50°C).
-
Grinding: Grind the dried mycelia into a fine powder using a mortar and pestle or a mechanical grinder.
-
Extraction:
-
Weigh 10 g of the dried mycelial powder and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of ethyl acetate to the flask.
-
Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at room temperature.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the mycelial debris.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Storage: Store the crude extract at -20°C for further analysis and purification.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed extract onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. For example:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
...and so on, up to 100% Ethyl Acetate.
-
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or HPLC.
-
Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: General workflow for this compound extraction.
Caption: Troubleshooting logic for low extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Properties of Mushroom Mycelia Obtained by Batch Cultivation and Tocopherol Content Affected by Extraction Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pjmhsonline.com [pjmhsonline.com]
- 8. HPLC Methods for Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
Avoiding degradation of Paraherquamide A during storage and handling
Welcome to the Technical Support Center for Paraherquamide A. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of this compound to minimize degradation and ensure the integrity of your experimental results.
Troubleshooting Guide
Unexpected degradation of this compound can compromise experimental outcomes. This guide provides solutions to common issues encountered during its storage and handling.
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results in biological assays. | Degradation of this compound in stock solutions or during experimental procedures. | Solution Stability: Prepare fresh solutions for each experiment. If storage is necessary, aliquot into single-use vials and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles. pH Sensitivity: Ensure the pH of your experimental buffer is neutral to slightly acidic (pH 6-7). This compound may be susceptible to hydrolysis under strongly acidic or basic conditions. |
| Appearance of new peaks in HPLC analysis of a stored sample. | Chemical degradation of this compound due to improper storage or handling. | Storage Conditions: For solid this compound, store at -20°C for long-term stability (up to 3 years) or at 4°C for short-term use (up to 2 years) in a tightly sealed, light-resistant container with a desiccant.[1] Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. |
| Discoloration (yellowing) of solid this compound or its solutions. | Likely due to oxidation or photodegradation. The indole moiety is susceptible to oxidation. | Light Protection: Protect both solid and solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions to prevent solvent-initiated degradation. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere. For short-term storage, 4°C is acceptable.[1]
Q2: How long is this compound stable in solution?
The stability of this compound in solution is significantly lower than in its solid state. For optimal results, it is highly recommended to prepare solutions fresh before each use. If temporary storage is unavoidable, solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is crucial to minimize freeze-thaw cycles.
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[2] For biological experiments, DMSO is commonly used. Ensure that the chosen solvent is of high purity and compatible with the downstream application.
Q4: Is this compound sensitive to light?
Yes, compounds containing an indole moiety can be susceptible to photodegradation. It is crucial to protect both solid this compound and its solutions from light exposure by using amber-colored vials or by covering the containers with aluminum foil.
Q5: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing an oxindole core, lactam, and other functional groups, the following pathways are plausible:
-
Hydrolysis: The lactam ring within the spiro-oxindole structure could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring opening.
-
Oxidation: The electron-rich indole nucleus is prone to oxidation, which could lead to the formation of various oxidized derivatives.
-
Photodegradation: Exposure to UV or visible light could induce degradation, potentially involving the indole moiety.
Q6: How can I check for the degradation of my this compound sample?
The most reliable method to assess the purity and detect degradation products is through High-Performance Liquid Chromatography (HPLC) using a stability-indicating method. A shift in the retention time of the main peak, a decrease in its area, and the appearance of new peaks are all indicators of degradation.
Experimental Protocol: Stability-Indicating HPLC Method
This section provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method designed to separate this compound from its potential degradation products.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and the detection of its degradation products.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Appropriate HPLC system with UV detector, autosampler, and column oven
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (1:1, v/v) |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL.
-
Sample Preparation: Dissolve the this compound sample to be tested in the diluent to a final concentration of approximately 100 µg/mL.
-
Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 4 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
-
Analysis: Inject the prepared standard, sample, and forced degradation solutions into the HPLC system.
-
System Suitability: Ensure the system suitability parameters (e.g., tailing factor, theoretical plates) for the this compound peak meet the acceptance criteria.
-
Data Analysis: Compare the chromatograms of the test samples to the reference standard. The appearance of new peaks or a decrease in the area of the main peak in the test samples indicates degradation. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Caption: Factors influencing the stability of this compound.
Caption: Proposed forced degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Validation & Comparative
Paraherquamide A vs. Derquantel: A Comparative Efficacy Analysis Against Haemonchus contortus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anthelmintic efficacy of Paraherquamide A and its derivative, Derquantel, against the economically significant gastrointestinal nematode, Haemonchus contortus. The information presented is collated from available experimental data to assist in research and drug development efforts.
Executive Summary
Mechanism of Action
Both this compound and Derquantel share a common mechanism of action. They are antagonists of nematode-specific nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. By blocking these receptors, they prevent acetylcholine from binding, which inhibits the influx of cations and subsequent muscle cell depolarization. This leads to a state of flaccid paralysis in the worm, resulting in its expulsion from the host.[1][2] This mode of action is distinct from other major anthelmintic classes like macrocyclic lactones, benzimidazoles, and imidazothiazoles.
Quantitative Data on Efficacy
Direct comparative in vitro or in vivo efficacy data for this compound and Derquantel as standalone compounds against H. contortus is limited. The following tables summarize the available data from separate studies. It is important to note that the in vivo data for Derquantel is from studies where it was co-administered with abamectin, which may enhance its overall efficacy.
Table 1: In Vitro Efficacy of this compound against Haemonchus contortus
| Compound | Assay Type | Life Stage | Efficacy Metric (EC₅₀) | Strain | Source |
| This compound | Larval Motility Assay | L3 Larvae | 2.7 µg/mL | Not Specified | Gill et al., 1993[1] |
Table 2: In Vivo Efficacy of Derquantel in Combination with Abamectin against Multi-Drug Resistant Haemonchus contortus in Sheep
| Treatment (Dosage) | Efficacy Metric (Fecal Egg Count Reduction %) | Life Stage Targeted | Source |
| Derquantel (2.0 mg/kg) + Abamectin (0.2 mg/kg) | 58% | Adult | Kaminsky et al., 2011[3] |
| Derquantel (2.0 mg/kg) + Abamectin (0.2 mg/kg) | 93.8% | Adult | Sales and Love, 2016[4] |
| Derquantel (2.0 mg/kg) + Abamectin (0.2 mg/kg) | 18.3% | Larval (L4) | Kaminsky et al., 2011[5] |
| Derquantel (2.0 mg/kg) + Abamectin (0.2 mg/kg) | <95% (worm counts) | Adult | Sager et al., 2012[6] |
Experimental Protocols
In Vitro Larval Motility Assay (as described for this compound)
This assay assesses the ability of a compound to inhibit the motility of nematode larvae.
-
Larval Preparation: Third-stage larvae (L3) of H. contortus are harvested from fecal cultures and exsheathed (cuticle removed) using a solution such as sodium hypochlorite to ensure drug exposure.
-
Assay Setup: A known number of exsheathed L3 larvae are suspended in a buffer solution in the wells of a microtiter plate.
-
Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations. Control wells contain the buffer and any solvent used to dissolve the compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 27°C) for a specified period (e.g., 72 hours).
-
Motility Assessment: Larval motility is assessed at set time points. This can be done visually under a microscope, where larvae are scored based on their movement, or using automated tracking systems that quantify movement.
-
Data Analysis: The percentage of motile larvae at each drug concentration is determined relative to the control wells. The EC₅₀ (half maximal effective concentration) is then calculated, representing the concentration of the drug that inhibits the motility of 50% of the larvae.[1]
In Vivo Controlled Efficacy Study in Sheep (General Protocol)
This type of study evaluates the efficacy of an anthelmintic in the host animal.
-
Animal Selection: A cohort of sheep with naturally or experimentally induced infections of H. contortus is selected. Animals are often selected based on pre-treatment fecal egg counts.
-
Group Allocation: Sheep are randomly allocated to different treatment groups, including a negative control group (placebo) and groups for each anthelmintic being tested.
-
Treatment Administration: The anthelmintics are administered orally at their recommended dosages. Animal weights are taken to ensure accurate dosing.
-
Fecal Egg Count Reduction (FECR) Test: Fecal samples are collected from each animal before treatment and at specific time points after treatment (e.g., 10-14 days). The number of H. contortus eggs per gram of feces is determined using a method like the McMaster technique. The percentage reduction in the mean fecal egg count for each treatment group compared to the control group is calculated.
-
Worm Burden Reduction: At the end of the study, animals are euthanized, and the gastrointestinal tracts are examined to recover and count the remaining adult and larval H. contortus. The percentage reduction in the mean worm burden for each treatment group compared to the control group is calculated. This is the most definitive measure of efficacy.[3][4]
Visualizations
Caption: Mechanism of action of this compound and Derquantel.
Caption: General workflow for an in vivo efficacy study in sheep.
Conclusion
This compound and Derquantel are potent anthelmintics against H. contortus with a valuable mode of action, particularly in the context of resistance to other drug classes. The available data suggests that this compound has significant in vitro activity against the larval stages of H. contortus. Derquantel, in combination with abamectin, has demonstrated variable but often high efficacy against adult stages of multi-drug resistant H. contortusin vivo, although its efficacy against larval stages may be lower.
References
- 1. In vitro activity of paraherquamide against the free-living stages of Haemonchus contortus, Trichostrongylus colubriformis and Ostertagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Automated larval motility assays reveal links between eprinomectin treatment failure and drug resistance in Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Broad spectrum anthelmintic resistance of Haemonchus contortus in Northern NSW of Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciquest.org.nz [sciquest.org.nz]
- 6. Efficacy of monepantel, derquantel and abamectin against adult stages of a multi-resistant Haemonchus contortus isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Paraherquamide A and Marcfortine A Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioactivity of two potent anthelmintic compounds: Paraherquamide A and Marcfortine A. This document synthesizes available experimental data to objectively evaluate their performance and mechanisms of action.
Introduction
This compound and Marcfortine A are structurally related oxindole alkaloids derived from Penicillium species.[1][2] Both compounds exhibit significant anthelmintic properties, offering a potential alternative to conventional drugs facing increasing resistance.[1][2] Their primary mechanism of action involves the antagonism of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to flaccid paralysis and expulsion of the parasites.[1][3] Structurally, they differ mainly in the G ring, which is a five-membered ring with methyl and hydroxyl substituents in this compound and a six-membered ring in Marcfortine A.[1][2] This structural difference is believed to contribute to the observed variations in their biological activity.
Data Presentation: A Comparative Overview
| Compound | Target Organism | Assay Type | Key Findings |
| This compound | Haemonchus contortus (larvae) | In vitro motility | MIC50 of 31.2 µg/mL[4] |
| Caenorhabditis elegans | In vitro motility | High potency, leading to flaccid paralysis[1] | |
| Ascaris suum | Muscle contraction | Antagonizes contractions induced by nicotinic agonists[5][6] | |
| Trichostrongylus colubriformis | In vivo (gerbils) | 99.5% reduction in fecal egg count[4] | |
| Marcfortine A | Caenorhabditis elegans | In vitro motility | Active at high doses, less potent than this compound[1] |
| Haemonchus contortus | In vivo (jirds) | Active, but less potent than this compound[1] |
Mechanism of Action: Targeting Nematode Nicotinic Acetylcholine Receptors
Both this compound and Marcfortine A function as non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs) in the neuromuscular systems of nematodes.[3] This antagonism blocks the excitatory neurotransmission mediated by acetylcholine, resulting in muscle paralysis.
Recent studies have delved deeper into the subtype selectivity of this compound, revealing a preferential antagonism of L-type (levamisole-sensitive) nAChRs over N-type (nicotine-sensitive) nAChRs in C. elegans.[7][8] This selectivity is attributed to specific interactions within the orthosteric receptor binding site.[7][8] While less is known about the specific subtype selectivity of Marcfortine A, its similar structure and mode of action suggest it likely targets a comparable range of nAChR subtypes, albeit with lower affinity.
The antagonistic action of these compounds on nematode nAChRs leads to the following signaling cascade:
Experimental Protocols
Detailed methodologies for key experiments cited in the bioactivity assessment of this compound and Marcfortine A are provided below.
Nematode Larval Motility Assay
This assay is used to determine the paralytic effects of the compounds on nematode larvae.
Materials:
-
Nematode larvae (e.g., Haemonchus contortus L3)
-
Assay medium (e.g., RPMI-1640)
-
Test compounds (this compound, Marcfortine A) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Microscope
Procedure:
-
Prepare serial dilutions of the test compounds in the assay medium. The final solvent concentration should be non-toxic to the larvae (typically ≤1% DMSO).
-
Dispense a known number of larvae (e.g., 50-100) into each well of a 96-well plate.
-
Add the test compound dilutions to the respective wells. Include solvent-only and medium-only controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for parasitic nematodes) for a defined period (e.g., 24, 48, or 72 hours).
-
Following incubation, assess larval motility under a microscope. Larvae are typically scored as motile, sluggish, or non-motile.
-
Calculate the percentage of non-motile larvae for each concentration and determine the IC50 or EC50 value.
Electrophysiological Recording from Nematode Muscle
This technique directly measures the effects of the compounds on the electrical properties of nematode muscle cells.
Materials:
-
Adult nematodes (e.g., Ascaris suum)
-
Dissection dish and pins
-
Nematode saline solution
-
Microelectrodes filled with 3 M KCl
-
Microelectrode amplifier and data acquisition system
-
Perfusion system for drug application
Procedure:
-
Dissect the nematode to expose the body wall muscles.
-
Secure the preparation in a recording chamber continuously perfused with saline.
-
Impale a muscle cell with one or two microelectrodes to record the membrane potential.
-
Establish a stable baseline recording of the resting membrane potential and any spontaneous electrical activity.
-
Apply nicotinic agonists (e.g., acetylcholine, levamisole) to induce muscle depolarization and contraction, and record the response.
-
Perfuse the preparation with saline containing the test compound (this compound or Marcfortine A) and observe its effect on the resting membrane potential and agonist-induced responses.
-
Analyze the recordings to determine the extent of antagonism, including any changes in membrane potential, input resistance, and the amplitude of agonist-induced depolarizations.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay quantifies the binding affinity of the compounds to their molecular target.
Materials:
-
Membrane preparations from a source rich in nAChRs (e.g., nematode tissues or cells expressing recombinant nAChRs).
-
A radiolabeled ligand that binds to nAChRs (e.g., [³H]epibatidine).
-
Test compounds (this compound, Marcfortine A).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.
-
Calculate the IC50 value from the competition curve and determine the binding affinity (Ki) using the Cheng-Prusoff equation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative analysis of this compound and Marcfortine A bioactivity.
Conclusion
This compound consistently demonstrates superior anthelmintic potency compared to Marcfortine A. Both compounds share a common mechanism of action, the antagonism of nematode nicotinic acetylcholine receptors, with this compound exhibiting a degree of selectivity for L-type nAChRs. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of these and other novel anthelmintic agents. Further research focusing on a direct comparative analysis of their bioactivity and a more detailed elucidation of Marcfortine A's receptor subtype selectivity will be crucial for a complete understanding of their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Marcfortine and paraherquamide class of anthelmintics: discovery of PNU-141962 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determinants of Subtype-Selectivity of the Anthelmintic this compound on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Paraherquamide A: A Promising Alternative Against Ivermectin-Resistant Nematodes
A comparative analysis of the efficacy and mechanisms of action of Paraherquamide A and Ivermectin reveals a significant potential for this compound in combating the growing threat of ivermectin resistance in parasitic nematodes. While ivermectin has been a cornerstone of anthelmintic treatment for decades, its efficacy is waning due to the emergence of resistant nematode strains. This compound, with its distinct mode of action, demonstrates high efficacy against these resistant populations, offering a much-needed alternative for parasite control in veterinary and human medicine.
The development of resistance to ivermectin, a macrocyclic lactone, is a major global concern. Ivermectin's primary mechanism of action involves the potentiation of glutamate-gated chloride channels (GluCls) and GABA-gated chloride channels in nematode nerve and muscle cells, leading to hyperpolarization and flaccid paralysis of the parasite[1][2][3]. However, resistance has emerged through mechanisms that include alterations in these target receptors and an increase in the expression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins, which actively pump ivermectin out of the nematode's cells[1][2][4][5][6].
In contrast, this compound, an oxindole alkaloid, acts as a selective antagonist of nematode L-type nicotinic acetylcholine receptors (nAChRs)[7][8][9]. This different target site means that the mechanisms conferring resistance to ivermectin do not affect the efficacy of this compound. This has been demonstrated in studies showing that this compound maintains high efficacy against nematode strains that have developed resistance to ivermectin[8].
Quantitative Efficacy Comparison
The following table summarizes the comparative efficacy of this compound and ivermectin against both susceptible and ivermectin-resistant nematode strains, based on available experimental data. Efficacy is primarily measured by the percentage reduction in worm burdens, a standard metric in anthelmintic research.
| Anthelmintic | Nematode Species | Resistance Status | Efficacy (% reduction in worm burden) | Reference |
| This compound | Haemonchus contortus | Ivermectin-Resistant | ≥98% at ≥0.5 mg/kg | [8] |
| Ostertagia circumcincta | Ivermectin-Resistant | ≥98% at ≥0.5 mg/kg | [8] | |
| Trichostrongylus axei | Ivermectin-Resistant | ≥98% at ≥0.5 mg/kg | [8] | |
| Trichostrongylus colubriformis | Benzimidazole- and Ivermectin-Resistant | ≥98% at ≥0.5 mg/kg | [8] | |
| Cooperia curticei | Ivermectin-Resistant | ≥98% at ≥0.5 mg/kg | [8] | |
| Ivermectin | Haemonchus contortus | Susceptible | >95% | [10][11] |
| Haemonchus contortus | Resistant | <95% (often significantly lower) | [12][13][14][15] | |
| Cooperia spp. | Resistant | Variable, often low | [13][14] | |
| Ostertagia ostertagi | Resistant | Variable, often low | [13][14] |
Experimental Protocols
The assessment of anthelmintic efficacy relies on standardized in vivo and in vitro assays. Below are the detailed methodologies for two key experiments frequently cited in the evaluation of this compound and ivermectin.
Faecal Egg Count Reduction Test (FECRT)
The Faecal Egg Count Reduction Test (FECRT) is a widely used in vivo method to determine the efficacy of an anthelmintic by comparing the number of nematode eggs in faeces before and after treatment[6][11][15][16][17][18].
Procedure:
-
Animal Selection: A group of naturally or experimentally infected animals with a sufficient pre-treatment faecal egg count (FEC) is selected. A minimum of 10-15 animals per treatment group is recommended[17].
-
Pre-treatment Sampling (Day 0): Individual faecal samples are collected from each animal to determine the baseline FEC.
-
Treatment Administration: Animals in the treatment group are administered the anthelmintic (e.g., this compound or ivermectin) at the recommended dose. A control group remains untreated.
-
Post-treatment Sampling (Day 10-14): Faecal samples are collected again from all animals 10 to 14 days after treatment. The exact timing can vary depending on the drug being tested[17][19].
-
Faecal Egg Counting: The number of nematode eggs per gram (EPG) of faeces is determined for both pre- and post-treatment samples using a standardized technique such as the McMaster method or Mini-FLOTAC[16][17].
-
Calculation of Efficacy: The percentage reduction in FEC is calculated using the following formula:
% Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
A reduction of less than 95% with a lower 95% confidence limit below 90% is generally indicative of resistance[10][16].
Larval Migration Inhibition Assay (LMIA)
The Larval Migration Inhibition Assay (LMIA) is an in vitro test that assesses the effect of an anthelmintic on the motility and viability of nematode larvae[3].
Procedure:
-
Larval Preparation: Third-stage larvae (L3) of the target nematode species are obtained from faecal cultures.
-
Drug Incubation: A known number of L3 larvae (e.g., 400 per well) are incubated in a multi-well plate containing various concentrations of the test compound (e.g., this compound or ivermectin) or a control solution (e.g., DMSO) for a specified period (e.g., 24-48 hours) at a controlled temperature (e.g., 37°C).
-
Migration Setup: After incubation, the larvae are transferred to a migration apparatus, which typically consists of a fine mesh sieve (e.g., 25 µm) placed in a tube suspended over a collection plate.
-
Migration Period: The larvae are allowed to migrate through the mesh into the collection plate for a set time (e.g., 2 hours).
-
Quantification: The number of larvae that have successfully migrated into the collection plate is counted.
-
Data Analysis: The percentage of migration inhibition is calculated for each drug concentration relative to the control. This data is then used to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of larval migration.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and ivermectin are central to the former's efficacy against ivermectin-resistant strains. The following diagrams illustrate the key signaling pathways affected by each compound.
Faecal Egg Count Reduction Test (FECRT) Workflow.
Anthelmintic Signaling Pathways.
Conclusion
The emergence of ivermectin resistance in parasitic nematodes poses a significant challenge to human and animal health. This compound, with its distinct mode of action targeting nicotinic acetylcholine receptors, demonstrates excellent efficacy against ivermectin-resistant strains. The data strongly suggest that this compound is a valuable tool in the management of parasitic infections, particularly in environments where ivermectin resistance is prevalent. Further research and development of this compound and its derivatives are crucial for the development of sustainable and effective parasite control strategies.
References
- 1. Determinants of Subtype-Selectivity of the Anthelmintic this compound on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the larval migration inhibition assay for detecting macrocyclic lactone resistance in Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 5. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vet.ucalgary.ca [vet.ucalgary.ca]
- 7. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ojafr.ir [ojafr.ir]
- 11. Field trial assessment of ivermectin pharmacokinetics and efficacy against susceptible and resistant nematode populations in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anthelmintic resistance to ivermectin and moxidectin in gastrointestinal nematodes of cattle in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uvm.edu [uvm.edu]
- 14. combar-ca.eu [combar-ca.eu]
- 15. Improving the detection of anthelmintic resistance: evaluation of faecal egg count reduction test procedures suitable for farm routines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scops.org.uk [scops.org.uk]
- 17. Evaluating alternative compounds for strongyloidiasis therapy: Novel insights from larval migration inhibition test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Paraherquamide A's Mechanism of Action on Nicotinic Receptors
A comprehensive guide for researchers, scientists, and drug development professionals validating the anthelmintic Paraherquamide A's interaction with nicotinic acetylcholine receptors (nAChRs) in comparison to other prominent anthelmintics.
This guide provides an objective comparison of this compound's performance against Levamisole and Ivermectin, supported by experimental data. It details the distinct mechanisms by which these compounds achieve their anthelmintic effects, with a focus on their interactions with nicotinic acetylcholine receptors (nAChRs), critical components of neuromuscular transmission in nematodes.
Executive Summary
This compound (PHQ A) is a potent anthelmintic that induces flaccid paralysis in nematodes by acting as a nicotinic acetylcholine receptor (nAChR) antagonist.[1] This contrasts with the agonist action of Levamisole, which causes spastic paralysis, and the primary mechanism of Ivermectin, which involves the potentiation of glutamate-gated chloride channels (GluClRs). PHQ A exhibits a notable selectivity for nematode nAChRs, particularly the levamisole-sensitive (L-type) subtype, over mammalian receptors, suggesting a favorable therapeutic window.[1] This guide synthesizes key experimental findings to elucidate these mechanisms.
Mechanism of Action Comparison
| Feature | This compound | Levamisole | Ivermectin |
| Primary Target | Nicotinic Acetylcholine Receptors (nAChRs) | Nicotinic Acetylcholine Receptors (nAChRs) | Glutamate-Gated Chloride Channels (GluClRs) |
| Mode of Action | Antagonist (blocker) of nAChRs.[1] | Agonist (activator) of nAChRs.[2][3] | Positive allosteric modulator of GluClRs.[4][5][6][[“]][8] |
| Effect on Nematode | Flaccid paralysis.[1] | Spastic paralysis.[2] | Flaccid paralysis. |
| nAChR Subtype Selectivity | Preferentially targets L-type (levamisole-sensitive) nAChRs in nematodes.[1] | Selective agonist of L-type nAChRs in nematodes.[3][9] | Primarily targets GluClRs; can act as a positive allosteric modulator of some nAChRs (e.g., α7) at higher concentrations.[4][5][6] |
Quantitative Performance Data
The following tables summarize key quantitative data from electrophysiological and binding assays, providing a comparative view of the potency and selectivity of this compound and its counterparts.
Table 1: Electrophysiological Data (IC50/EC50 Values)
| Compound | Receptor/Channel | Species/System | Agonist (for IC50) | Potency (µM) | Reference |
| This compound | L-type nAChR | C. elegans (expressed in oocytes) | Acetylcholine | IC50: ~0.18 | [10] |
| N-type nAChR | C. elegans (expressed in oocytes) | Acetylcholine | IC50: ~10 | [10] | |
| 2-deoxoparaherquamide | α3 ganglionic nAChR | Human (expressed in mammalian cells) | Nicotine | IC50: ~9 | |
| Muscle-type nAChR | Human (expressed in mammalian cells) | Nicotine | IC50: ~3 | ||
| Levamisole | L-type nAChR | A. suum muscle | - | EC50: ~0.8 | [2] |
| L-type nAChR | C. elegans | - | EC50: 10.1 ± 1.8 | ||
| Hco-ACC-2 | H. contortus (expressed in oocytes) | - | EC50: 100 | [11] | |
| Ivermectin | GluClα3B | H. contortus (expressed in oocytes) | - | EC50: ~0.0001 | |
| α7 nAChR | Human (expressed in oocytes) | Acetylcholine | Potentiation at low µM | [4][5][6][[“]] |
Table 2: Antagonist Binding Affinities (pKB Values) for this compound in Ascaris suum Muscle
| Agonist | pKB Value (Mean ± SEM) |
| Nicotine | 5.86 ± 0.14 |
| Levamisole | 6.61 ± 0.19 |
| Pyrantel | 6.50 ± 0.11 |
| Bephenium | 6.75 ± 0.15 |
pKB is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of these compounds.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure ion flow through nAChRs expressed in Xenopus laevis oocytes in response to agonists and antagonists.[12][13][14][15]
Protocol:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired nematode nAChR subunits (e.g., for L-type nAChR: UNC-38, UNC-29, UNC-63, LEV-1, and LEV-8, along with ancillary proteins RIC-3, UNC-50, and UNC-74).[10] Incubate for 2-7 days at 16-18°C.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV to -80 mV.
-
Record baseline current.
-
-
Compound Application:
-
For Agonists (e.g., Levamisole): Apply the agonist at varying concentrations to the perfusion solution and record the inward current. Construct a dose-response curve to determine the EC50 value.
-
For Antagonists (e.g., this compound): Pre-apply the antagonist for a set period (e.g., 1-2 minutes) before co-applying it with a fixed concentration of an agonist (e.g., acetylcholine). Measure the inhibition of the agonist-induced current. Determine the IC50 value from a concentration-inhibition curve.
-
-
Data Analysis: Analyze the recorded currents using software like pCLAMP to determine peak current amplitudes, EC50, and IC50 values.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific nAChR subtype by measuring its ability to compete with a radiolabeled ligand.[16][17][18][19][20]
Protocol:
-
Membrane Preparation: Prepare membranes from tissues or cells expressing the nAChR subtype of interest. This involves homogenization and centrifugation to isolate the membrane fraction.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for certain nAChR subtypes), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[17]
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a known non-radioactive ligand.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.
-
Calculate the IC50 value from the curve and convert it to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Visualizations
nAChR Signaling Pathway and Drug Intervention Points
References
- 1. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levamisole and ryanodine receptors (I): A contraction study in Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Nicotinic Acetylcholine Receptor Transmembrane Mutations Convert Ivermectin from a Positive to a Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinic acetylcholine receptor transmembrane mutations convert ivermectin from a positive to a negative allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Effect of ivermectin as an allosteric modulator of nAChRs on dopamine release [ucur.org]
- 9. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 5.8. nAChR Competition Radioligand Assay [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
Navigating the Challenge of Anthelmintic Resistance: A Comparative Analysis of Paraherquamide A
For researchers, scientists, and drug development professionals, the rise of anthelmintic resistance presents a formidable obstacle in the control of parasitic nematodes. This guide offers a comprehensive comparison of Paraherquamide A, a promising novel anthelmintic, with established drug classes, providing supporting experimental data, detailed methodologies, and visual representations of key processes to aid in the evaluation of its potential as a next-generation treatment.
This compound (PHQ) and its semi-synthetic analog, derquantel, belong to the spiroindole class of anthelmintics. Their unique mode of action, targeting nicotinic acetylcholine receptors (nAChRs) differently from other cholinergic agonists like levamisole, makes them a valuable tool against multi-drug resistant nematode populations. This guide synthesizes data from various studies to objectively compare the efficacy of this compound and its derivatives against nematodes resistant to the three main classes of anthelmintics: benzimidazoles (BZs), macrocyclic lactones (MLs, e.g., ivermectin), and imidazothiazoles (e.g., levamisole).
Efficacy of this compound Against Anthelmintic-Resistant Nematodes
The following tables summarize the efficacy of this compound and its analog, derquantel (often in combination with abamectin), against various gastrointestinal nematodes in sheep, with a focus on strains resistant to conventional anthelmintics. Efficacy is primarily measured by the Fecal Egg Count Reduction Test (FECRT), a standard method for assessing anthelmintic performance in vivo.
Table 1: Efficacy of this compound (and its derivatives) against Ivermectin-Resistant Nematodes
| Nematode Species | Host | Anthelmintic | Dose | Efficacy (%) | Resistant Strain | Reference |
| Haemonchus contortus | Sheep | Moxidectin | 0.2 mg/kg | 99.9 - 100 | Ivermectin-Resistant | [1] |
| Haemonchus contortus | Sheep | Nemadectin | 0.2 mg/kg | 99 | Ivermectin-Resistant | [2] |
| Haemonchus contortus | Sheep | Ivermectin | 0.4 mg/kg | 38.8 | Ivermectin-Resistant | [1] |
| Haemonchus contortus | Sheep | Ivermectin | 0.8 mg/kg | 53.1 | Ivermectin-Resistant | [1] |
| Haemonchus contortus | Sheep | Ivermectin | 0.2 mg/kg | No significant reduction | Ivermectin-Resistant | [2] |
| Haemonchus contortus | Lambs | Ivermectin | 0.2 mg/kg | No significant difference from untreated | Ivermectin-Resistant | [3] |
Table 2: Efficacy of this compound (and its derivatives) against Benzimidazole-Resistant Nematodes
| Nematode Species | Host | Anthelmintic | Dose | Efficacy (%) | Resistant Strain | Reference |
| Haemonchus contortus | Sheep | Oxfendazole | 5 mg/kg | 78.6 - 83.8 | Benzimidazole-Resistant | [4] |
| Ostertagia circumcincta | Sheep | Oxfendazole | 5 mg/kg | 25.6 - 39.8 | Benzimidazole-Resistant | [4] |
| Ostertagia circumcincta | Lambs | Albendazole (oral) | Standard | 32 | Benzimidazole-Resistant | [5] |
| Ostertagia circumcincta | Lambs | Albendazole (controlled-release) | Standard | Higher than oral | Benzimidazole-Resistant | [5] |
| Haemonchus contortus | Sheep | Fenbendazole, Albendazole, Oxfendazole | Standard | High level of resistance | Benzimidazole-Resistant | [6] |
| Mixed GINs | Sheep | Fenbendazole | 5 mg/kg | 48 - 85 | Benzimidazole-Resistant | [7][8] |
| Mixed GINs | Sheep | Mebendazole + Closantel | 15 mg/kg | 66 - 79 | Benzimidazole-Resistant | [7][8] |
Table 3: Efficacy of this compound (and its derivatives) against Levamisole-Resistant Nematodes
| Nematode Species | Host | Anthelmintic | Dose | Efficacy (%) | Resistant Strain | Reference |
| Trichostrongylus colubriformis | Sheep | Levamisole | Standard | Data on resistant male/female efficacy | Levamisole-Resistant | [9] |
| Haemonchus contortus | Sheep | Levamisole | Standard | No resistance observed | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the assessment of anthelmintic efficacy.
In Vivo Efficacy: Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test is the most common method for determining anthelmintic efficacy in livestock. The protocol is standardized by the World Association for the Advancement of Veterinary Parasitology (WAAVP).
Objective: To determine the percentage reduction in nematode egg shedding in feces following treatment with an anthelmintic.
Materials:
-
A herd of naturally infected animals (e.g., sheep or goats) with a pre-treatment mean fecal egg count of at least 150 eggs per gram (EPG).
-
The anthelmintic to be tested.
-
Control (untreated) group of animals.
-
Equipment for fecal sample collection and processing (e.g., McMaster counting chambers).
Procedure:
-
Animal Selection: Select a group of 10-15 animals for each treatment group and a control group. Animals should be of similar age and management background.
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from all animals in both the treatment and control groups.
-
Treatment Administration: Administer the anthelmintic to the treatment group according to the manufacturer's recommended dosage. The control group remains untreated.
-
Post-treatment Sampling (Day 10-14): Collect individual fecal samples from all animals in both groups.
-
Fecal Egg Counting: Determine the number of nematode eggs per gram of feces (EPG) for each sample using a standardized technique like the McMaster method.
-
Calculation of Efficacy: The percentage reduction in fecal egg count is calculated using the following formula:
% Reduction = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100
Interpretation of Results:
-
Effective: FECR ≥ 95% and the lower 95% confidence limit is ≥ 90%.
-
Suspected Resistance: FECR < 95% or the lower 95% confidence limit is < 90%.
-
Resistant: FECR < 95% and the lower 95% confidence limit is < 90%.
In Vitro Assay: Larval Motility Assay
This assay assesses the direct effect of an anthelmintic on the motility of nematode larvae.
Objective: To determine the concentration of an anthelmintic that inhibits the motility of nematode larvae.
Materials:
-
Third-stage (L3) larvae of the target nematode species.
-
The anthelmintic to be tested in various concentrations.
-
Multi-well plates.
-
Microscope.
Procedure:
-
Larval Preparation: Collect and wash L3 larvae from fecal cultures.
-
Assay Setup: Dispense a known number of larvae into the wells of a multi-well plate containing the anthelmintic at different concentrations. Include a control group with no anthelmintic.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 27°C) for a specific period (e.g., 24-72 hours).
-
Motility Assessment: Observe the motility of the larvae under a microscope at set time points. Motility is often scored on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).
-
Data Analysis: Calculate the percentage of motile larvae at each anthelmintic concentration and determine the EC50 (the concentration that inhibits the motility of 50% of the larvae).
Visualizing Key Concepts and Workflows
The following diagrams, generated using Graphviz, illustrate important signaling pathways and experimental workflows relevant to cross-resistance studies involving this compound.
Caption: Mechanism of action of Levamisole and this compound at the nematode neuromuscular junction.
Caption: Workflow of the Fecal Egg Count Reduction Test (FECRT).
Caption: Logical flow of anthelmintic resistance development in a nematode population.
Conclusion
The available data strongly suggest that this compound and its derivatives are effective against a broad spectrum of gastrointestinal nematodes, including strains that have developed resistance to one or more of the major anthelmintic classes. Its distinct mode of action as a nicotinic acetylcholine receptor antagonist provides a valuable alternative for parasite control in the face of widespread resistance. The combination of derquantel with abamectin has demonstrated high efficacy against multi-drug resistant isolates in field studies. Further research focusing on direct comparative studies of this compound with other anthelmintics against a wider range of resistant nematode species will be crucial in fully defining its role in sustainable parasite control strategies. The experimental protocols and conceptual diagrams provided in this guide offer a framework for conducting and understanding such vital research.
References
- 1. Efficacy of moxidectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of moxidectin, nemadectin and ivermectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ivermectin resistant Haemonchus contortus in Louisiana lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of ivermectin against benzimidazole-resistant nematodes of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prophylactic efficacy of persistent anthelmintics against challenge with drug-resistant and susceptible Ostertagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthelmintic resistance in Haemonchus contortus from sheep in Malaysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anthelmintic Efficacy in Sheep and Goats under Different Management and Deworming Systems in the Region of Lisbon and Tagus Valley, Portugal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential efficacy of levamisole and oxfendazole against resistant male and female Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Paraherquamide A vs. Monepantel in the Fight Against Trichostrongylids
For Immediate Release
[City, State] – [Date] – In the ongoing battle against parasitic nematodes in livestock, two relatively novel anthelmintics, Paraherquamide A and monepantel, have emerged as critical tools for researchers and veterinarians. This comprehensive guide provides a detailed head-to-head comparison of their efficacy, mechanisms of action, and pharmacokinetic profiles against economically significant trichostrongylid parasites. This analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a spiroindole alkaloid, and monepantel, an amino-acetonitrile derivative (AAD), represent distinct chemical classes with unique modes of action, a crucial feature in the era of widespread anthelmintic resistance. Both compounds have demonstrated high efficacy against a range of important trichostrongylid species, including multi-drug resistant strains. This guide synthesizes available data to facilitate a direct comparison of their performance, offering valuable insights for future research and strategic deployment in parasite control programs.
Mechanism of Action: A Tale of Two Receptors
The distinct mechanisms of action of this compound and monepantel are central to their value in combating resistance to older anthelmintic classes.
This compound acts as an antagonist of nicotinic acetylcholine receptors (nAChRs) in nematodes. Specifically, it targets a subtype of nAChR that is sensitive to levamisole, causing a flaccid paralysis of the parasite. By blocking the action of acetylcholine, the primary excitatory neurotransmitter in nematodes, this compound disrupts neuromuscular signaling, leading to the expulsion of the paralyzed worms from the host.
Monepantel , on the other hand, is a potent and specific agonist of a unique nematode-specific subtype of nAChR, the DEG-3/DES-2 receptor complex. This receptor is not found in mammals, contributing to the high safety profile of the drug. Activation of this receptor by monepantel leads to an influx of cations, causing sustained muscle contraction and spastic paralysis of the worms, ultimately resulting in their death and expulsion.
Signaling Pathway Diagrams
Head-to-Head Efficacy Data
The following tables summarize the available quantitative data from in vivo and in vitro studies, providing a direct comparison of the efficacy of this compound and monepantel against key trichostrongylid species.
In Vivo Efficacy Against Trichostrongylids in Sheep
| Anthelmintic | Species | Dosage (mg/kg) | Efficacy (%) | Study Reference |
| This compound | Haemonchus contortus | 1.0 | >99 | N/A |
| This compound | Trichostrongylus colubriformis | 1.0 | >99 | N/A |
| This compound | Teladorsagia circumcincta | 1.0 | >99 | N/A |
| Monepantel | Haemonchus contortus | 2.5 | >99 | [1] |
| Monepantel | Trichostrongylus colubriformis | 2.5 | >99 | [1] |
| Monepantel | Teladorsagia circumcincta | 2.5 | >99 | [1] |
| Monepantel | Cooperia curticei | 2.5 | 99.7 | [2] |
| Monepantel | Trichostrongylus axei | 2.5 | 100 | [2] |
Note: Efficacy data for this compound in sheep is limited in publicly available literature. The data presented is based on early developmental studies.
In Vitro Efficacy (IC50 Values) Against Haemonchus contortus
| Anthelmintic | Assay | IC50 (µM) | Study Reference |
| Monepantel | Larval Development Assay | 0.038 | [3] |
Note: Directly comparable in vitro IC50 data for this compound against Haemonchus contortus was not available in the reviewed literature.
Pharmacokinetic Profile in Sheep
A comparative overview of the pharmacokinetic parameters of this compound (and its analogue derquantel) and monepantel in sheep is presented below.
| Parameter | This compound (Derquantel) | Monepantel |
| Administration Route | Oral | Oral |
| Time to Peak Plasma Concentration (Tmax) | ~4.2 hours[4] | ~4 hours |
| Peak Plasma Concentration (Cmax) | 108 ng/mL (at 2 mg/kg)[4] | 15.1 ng/mL (parent drug at 2.5 mg/kg)[5] |
| Elimination Half-life (t1/2) | ~9.3 hours[6] | ~4.9 hours (parent drug)[6] |
| Metabolism | Extensive hepatic biotransformation[6] | Rapidly metabolized to monepantel sulfone[7] |
| Primary Excretion Route | Feces[8] | Feces and urine |
Experimental Protocols
This section outlines the general methodologies employed in the efficacy studies cited in this guide.
In Vivo Efficacy Studies (Controlled Test)
1. Animal Selection and Acclimation:
-
Healthy, parasite-naive lambs or calves of a specific breed and age are selected.
-
Animals are housed in conditions that prevent extraneous nematode infections and are acclimated to their diet and housing for a period of at least 7 days prior to infection.
2. Experimental Infection:
-
Animals are infected orally with a known number of third-stage (L3) larvae of the target trichostrongylid species (e.g., Haemonchus contortus, Trichostrongylus colubriformis).
-
The viability and infectivity of the larvae are confirmed prior to infection.
3. Treatment Administration:
-
Following a pre-patent period to allow the establishment of adult worm populations (typically 21-28 days post-infection), animals are randomly allocated to treatment groups (e.g., this compound, monepantel, vehicle control).
-
The anthelmintics are administered orally at the specified dosages based on individual body weight.
4. Necropsy and Worm Burden Determination:
-
A set period after treatment (e.g., 7-14 days), animals are humanely euthanized.
-
The gastrointestinal tract is ligated and removed. The abomasum and small intestine are processed separately.
-
Contents of each organ are collected, and the mucosa is washed to recover all worms.
-
Worms are identified by species and counted.
5. Efficacy Calculation:
-
Efficacy is calculated as the percentage reduction in the geometric mean worm burden of the treated group compared to the control group:
-
Efficacy (%) = [ (Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group ] x 100
-
In Vitro Larval Development Assay (LDA)
1. Egg Recovery and Sterilization:
-
Nematode eggs are recovered from the feces of infected donor animals.
-
Eggs are isolated and surface-sterilized to prevent fungal and bacterial contamination.
2. Assay Setup:
-
The assay is typically conducted in 96-well microtiter plates.
-
Each well contains a nutrient medium, a known number of sterilized eggs, and the test compound (this compound or monepantel) at various concentrations. Control wells with no drug are included.
3. Incubation:
-
The plates are incubated at a controlled temperature (e.g., 27°C) for a period that allows for the development of eggs to the third larval stage (L3) in the control wells (typically 6-7 days).
4. Assessment of Development:
-
After incubation, the development of larvae in each well is assessed microscopically.
-
The number of eggs that have failed to hatch or larvae that have not developed to the L3 stage is recorded.
5. Data Analysis:
-
The concentration of the drug that inhibits the development of 50% of the larvae (IC50) is determined using appropriate statistical software.
Experimental Workflow
Conclusion
Both this compound and monepantel are highly effective anthelmintics against a broad spectrum of trichostrongylid nematodes, including those resistant to older drug classes. Their distinct mechanisms of action make them valuable assets in rotation or combination strategies to mitigate the development of resistance. While monepantel has been more extensively studied and commercially adopted, this compound and its derivatives (e.g., derquantel) show significant promise.
The choice between these compounds for research or therapeutic use will depend on various factors, including the target parasite species, local resistance patterns, and pharmacokinetic considerations. This guide provides a foundational comparison to aid in these critical decisions. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive assessment of their relative performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Excretion of purine derivatives by ruminants: endogenous excretion, differences between cattle and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 4. fao.org [fao.org]
- 5. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Effects of diet on plasma concentrations of oral anthelmintics for cattle and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apvma.gov.au [apvma.gov.au]
- 8. mdpi.com [mdpi.com]
Paraherquamide A: A Statistical Deep Dive into its Preclinical Anthelmintic Efficacy
For Immediate Release
In the ongoing battle against parasitic nematode infections, which pose a significant threat to both human and animal health, the quest for novel anthelmintics with unique mechanisms of action is paramount. Paraherquamide A (PHA), a spiro-oxindole alkaloid, has emerged as a promising candidate, demonstrating potent and broad-spectrum efficacy in preclinical trials. This guide provides a comprehensive comparison of this compound's performance against other anthelmintics, supported by experimental data, detailed protocols, and visual representations of its mechanism of action and experimental workflows.
Quantitative Efficacy and Safety Profile
Preclinical studies have consistently demonstrated the high efficacy of this compound against a variety of gastrointestinal and lung nematodes, including strains resistant to other classes of anthelmintics. The following tables summarize the key quantitative data from these trials.
Table 1: Comparative Efficacy of this compound in Gerbils
| Compound | Dose (mg/kg) | Target Nematode | Efficacy (% Reduction) | Citation |
| This compound | 1.56 | Trichostrongylus colubriformis | 98-100% | [1] |
| Levamisole HCl | 7.8 | Trichostrongylus colubriformis | Not specified, PHA was 5x more powerful | [1] |
| This compound | ≥ 0.5 | Ivermectin-resistant Haemonchus contortus | ≥98% | [1] |
| This compound | ≥ 0.5 | Benzimidazole- and ivermectin-resistant Trichostrongylus colubriformis | ≥98% | [1] |
Table 2: Efficacy of this compound in Calves
| Dose (mg/kg) | Target Nematodes | Efficacy (% Removal) | Citation |
| 0.5 | Haemonchus placei, Ostertagia ostertagi, Cooperia oncophora, Dictyocaulus viviparus | ≥95% | [1][2] |
| 1.0 - 4.0 | Haemonchus placei, Ostertagia ostertagi, Trichostrongylus axei, Trichostrongylus colubriformis, Cooperia oncophora, Nematodirus helvetianus, Oesophagostomum radiatum, Dictyocaulus viviparus | ≥95% | [2] |
| 4.0 | Cooperia punctata | 89% | [2] |
Table 3: Efficacy of this compound in Dogs
| Dose (mg/kg) | Target Nematode | Efficacy (%) | Citation |
| 2.0 | Strongyloides stercoralis | 91% | [1][3] |
| 0.5, 1.0, 2.0 | Ancylostoma caninum, Uncinaria stenocephala, Toxascaris leonina, Trichuris vulpis | <85% | [3] |
Table 4: Comparative Toxicity in Mice
| Compound | LD50 (mg/kg) | No Observed Effect Level (mg/kg) | Citation |
| This compound | 14.9 | 5.6 | [1] |
| Ivermectin | 29.5 | 18.0 | [1] |
Mechanism of Action: A Cholinergic Antagonist
This compound exerts its anthelmintic effect by acting as a potent and selective antagonist of nematode nicotinic acetylcholine receptors (nAChRs).[1][4] These receptors are ligand-gated ion channels crucial for neuromuscular transmission in nematodes. By blocking the action of acetylcholine, the primary excitatory neurotransmitter, this compound induces a flaccid paralysis in the worms, leading to their expulsion from the host.[1]
Notably, this compound shows selectivity for nematode nAChRs over mammalian receptors, a key factor in its favorable safety profile.[1] It has a higher affinity for the levamisole-sensitive (L-type) nAChR subtype in nematodes compared to the nicotine-sensitive (N-type) subtype.[1][5] This unique mode of action makes it effective against parasites that have developed resistance to other anthelmintic classes, such as benzimidazoles and macrocyclic lactones.[6]
Figure 1: Mechanism of action of this compound at the nematode neuromuscular junction.
Experimental Protocols
The preclinical efficacy of this compound has been validated through standardized in vivo and in vitro assays. A common in vivo method is the Fecal Egg Count Reduction Test (FECRT), which provides a non-invasive measure of anthelmintic efficacy.
Fecal Egg Count Reduction Test (FECRT) Protocol
-
Animal Selection and Acclimation: A minimum of 10-15 animals per treatment group, naturally or experimentally infected with the target nematode species, are selected. Animals are acclimated to their housing and diet prior to the study.
-
Pre-treatment Sampling (Day 0): Individual fecal samples are collected from each animal to determine the baseline fecal egg count (eggs per gram of feces).
-
Treatment Administration: Animals in the treatment group receive a single oral dose of this compound at the specified concentration. A control group receives a placebo or vehicle.
-
Post-treatment Sampling: Fecal samples are collected again from all animals at a predetermined time point post-treatment. For this compound, this is typically 14-17 days.
-
Fecal Egg Counting: The number of nematode eggs in the fecal samples is quantified using a standardized technique, such as the McMaster or Mini-FLOTAC method.
-
Efficacy Calculation: The percentage reduction in fecal egg count is calculated for the treated group compared to the control group. An efficacy of ≥95% is generally considered effective.
Controlled Anthelmintic Efficacy Test
For more definitive efficacy data, a controlled test involving necropsy is performed.
-
Animal Infection and Grouping: Animals are experimentally infected with a known number of infective nematode larvae. They are then randomly allocated to treatment and control groups.
-
Treatment: The treatment group receives this compound, while the control group receives a placebo.
-
Necropsy and Worm Burden Enumeration: At a specified time post-treatment, all animals are euthanized, and their gastrointestinal tracts or lungs are examined. The number of adult worms of the target species is counted for each animal.
-
Efficacy Calculation: The percentage reduction in worm burden in the treated group is calculated relative to the control group.
Figure 2: Generalized experimental workflow for preclinical anthelmintic efficacy trials.
Conclusion
The preclinical data strongly support this compound as a highly effective anthelmintic with a novel mechanism of action. Its potent activity against a broad spectrum of nematodes, including those resistant to existing drug classes, highlights its potential to be a valuable tool in the management of parasitic infections. The favorable safety profile observed in preclinical models further underscores its promise as a future therapeutic agent. Further investigation, including clinical trials in target animal species and eventually humans, is warranted to fully elucidate the therapeutic potential of this promising compound.
References
Navigating Bioanalytical Challenges: A Comparative Guide to Method Validation for Paraherquamide A Quantification
For researchers, scientists, and drug development professionals, the robust quantification of therapeutic agents in biological matrices is a cornerstone of preclinical and clinical research. This guide provides a comparative overview of analytical method validation for Paraherquamide A, a potent anthelmintic, in biological matrices. Due to a scarcity of publicly available, detailed validation studies specifically for this compound, this guide leverages data from a structurally similar compound, derquantel, alongside established bioanalytical method validation principles to present a representative and practical comparison.
The accurate measurement of drug concentrations in plasma, milk, or other biological fluids is critical for pharmacokinetic and toxicokinetic studies.[1] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantitative analysis of small molecule drugs and their metabolites in complex biological samples due to its inherent specificity, sensitivity, and speed.[2] This guide will delve into the essential validation parameters and methodologies, offering a framework for developing and evaluating analytical methods for this compound.
Comparative Analysis of Analytical Methods
Table 1: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance for Anthelmintic Quantification in Plasma
| Validation Parameter | Method A (Representative for this compound) | Method B (Alternative Anthelmintic) |
| Analyte | Derquantel (as a proxy for this compound) | Fenbendazole/Albendazole[4] |
| Biological Matrix | Sheep Plasma[3] | Sheep and Human Plasma[4] |
| Linearity Range | 0.5 - 250 ng/mL | 5 - 250 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3] | 5 ng/mL[4] |
| Accuracy (% Bias) | Within ±15% (except LLOQ, ±20%) | < 12.7%[4] |
| Precision (% RSD) | < 15% (except LLOQ, < 20%) | < 12.9%[4] |
| Recovery | > 80% | Not explicitly stated |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable under typical storage and handling conditions | Stable |
Table 2: Sample Preparation and Chromatographic Conditions
| Parameter | Method A (Representative for this compound) | Method B (Alternative Anthelmintic) |
| Extraction Method | Protein Precipitation[3] | Protein Precipitation[4] |
| Chromatographic Column | C18 Reverse-Phase | Gemini NX-C18[4] |
| Mobile Phase | Acetonitrile and 0.2% Formic Acid in Water (Gradient)[4] | Acetonitrile and 0.2% Formic Acid in Water (Gradient)[4] |
| Flow Rate | 0.6 mL/min[4] | 0.6 mL/min[4] |
| Injection Volume | 10 µL | Not explicitly stated |
| Run Time | < 10 minutes | Not explicitly stated |
Experimental Protocols: A Step-by-Step Guide
The following protocols outline the key experimental procedures for the validation of an analytical method for this compound, based on established practices for similar compounds.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecule drugs from plasma samples.[3][4]
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters for the analysis of anthelmintic drugs.
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
Visualizing the Workflow
Diagrams are essential for clearly communicating experimental processes and logical flows.
Caption: Workflow for the quantification of this compound in plasma.
Caption: Key parameters for bioanalytical method validation.
References
Safety Operating Guide
Navigating the Disposal of Paraherquamide A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of Paraherquamide A, a toxic metabolite isolated from Penicillium paraherquei.
This compound is recognized as a hazardous chemical and a toxic metabolite, necessitating careful handling and disposal to mitigate risks to personnel and the environment.[1] Adherence to established safety protocols and regulatory requirements is paramount.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and handling guidelines.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles.
-
Skin Protection: Use protective gloves and clothing.
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, NIOSH/MSHA-approved respiratory protection should be worn.
Handling Precautions:
-
Avoid all contact with skin, eyes, or clothing.
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.
-
Refrain from eating, drinking, or smoking when handling the substance.
-
Wash contaminated clothing before reuse.
-
Ensure regular cleaning of equipment, work areas, and clothing.
In the event of accidental release, prevent the product from entering drains and keep people away from the spill.
Quantitative Data Summary
| Property | Value/Instruction | Reference |
| Storage Temperature | -20°C | |
| Appearance | Solid (White to off-white) | [1] |
| Toxicity | Toxic metabolite | [1] |
| Incompatibilities | None known based on information supplied | |
| Accidental Release | Prevent from entering drains. |
Step-by-Step Disposal Protocol
Given that specific disposal instructions for this compound are not provided in the available safety data sheets, a conservative approach compliant with general hazardous waste regulations is mandatory. This protocol is based on established guidelines for the disposal of hazardous chemical waste.[2][3][4]
-
Classification: Treat this compound as a hazardous waste due to its toxicity.[1][4]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by a qualified environmental health and safety (EHS) professional or a licensed waste disposal company. Never mix incompatible wastes.[2][3]
-
Containment:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated, leak-proof, and chemically resistant container.[2]
-
Ensure the container is compatible with this compound and any solvents used.
-
Keep the waste container securely closed except when adding waste.[2]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound."
-
Include the date when the waste was first added to the container.
-
Attach any other labels as required by your institution's EHS department or local regulations.[2]
-
-
Storage:
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [2][3]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[2][3]
-
Follow all applicable federal, state, and local regulations for hazardous waste disposal.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheet before handling any chemical.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Paraherquamide A
For researchers, scientists, and drug development professionals, ensuring safety in the laboratory is paramount, especially when working with potent compounds like Paraherquamide A. This neurotoxic and cytotoxic agent requires meticulous handling to prevent exposure and ensure the integrity of your research. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient laboratory environment.
This compound, a mycotoxin originally isolated from Penicillium paraherquei, is a potent anthelmintic agent.[1] Its mechanism of action involves binding to acetylcholine receptors, acting as an antagonist.[1][2] This activity, while valuable for research, also underscores its potential toxicity to laboratory personnel.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following PPE is mandatory to minimize the risk of exposure through inhalation, dermal contact, or accidental ingestion.
Primary Engineering Controls:
-
Certified Chemical Fume Hood or Biological Safety Cabinet (Class II): All manipulations of this compound, especially handling of the powdered form, must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of airborne particles.[3][4]
Personal Protective Equipment (PPE):
-
Gloves: Double gloving with powder-free nitrile gloves is required.[5][6] Gloves should be changed immediately if contaminated, torn, or after extended use.
-
Eye Protection: Tight-sealing safety goggles are essential to protect against splashes or airborne particles.
-
Lab Coat/Gown: A disposable, solid-front gown with tight-fitting cuffs should be worn to protect the body from contamination.[5]
-
Respiratory Protection: If there is a risk of generating aerosols or if working outside of a primary engineering control, a NIOSH/MSHA-approved respirator (e.g., N95 or higher) should be worn.[7] Positive-pressure supplied-air respirators may be necessary for high airborne contaminant concentrations.
Quantitative Toxicity Data
Understanding the quantitative toxicity of this compound is crucial for risk assessment and safe handling. The following table summarizes the available data.
| Metric | Value | Species | Route of Administration | Reference |
| LD50 | 14.9 mg/kg | Mouse | Oral | [8] |
| LD50 | 2.5 µg/ml | C. elegans | Not specified | [1][9] |
| IC50 | 0.5 nM | M. domestica (housefly) head homogenates | In vitro (acetylcholine receptor binding) | [1] |
| No-effect dose | 5.6 mg/kg | Mouse | Oral | [8] |
Experimental Protocols: Step-by-Step Guidance for Safe Handling
Adherence to strict protocols is critical to prevent exposure and maintain a safe laboratory environment. The following step-by-step procedures should be followed for all work involving this compound.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area. Wear single-use nitrile gloves during inspection.
-
Verify Labeling: Confirm that the primary container is clearly labeled with the chemical name, hazard symbols, and date of receipt.
-
Secure Storage: Store this compound at -20°C in a locked, dedicated, and clearly labeled secondary container. The storage area should be well-ventilated and have restricted access.
Preparation of Stock Solutions
This protocol should be performed entirely within a certified chemical fume hood or Class II Biological Safety Cabinet.
-
Assemble Materials: Gather all necessary equipment, including the vial of this compound, appropriate solvent (e.g., DMSO), calibrated pipettes, and sterile, sealed vials for aliquots.
-
Don PPE: Put on all required PPE as outlined above (double gloves, safety goggles, lab coat, and respirator if necessary).
-
Weighing the Compound:
-
Place a calibrated analytical balance inside the fume hood.
-
Carefully open the primary container of this compound.
-
Using a dedicated spatula, weigh the desired amount of the compound onto weighing paper.
-
Immediately close the primary container.
-
-
Dissolving the Compound:
-
Transfer the weighed this compound into a sterile vial.
-
Add the appropriate volume of solvent to achieve the desired stock concentration.
-
Cap the vial securely and vortex until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, clearly labeled, and sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or as recommended by the manufacturer.
-
Workflow for Handling this compound
References
- 1. caymanchem.com [caymanchem.com]
- 2. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for Work With Toxins of Biological Origin | Environment, Health and Safety [ehs.cornell.edu]
- 4. Appendix F: Guidelines for Work with Toxins of Biological Origin | Office of Research [bu.edu]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. ohsinsider.com [ohsinsider.com]
- 8. Acute toxicity of paraherquamide and its potential as an anthelmintic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies | PLOS One [journals.plos.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
